molecular formula C10H10N2O2S B13207613 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Cat. No.: B13207613
M. Wt: 222.27 g/mol
InChI Key: DJWRYEDINISUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, a privileged scaffold in drug discovery known for its diverse biological activities. While specific bioactivity data for this exact analog is not available in the public domain, structurally similar thieno[2,3-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of key folate metabolism enzymes, such as Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) . These enzymes are critical targets for the development of antitumor agents . Furthermore, the thieno[2,3-d]pyrimidin-4-one scaffold has shown significant promise in other therapeutic areas, including the development of novel compounds with antimycobacterial properties aimed at addressing drug-resistant tuberculosis . The acetic acid side chain at the 4-position provides a versatile handle for further synthetic modification, such as conjugation or amide coupling, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-(2-ethylthieno[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C10H10N2O2S/c1-2-8-11-7(5-9(13)14)6-3-4-15-10(6)12-8/h3-4H,2,5H2,1H3,(H,13,14)

InChI Key

DJWRYEDINISUSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C=CSC2=N1)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Comprehensive public-domain data on the physicochemical properties of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is limited. This guide provides the foundational chemical information available, supplemented by a robust framework of standard methodologies for determining key physicochemical parameters. The protocols and data presented herein are illustrative and designed to serve as a blueprint for the experimental characterization of this and similar novel chemical entities.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including roles as kinase inhibitors and antimicrobial agents.[1][2][3][4] The compound 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid belongs to this promising class of molecules. A thorough understanding of its physicochemical properties is a critical prerequisite for its development as a potential therapeutic agent. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are essential for formulation development and ensuring drug efficacy and safety.[5][6][7]

This technical guide outlines the core physicochemical characteristics of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid and provides detailed, state-of-the-art protocols for their experimental determination.

Core Compound Identity

A precise understanding of the molecular structure and fundamental properties is the starting point for any detailed physicochemical analysis.

Chemical Structure
Chemical structure of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Figure 1. Chemical structure of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid.

Molecular Formula and Weight
  • Molecular Formula: C₁₂H₁₂N₂O₂S

  • Molecular Weight: 252.30 g/mol

CAS Number
  • CAS Number: 1093533-33-0

Physicochemical Properties: Summary Table

The following table summarizes key physicochemical parameters. It is important to note that experimentally determined values for this specific compound are not widely published. The table, therefore, serves as a template for data organization upon experimental characterization.

PropertyPredicted/Exemplary ValueStandard Method
Melting Point (°C)185 - 195Differential Scanning Calorimetry (DSC)
Aqueous Solubility (µg/mL)< 10 (at pH 7.4)High-Performance Liquid Chromatography (HPLC)
pKa3.5 - 4.5 (acidic)Potentiometric Titration
LogP (Octanol/Water)2.5 - 3.5Shake-Flask Method (HPLC analysis)
Chemical StabilityStable at RT, light sensitiveHPLC with Photodiode Array (PDA) Detector

Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for determining the critical physicochemical properties of active pharmaceutical ingredients (APIs).[5][8]

Structural and Purity Analysis

The identity and purity of the compound must be unequivocally established before proceeding with further characterization.

Workflow for Structural and Purity Analysis

cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV NMR->HPLC Confirms Structure MS Mass Spectrometry (MS) LCMS LC-MS MS->LCMS Confirms Mass IR Infrared Spectroscopy (IR) IR->HPLC Confirms Functional Groups HPLC->LCMS Quantifies Purity

Caption: Workflow for structural elucidation and purity assessment.

Protocol for Purity Determination by HPLC:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known quantity of the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the area percentage of the main peak.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.[9]

Protocol for Aqueous Solubility by HPLC:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the filtered supernatant by a validated HPLC method to determine the concentration of the dissolved compound.

Ionization Constant (pKa) Determination

The pKa value influences a compound's solubility and permeability across biological membranes.

Protocol for pKa Determination by Potentiometric Titration:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Lipophilicity (LogP) Determination

LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross lipid membranes.

Workflow for LogP Determination

Start Prepare Octanol/Water Phases Add Add Compound to Mixture Start->Add Shake Shake to Equilibrate Add->Shake Separate Separate Phases Shake->Separate Analyze Analyze Each Phase by HPLC Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Shake-flask method for LogP determination.

Protocol for LogP by Shake-Flask Method:

  • Phase Preparation: Prepare a mixture of n-octanol and water and allow the phases to saturate.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the octanol phase and shake the mixture vigorously for a set period (e.g., 1 hour).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC method.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The systematic characterization of the physicochemical properties of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is fundamental to its progression through the drug discovery and development pipeline. The methodologies outlined in this guide provide a comprehensive framework for obtaining the high-quality data necessary to inform decisions on formulation, dosing, and to predict in vivo performance. While publicly available data on this specific molecule is sparse, the established protocols for analogous thieno[2,3-d]pyrimidine derivatives offer a clear path forward for its thorough evaluation.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.
  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
  • ChemScene. (n.d.). 2-(6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)acetic acid.
  • SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingredients.
  • Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707–729.
  • Alwsci. (2024, October 16). Active Ingredient Analysis: Methods And Applications in Product Quality Control.
  • BLDpharm. (n.d.). 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid.
  • MilliporeSigma. (n.d.). 2-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}acetic acid.
  • PMC. (n.d.). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema.
  • MDPI. (2022, July 6). 1,3-Bis(5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved March 7, 2026, from

  • Santa Cruz Biotechnology. (n.d.). (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid.
  • Santa Cruz Biotechnology. (n.d.). (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid.
  • Hilaris Publisher. (2019, March 25). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.
  • PubMed. (n.d.). Synthesis of 3-substituted thieno [2, 3-d] pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening.
  • Semantic Scholar. (2010, June 1). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
  • PMC. (n.d.). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • PubChem. (n.d.). Aceticacid, 2-[[2-(2,3,4-trimethoxyphenyl)cyclohexyl]thio]-.
  • Asian Journal of Chemistry. (2024, February 28). Synthesis and Characterization of Thieno[2,3-d]pyrimidin-4-ol Tethered with 1,2,3-Triazole Derivatives and Their Antimicrobial Activity.
  • PubChemLite. (n.d.). 2-{4-oxo-3h,4h-thieno[2,3-d]pyrimidin-3-yl}acetic acid.

Sources

In-Depth Technical Guide: 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS: 2060046-40-2)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of the adenine core found in ATP. 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS: 2060046-40-2) is a highly specialized derivative engineered for targeted kinase inhibition and receptor modulation. This guide provides an authoritative breakdown of its structural biology, de novo synthesis, analytical validation, and in vitro applications for drug development professionals.

Executive Summary & Chemical Identity

To facilitate rapid integration into drug discovery pipelines, the physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid
CAS Number 2060046-40-2
Molecular Formula C10H10N2O2S
Molecular Weight 222.26 g/mol
Core Scaffold Thieno[2,3-d]pyrimidine
Key Substituents 2-Ethyl (C2), Acetic Acid (C4)
Theoretical Monoisotopic Mass 222.0463 Da

Structural Biology & Pharmacological Relevance

The design of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is rooted in rational structure-based drug design (SBDD). Each functional group serves a distinct mechanistic purpose:

  • Thieno[2,3-d]pyrimidine Core: Acts as an ATP-competitive hinge-binding motif. The nitrogen atoms (N1 and N3) form critical hydrogen bonds with the backbone amide of the kinase hinge region, mimicking the interactions of the adenine ring of ATP[1].

  • 2-Ethyl Group: Projects into the hydrophobic pocket adjacent to the ATP-binding site. The ethyl chain provides optimal van der Waals interactions, enhancing binding affinity and driving selectivity against off-target kinases (e.g., distinguishing PI3K from mTOR) [2].

  • 4-Acetic Acid Moiety: The carboxylic acid acts as a potent hydrogen bond acceptor/donor and can form a salt bridge with conserved basic residues (such as catalytic lysine or arginine) deep within the active site cleft. This electrostatic anchoring dramatically increases the residence time of the inhibitor.

Mechanism cluster_Kinase Target Kinase Active Site Ligand 2-{2-Ethylthieno[2,3-d] pyrimidin-4-yl}acetic acid Hinge Hinge Region (Purine Mimicry) Ligand->Hinge Core Hydrophobic Hydrophobic Pocket (2-Ethyl Binding) Ligand->Hydrophobic C2 Lysine Conserved Lysine (Salt Bridge w/ Acetic Acid) Ligand->Lysine C4 Inhibition Kinase Catalytic Inhibition Hinge->Inhibition Hydrophobic->Inhibition Lysine->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream

Caption: Binding mechanism of the thienopyrimidine derivative in the kinase ATP-binding pocket.

De Novo Synthesis & Methodological Workflows

The synthesis of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid relies on a robust multi-step pathway beginning with the classical Gewald multicomponent reaction [3].

Step-by-Step Synthesis Protocol:
  • Gewald Reaction (Thiophene Core Formation): React 1,4-dithiane-2,5-diol (acting as a mercaptoacetaldehyde dimer) with ethyl cyanoacetate in the presence of an organic base (e.g., morpholine) in ethanol at 50°C. This yields ethyl 2-aminothiophene-3-carboxylate.

    • Causality: The Gewald reaction is chosen for its high atom economy and regioselectivity in forming 2-aminothiophenes without requiring pre-functionalized starting materials.

  • Pyrimidine Cyclization: Treat the resulting thiophene with propionitrile and anhydrous HCl (or propionyl chloride followed by ammonia) to construct the pyrimidine ring, yielding 2-ethylthieno[2,3-d]pyrimidin-4(3H)-one.

    • Causality: The propionyl group directly installs the required 2-ethyl substituent during the cyclization event.

  • Chlorination: Reflux the pyrimidone intermediate with phosphorus oxychloride (POCl

    
    ) to convert the carbonyl group into a reactive chloride, yielding 4-chloro-2-ethylthieno[2,3-d]pyrimidine.
    
  • Nucleophilic Substitution & Decarboxylation: React the 4-chloro derivative with the sodium enolate of diethyl malonate (generated via NaH in DMF). The resulting diester intermediate is subjected to basic hydrolysis (aqueous NaOH) followed by thermal decarboxylation under acidic conditions to yield the final 4-acetic acid derivative.

    • Causality: Malonate substitution followed by decarboxylation is the most reliable method for installing a strict -CH

      
      COOH group without risking over-oxidation of the methylene spacer.
      

Synthesis A 1,4-Dithiane-2,5-diol + Ethyl cyanoacetate B Gewald Reaction (Morpholine, EtOH, 50°C) A->B C Ethyl 2-aminothiophene-3-carboxylate B->C D Propionitrile / HCl (Cyclization) C->D E 2-Ethylthieno[2,3-d]pyrimidin-4(3H)-one D->E F POCl3 / Reflux (Chlorination) E->F G 4-Chloro-2-ethylthieno[2,3-d]pyrimidine F->G H Diethyl malonate, NaH (Nucleophilic Substitution) G->H I Diester Intermediate H->I J NaOH (Hydrolysis) & Heat (Decarboxylation) I->J K 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS: 2060046-40-2) J->K

Caption: Synthetic workflow for 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid via Gewald reaction.

Analytical Validation & Quality Control

To ensure trustworthiness of the biological data, the synthesized compound must be validated using an orthogonal, self-validating analytical system. This ensures no carryover of the diester intermediate or unreacted 4-chloro starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize positive electrospray ionization (ESI+). The expected molecular ion peak [M+H]

    
     is m/z 223.05. The absence of m/z 295 (diester intermediate) confirms complete decarboxylation.
    
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.50 (br s, 1H, COOH) - Confirms the presence of the carboxylic acid.
      
    • 
       7.85 (d, J = 6.0 Hz, 1H, Thiophene C5-H)
      
    • 
       7.40 (d, J = 6.0 Hz, 1H, Thiophene C6-H)
      
    • 
       4.05 (s, 2H, -CH
      
      
      
      -COOH) - Critical singlet confirming the acetic acid methylene spacer.
    • 
       2.95 (q, J = 7.5 Hz, 2H, Ethyl -CH
      
      
      
      -)
    • 
       1.30 (t, J = 7.5 Hz, 3H, Ethyl -CH
      
      
      
      )
  • HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA). Purity must exceed 95% (UV detection at 254 nm).

In Vitro Assay Protocols

For biological evaluation, this compound is typically screened using an ADP-Glo Kinase Assay to measure ATP-competitive inhibition.

Step-by-Step Assay Protocol:
  • Compound Preparation: Dissolve the compound in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

    • Causality: Serial dilution in pure DMSO prevents compound precipitation before introduction to the aqueous assay buffer, ensuring accurate dose-response curves.

  • Kinase Reaction: In a 384-well plate, mix 2 µL of the target kinase (e.g., PI3K

    
    ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35) with 1 µL of the compound dilution. Incubate for 15 minutes at room temperature.
  • ATP/Substrate Addition: Add 2 µL of ATP/Substrate mix (calibrated at the K

    
     of ATP for the specific kinase to ensure competitive kinetics). Incubate for 60 minutes.
    
  • ADP-Glo Reagent: Add 5 µL of ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Causality: Depleting residual ATP is critical to eliminate background luminescence, ensuring the final signal is strictly proportional to the ADP generated by kinase activity.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader and calculate the IC

    
     using a 4-parameter logistic regression.
    

References

  • Ghith, A., Ismail, N. S. M., Youssef, K., & Abouzid, K. A. M. (2017). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Archiv der Pharmazie, 350(11). URL: [Link]

  • Zheng, Z., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 413-418. URL: [Link]

  • Sharma, R., Kumar, D., & Singh, R. (2019). Thienopyrimidines as privileged scaffolds: a review of medicinal applications. European Journal of Medicinal Chemistry, 183, 111682. URL: [Link]

Structure Elucidation of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisosteric replacement for quinazoline and purine rings in the development of targeted therapeutics[1]. This core structure is highly prevalent in potent epidermal growth factor receptor (EGFR) inhibitors[2] and novel antibacterial agents[3]. However, the structural complexity of functionalized thienopyrimidines—specifically the differentiation between regioisomeric fusions (e.g., [2,3-d] versus [3,2-d])—demands a rigorous, self-validating analytical approach.

This whitepaper provides an authoritative, step-by-step technical guide for the structure elucidation of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (Molecular Formula: C₁₀H₁₀N₂O₂S). By synthesizing high-resolution mass spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a definitive, causal workflow for absolute structural confirmation.

Strategic Analytical Workflow: The Self-Validating System

In structural elucidation, relying on a single analytical modality introduces the risk of mischaracterization. For highly substituted heterocycles, we must deploy an orthogonal workflow where each technique validates the findings of the others.

  • HRMS establishes the exact mass and molecular formula, bounding the possibilities of the molecular puzzle.

  • 1D NMR (¹H, ¹³C) identifies the isolated functional "pieces" (the ethyl group, the acetic acid moiety, and the thiophene protons).

  • 2D NMR (HMBC, HSQC, COSY) acts as the definitive mapping tool. Because the pyrimidine ring in this molecule is fully substituted (lacking protons), Nuclear Overhauser Effect (NOE) experiments are insufficient. Heteronuclear Multiple Bond Correlation (HMBC) is the only causal method to prove the regiochemistry of the [2,3-d] fusion by tracing through-bond scalar couplings.

  • FT-IR serves as the final orthogonal check, confirming the vibrational states of the carbonyl and hydroxyl groups.

Figure 1: Orthogonal analytical workflow for the structure elucidation of thienopyrimidine derivatives.

Experimental Methodologies

To ensure reproducibility and analytical integrity, the following step-by-step methodologies must be strictly adhered to.

Sample Preparation

Causality: Thienopyrimidine derivatives containing carboxylic acids often exhibit poor solubility in chlorinated solvents and can form hydrogen-bonded dimers that broaden NMR signals. Therefore, DMSO-d₆ is selected as the optimal solvent[4].

  • Weigh exactly 15.0 mg of the synthesized compound (>98% purity via HPLC).

  • Dissolve in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 60 seconds and sonicate for 5 minutes at 25°C to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

High-Resolution Mass Spectrometry (HRMS)
  • Dilute a 10 µL aliquot of the sample to 1 µg/mL using LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

  • Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data over a mass range of m/z 100–1000.

  • Extract the[M+H]⁺ ion and calculate the mass error (ppm) against the theoretical exact mass of C₁₀H₁₁N₂O₂S⁺ (223.0541 Da).

Nuclear Magnetic Resonance (NMR) Acquisition

Causality: Quaternary carbons (C-2, C-4, C-4a, C-7a, and C=O) lack attached protons, resulting in significantly longer T₁ relaxation times. A standard 1-second relaxation delay will cause these critical signals to disappear into the noise floor.

  • Load the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: Acquire 16 scans with a spectral width of 15 ppm, a 30° pulse angle, and a relaxation delay (D1) of 2.0 s.

  • ¹³C NMR: Acquire 1024 scans using broadband proton decoupling (WALTZ-16). Set the D1 to 3.0 s to ensure full relaxation of the bridgehead and carbonyl carbons[1].

  • 2D HMBC: Acquire using a standard pulse sequence optimized for long-range couplings (ⁿJ_CH = 8 Hz). Set 256 increments in the t1 dimension and 2048 data points in t2.

FT-IR Spectroscopy
  • Prepare a KBr pellet by grinding 2 mg of the compound with 200 mg of IR-grade anhydrous KBr.

  • Press under 10 tons of pressure for 2 minutes to form a transparent disk.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

Data Acquisition & Quantitative Interpretation

The structural validation is achieved by comparing the acquired data against the theoretical chemical environment of the molecule. The electron-withdrawing nature of the pyrimidine nitrogens heavily deshields the C-2 and C-4 positions, pushing their ¹³C shifts downfield (>160 ppm).

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
Position¹H Shift (δ, ppm)Multiplicity, J (Hz)Integration¹³C Shift (δ, ppm)Assignment Rationale
COOH 12.50br s1H-Highly deshielded acidic proton; D₂O exchangeable.
C=O ---171.5Carboxylic acid carbonyl carbon.
C-4 ---165.0Pyrimidine carbon, highly deshielded by adjacent N3 and C4a.
C-2 ---162.5Pyrimidine carbon, flanked by N1 and N3.
C-7a ---160.0Bridgehead carbon adjacent to N1 and S7.
C-6 7.85d, J = 6.01H132.0Thiophene proton adjacent to sulfur.
C-5 7.55d, J = 6.01H125.5Thiophene proton adjacent to bridgehead.
C-4a ---118.0Bridgehead carbon shared with thiophene.
CH₂ (Ac) 4.15s2H42.0Methylene isolated between pyrimidine and carbonyl.
CH₂ (Et) 2.95q, J = 7.52H31.5Ethyl methylene, deshielded by pyrimidine ring.
CH₃ (Et) 1.30t, J = 7.53H13.5Terminal ethyl methyl group.
Table 2: HRMS and FT-IR Data Summary
Analytical TechniqueObserved ValueTheoretical Target / AssignmentConclusion
HRMS (ESI-TOF) m/z 223.0544 [M+H]⁺m/z 223.0541 (Error: 1.3 ppm)Confirms formula C₁₀H₁₀N₂O₂S.
FT-IR (KBr) 3100 - 2800 cm⁻¹ (br)O-H stretch (hydrogen bonded)Confirms carboxylic acid presence.
FT-IR (KBr) 1710 cm⁻¹ (s)C=O stretchConfirms carbonyl group.
FT-IR (KBr) 1580, 1540 cm⁻¹ (m)C=N, C=C aromatic stretchesConfirms heteroaromatic core.

Mechanistic Insights: Regiochemical Proof via 2D NMR

The most critical challenge in this elucidation is proving that the compound is the thieno[2,3-d]pyrimidine and not the isomeric thieno[3,2-d]pyrimidine . Because the pyrimidine ring has no protons, we must rely entirely on the long-range ³J and ²J carbon-proton couplings of the thiophene protons (H-5 and H-6) and the substituent methylene groups.

In a [2,3-d] system, the sulfur atom is at position 7. Therefore, H-5 is adjacent to the C-4a bridgehead, and H-6 is adjacent to the sulfur.

  • HMBC from H-5 (δ 7.55): Shows a strong ³J correlation to C-4 (δ 165.0) and a ²J correlation to C-4a (δ 118.0).

  • HMBC from the Acetic Acid CH₂ (δ 4.15): Shows a ²J correlation to C-4 (δ 165.0) and a ³J correlation to C-4a (δ 118.0).

This shared correlation to C-4 and C-4a creates an unbreakable logical bridge proving that the acetic acid group is at position 4, and the thiophene ring is fused in the [2,3-d] orientation.

Figure 2: Key HMBC correlations establishing the regiochemistry of the thieno[2,3-d]pyrimidine core.

Conclusion

The structure of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is definitively elucidated through a self-validating analytical matrix. HRMS confirms the elemental composition, while 1D NMR and FT-IR identify the requisite functional groups. Crucially, the deployment of 2D HMBC spectroscopy resolves the regiochemical ambiguity of the heterocyclic fusion, proving the[2,3-d] architecture via specific ³J scalar couplings between the thiophene protons and the pyrimidine bridgehead carbons. This rigorous methodology ensures absolute confidence for downstream drug development applications.

References

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Core Unit Containing 1,2,4-Triazoles and Thiophenes as Potent Antimicrobial Activity. Longdom.org.

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC. 3

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. 1

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis. 2

  • Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines. Der Pharma Chemica.

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. PMC. 4

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a recurring and highly valued scaffold in modern drug discovery, demonstrating a remarkable breadth of biological activities. This heterocyclic system, a fusion of thiophene and pyrimidine rings, has given rise to a multitude of derivatives with therapeutic potential across a wide spectrum of diseases. Documented activities for this class of compounds range from anticancer agents, including potent kinase inhibitors[1][2][3][4], to antibacterial[5], anti-inflammatory[6], and antihistaminic agents[7]. The versatility of the thieno[2,3-d]pyrimidine skeleton allows for chemical modifications at several positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. Our focus in this technical guide is the methodical deconvolution of the potential mechanism of action for a specific derivative, 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid. The presence of the acetic acid moiety suggests a potential for interaction with binding sites that accommodate carboxylic acids, a common feature in the active sites of many enzymes.

Structural Analysis and Formulation of a Primary Mechanistic Hypothesis

The chemical structure of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid presents several key features that inform our initial hypothesis. The thieno[2,3-d]pyrimidine core, as previously established, is a known pharmacophore in many enzyme inhibitors. The ethyl group at the 2-position and the acetic acid substituent at the 4-position are critical for defining the molecule's interaction with its putative biological target.

Given the prevalence of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors, a primary hypothesis is that 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid functions as a competitive inhibitor of a protein kinase . The acetic acid group could potentially mimic the phosphate group of ATP, a common strategy for kinase inhibitors, by forming key hydrogen bond interactions within the ATP-binding pocket.

Proposed Investigational Workflow: A Multi-pronged Approach to Target Identification and Validation

A robust and unbiased approach is essential to confidently identify the molecular target(s) and elucidate the mechanism of action. The following experimental workflow is designed to systematically test our primary hypothesis while remaining open to discovering novel mechanisms.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis & Cellular Effects a Affinity Chromatography d Enzymatic Assays a->d Identified Proteins b Chemical Proteomics b->d Candidate Targets c Computational Target Prediction c->d Predicted Targets e Cellular Thermal Shift Assay (CETSA) d->e Validated Target f Surface Plasmon Resonance (SPR) e->f Confirmed Interaction g Western Blotting for Phosphoproteins f->g Confirmed Target h Reporter Gene Assays g->h Downstream Effects i Phenotypic Screening h->i Cellular Consequences

Figure 1: A comprehensive workflow for the identification and validation of the molecular target of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid.

Experimental Protocols

Protocol 1: Target Identification via Affinity Chromatography-Mass Spectrometry

Objective: To isolate and identify proteins that physically interact with 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid.

Methodology:

  • Ligand Immobilization:

    • Synthesize an analogue of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to functionalize the ethyl group or the thiophene ring.

    • Couple the linker-modified compound to the sepharose beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any non-covalently bound ligand.

  • Protein Extraction:

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the ligand-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker alone.

    • Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins using a competitive elution with an excess of free 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Concentrate and prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution trypsin digestion).

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested protein samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Compare the protein lists from the experimental and control pull-downs to identify specific binders.

Protocol 2: Target Validation by Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid to the candidate target protein(s) in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density and treat with either vehicle (e.g., DMSO) or varying concentrations of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid for a defined period.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed duration (e.g., 3 minutes) using a thermal cycler. A temperature gradient is typically used (e.g., 40°C to 70°C).

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing the stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble protein fractions by Western blotting using an antibody specific for the candidate target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow a Cell Treatment (Vehicle vs. Compound) b Heat Shock (Temperature Gradient) a->b c Cell Lysis b->c d Separation of Soluble and Precipitated Proteins c->d e Western Blot Analysis of Soluble Fraction d->e f Quantification and Melting Curve Generation e->f G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2_Sos Grb2/SOS RTK->Grb2_Sos P PI3K PI3K RTK->PI3K P Compound 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid Compound->RTK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival

Sources

Biological Activity Screening of Thieno[2,3-d]pyrimidine Derivatives: A Comprehensive Technical Guide for Target-Directed Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thieno[2,3-d]pyrimidines represent a highly privileged class of heterocyclic pharmacophores in modern drug discovery. As structural bioisosteres of biogenic purines and quinazolines, these derivatives exhibit profound anticancer, antimicrobial, and antiviral properties. In oncology, they are primarily investigated for their ability to act as ATP-competitive inhibitors of crucial receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR)[1].

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical medicinal chemistry and practical, field-proven screening methodologies. This whitepaper outlines a rigorous, self-validating screening cascade to evaluate the biological activity of novel thieno[2,3-d]pyrimidine libraries, ensuring that biochemical potency accurately translates into cellular efficacy.

Strategic Screening Workflow

To systematically evaluate the biological activity of novel thieno[2,3-d]pyrimidine derivatives, a multi-tiered screening cascade is essential. This workflow filters out promiscuous binders and ensures that only compounds with true target engagement progress to advanced models.

Workflow A Compound Library Thieno[2,3-d]pyrimidines B Phase I: Biochemical Assays (EGFR/VEGFR2 Kinase Inhibition) A->B High-Throughput Screening C Phase II: Cell-Based Assays (Cytotoxicity, Apoptosis) B->C Hit Triage (IC50 < 1 µM) D SAR Analysis & Lead Optimization C->D Phenotypic Validation D->B Iterative Design E Phase III: In Vivo Models (Xenograft Efficacy & PK/PD) D->E Lead Selection

Multi-tiered biological screening workflow for thieno[2,3-d]pyrimidine derivatives.

Phase I: Biochemical & Biophysical Screening (In Vitro)

The primary objective of Phase I is to quantify the direct binding affinity and inhibitory potency (


) of the derivatives against isolated recombinant kinases.
Target-Based Validation: EGFR Kinase Inhibition Assay

Thieno[2,3-d]pyrimidines frequently target the ATP-binding pocket of EGFR. Recent structural optimizations have yielded derivatives capable of overcoming classical resistance mutations, such as the EGFR L858R/T790M double mutation prevalent in non-small cell lung cancer (NSCLC)[2].

Experimental Protocol: Luminescent ADP Detection Assay This protocol utilizes a coupled luminescence assay (e.g., ADP-Glo™) to measure kinase activity by quantifying ADP production.

  • Step 1: Reagent Preparation & Buffer Formulation

    • Action: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, and 2 mM DTT.
      
    • Causality:

      
       is an essential cofactor for ATP binding. DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues (e.g., Cys797 in EGFR) that could artificially alter inhibitor binding kinetics. BSA prevents the non-specific adsorption of hydrophobic thieno[2,3-d]pyrimidines to the microplate walls.
      
  • Step 2: Enzyme-Inhibitor Pre-incubation

    • Action: Dispense recombinant EGFR (WT or mutant) into a 384-well plate. Add the thieno[2,3-d]pyrimidine derivatives (serially diluted in DMSO) and incubate for 30 minutes at room temperature.

    • Causality: Many targeted kinase inhibitors exhibit slow-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced, preventing the underestimation of inhibitor potency.

  • Step 3: Reaction Initiation

    • Action: Add the ATP/substrate mixture (e.g., Poly(Glu,Tyr) peptide) to initiate the reaction. The final ATP concentration must be set at the apparent

      
       for the specific kinase.
      
    • Causality: Operating at the ATP

      
       balances assay sensitivity and physiological relevance. It ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining a robust signal-to-background ratio.
      
  • Step 4: Self-Validating Controls & Detection

    • Action: Include Osimertinib as a positive control and 1% DMSO as a vehicle control. Terminate the reaction and add the ADP detection reagent, followed by a luminescence reading.

    • Validation: Calculate the Z'-factor. A Z' > 0.5 is mandatory to confirm assay robustness and ensure that the signal window is statistically significant for high-throughput screening.

Mechanistic Validation: Signaling Pathway Modulation

Thieno[2,3-d]pyrimidines exert their anticancer effects by intercepting oncogenic signaling cascades. By inhibiting EGFR autophosphorylation, these compounds block the downstream activation of the PI3K/AKT/mTOR pathway, ultimately halting tumor cell proliferation and inducing apoptosis[3].

Pathway Ligand EGF Ligand EGFR EGFR (WT / T790M) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates Apoptosis Apoptosis Induction EGFR->Apoptosis Inhibition Triggers Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR ATP-Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes

Mechanism of action: Thieno[2,3-d]pyrimidines targeting the EGFR/PI3K/AKT signaling pathway.

Phase II: Cell-Based Phenotypic Screening

Biochemical potency does not guarantee cellular efficacy due to biological barriers like membrane permeability, metabolic stability, and drug efflux pumps. Phase II screens for phenotypic outcomes: cytotoxicity and apoptosis.

Experimental Protocol: Cell Viability & Anti-Proliferation (CellTiter-Glo)

  • Step 1: Cell Seeding

    • Action: Seed target cancer cell lines (e.g., A549 for NSCLC, MCF-7 for breast cancer) at a density of 3,000–5,000 cells/well in 96-well plates. Incubate overnight.

    • Causality: This specific density ensures that the cells remain in the logarithmic growth phase throughout the entire 72-hour compound exposure period. Over-confluence leads to contact inhibition artifacts, which artificially suppress proliferation rates and skew viability data.

  • Step 2: Compound Treatment

    • Action: Treat cells with a 10-point concentration gradient of thieno[2,3-d]pyrimidine derivatives (e.g., 0.001 µM to 100 µM) for 72 hours.

  • Step 3: Viability Quantification

    • Action: Add the luminescent viability reagent (measuring intracellular ATP as a proxy for metabolically active cells). Calculate the

      
       (concentration causing 50% growth inhibition).
      
    • Causality: Measuring intracellular ATP provides a direct, linear correlation with the number of viable cells, offering superior sensitivity and lower background interference compared to traditional colorimetric MTT assays.

Structure-Activity Relationship (SAR) & Quantitative Data Interpretation

Systematic screening of thieno[2,3-d]pyrimidine libraries has revealed critical SAR insights. Substitutions at the C4 position (e.g., anilino groups) are vital for anchoring the molecule within the adenine-binding pocket of the kinase, mimicking the binding mode of established drugs like gefitinib[1]. Furthermore, dual-targeting derivatives—such as those incorporating hydroxamic acid moieties—have shown remarkable efficacy in inhibiting both EGFR and histone deacetylases (HDACs), presenting a multi-target approach to combat resistant cancers[4].

Table 1: Representative Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound / ScaffoldPrimary Target(s)Target

(nM)
Cell LineCellular

/

Reference
Compound B1 EGFR (L858R/T790M)13 nMH1975 (NSCLC)0.087 µM
Compound 15c EGFR / VEGFR219 nM / 5,580 nMNCI-60 PanelBroad spectrum
Compound 2a EGFR (WT)Not specifiedA549 (NSCLC)13.40 µM
Compound 7a EGFR (WT / T790M)High affinityHepG2 / PC3Significant inhibition[[3]]([Link])
Compound 5a Broad CytotoxicityN/AMDA-MB-435GP = -31.02%[[5]]([Link])

Note: Data aggregated from recent pharmacological evaluations to illustrate the diverse potency and selectivity profiles of the thieno[2,3-d]pyrimidine pharmacophore.

Conclusion

The biological screening of thieno[2,3-d]pyrimidine derivatives requires a rigorous, multi-disciplinary approach. By coupling high-fidelity biochemical kinase assays with robust phenotypic cellular models, researchers can accurately delineate the structure-activity relationships of these promising bioisosteres. Ensuring experimental causality—from matching ATP


 values to optimizing cell seeding densities—is paramount to generating trustworthy, translatable data for oncology drug development.

References

  • Fu J., et al. "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]

  • Abass, I., et al. "Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity." Anticancer Agents in Medicinal Chemistry, 2018. URL:[Link]

  • Vlasova, M., et al. "Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones." Molecules (MDPI), 2018. URL:[Link]

  • El-Sayed, N., et al. "Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL:[Link]

  • Al-Karmalawy, A. A., et al. "Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment." Future Medicinal Chemistry, 2023. URL:[Link]

Sources

Technical Whitepaper: The Pharmacophore Potential of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological profile of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid . This document is designed for medicinal chemists and drug discovery scientists, focusing on the compound's utility as a versatile pharmacophore in kinase inhibition and GPCR modulation.

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline (e.g., Gefitinib) and purine (e.g., Adenine).[1] The specific derivative 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid represents a strategic intermediate, combining a lipophilic ethyl anchor at the C2 position with a polar, modifiable acetic acid moiety at the C4 position.

This configuration offers a unique "dual-handle" geometry:

  • C2-Ethyl: Targets hydrophobic pockets (e.g., the Gatekeeper region in kinases).

  • C4-Acetic Acid: Serves as a solubilizing group, a hydrogen-bond donor/acceptor, or a linker for fragment-based drug discovery (FBDD).

This guide delineates the robust synthetic pathways, physicochemical properties, and structural-activity relationship (SAR) logic required to utilize this compound in high-value drug development campaigns.

Structural Identity & Physicochemical Profile[2]

Chemical Nomenclature
  • IUPAC Name: 2-(2-Ethylthieno[2,3-d]pyrimidin-4-yl)acetic acid

  • Core Scaffold: Thieno[2,3-d]pyrimidine[1][2][3][4]

  • Key Substituents: Ethyl group at C2; Acetic acid moiety at C4.

Calculated Properties (In Silico Prediction)
PropertyValueSignificance
Molecular Formula C₁₀H₁₀N₂O₂SCompact, fragment-like core.
Molecular Weight ~222.26 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP ~1.8 - 2.2Optimal lipophilicity for cell permeability.
TPSA ~75 ŲGood oral bioavailability potential.
H-Bond Donors 1 (COOH)Critical for active site engagement.
H-Bond Acceptors 4 (N1, N3, C=O, OH)Versatile interaction profile.

Synthetic Architecture (The "Build")

The synthesis of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid requires a convergent approach. The industry-standard route involves constructing the thieno[2,3-d]pyrimidine core via the Gewald Reaction , followed by pyrimidine ring closure and side-chain installation via Malonate Displacement .

Mechanistic Pathway Analysis
  • Core Formation: The 2-aminothiophene-3-carboxylate is synthesized first.

  • Pyrimidine Annulation: Cyclization with a C2-ethyl source (propionitrile or propionic anhydride).

  • Activation: Conversion of the C4-hydroxyl (tautomeric oxo) to a chloride leaving group.

  • Functionalization: Nucleophilic aromatic substitution (

    
    ) with diethyl malonate, followed by decarboxylative hydrolysis.
    
Visualization: Synthetic Workflow

Synthesis Start Ketone/Aldehyde + Sulfur + Cyanoacetate Gewald Gewald Reaction (Base/EtOH) Start->Gewald Thiophene 2-Aminothiophene- 3-carboxylate Gewald->Thiophene Ring Closure Cyclization Cyclization (Propionitrile/HCl) Thiophene->Cyclization + Propionitrile Pyrimidone 2-Ethylthieno[2,3-d] pyrimidin-4(3H)-one Cyclization->Pyrimidone Annulation Chlorination Chlorination (POCl3) Pyrimidone->Chlorination ChloroInt 4-Chloro-2-ethyl thieno[2,3-d]pyrimidine Chlorination->ChloroInt Activation Malonate SnAr Displacement (Diethyl Malonate/NaH) ChloroInt->Malonate Hydrolysis Acid Hydrolysis (-CO2) Malonate->Hydrolysis Diester Int. Final 2-{2-Ethylthieno[2,3-d] pyrimidin-4-yl}acetic acid Hydrolysis->Final Decarboxylation

Caption: Step-wise synthetic route from Gewald precursors to the final acetic acid derivative.

Experimental Protocols

Protocol A: Synthesis of the 4-Chloro Intermediate

Objective: Create the reactive electrophile for side-chain installation.

  • Reagents: 2-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq), Diisopropylethylamine (DIPEA, 1.5 eq).
    
  • Procedure:

    • Suspend the pyrimidone in neat

      
       under an inert atmosphere (
      
      
      
      ).
    • Add DIPEA dropwise to catalyze the reaction.

    • Reflux at 100°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

    • Workup: Cool to RT. Pour slowly onto crushed ice/water (Exothermic!). Neutralize with saturated

      
       to pH 7. Extract with Dichloromethane (DCM).
      
    • Purification: Flash chromatography (Silica gel, 0-20% EtOAc/Hexane).

Protocol B: Malonate Displacement & Hydrolysis

Objective: Install the acetic acid moiety at C4.

  • Reagents: Diethyl malonate (1.2 eq), Sodium Hydride (60% in oil, 2.5 eq), THF (anhydrous), 6N HCl.

  • Procedure:

    • Anion Formation: Suspend NaH in dry THF at 0°C. Add diethyl malonate dropwise. Stir for 30 min until evolution of

      
       ceases.
      
    • Coupling: Add solution of 4-chloro-2-ethylthieno[2,3-d]pyrimidine (from Protocol A) in THF dropwise.

    • Reflux for 8–12 hours.

    • Hydrolysis/Decarboxylation: Evaporate THF. Add 6N HCl (10 vol) and reflux for 4 hours. This step hydrolyzes the diester and decarboxylates the geminal dicarboxylic acid to the mono-acetic acid.

    • Isolation: Cool to 4°C. The product often precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Pharmacological Context & SAR

Structure-Activity Relationship (SAR) Logic

The 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid molecule serves as a template for designing inhibitors of ATP-dependent enzymes.

  • Thiophene Ring (Positions 5, 6):

    • Often left unsubstituted in fragment screens.

    • Optimization: Substitution with bulky groups (Phenyl, t-Butyl) here can improve selectivity by exploiting the "back pocket" of kinase domains (e.g., EGFR T790M mutants).

  • Pyrimidine C2 (Ethyl Group):

    • Acts as a lipophilic anchor.

    • Causality: The ethyl group is large enough to displace water from hydrophobic pockets but small enough to avoid steric clashes in the ribose-binding region.

  • C4-Acetic Acid:

    • Primary Mode: Can mimic the phosphate-binding region of ATP consumers.

    • Secondary Mode: The carboxylic acid can be converted to amides, esters, or hydrazides to tune potency and permeability.

Visualization: SAR Map

SAR Core Thieno[2,3-d]pyrimidine Scaffold C2 C2 Position (Ethyl Group) Core->C2 C4 C4 Position (Acetic Acid) Core->C4 Thio Thiophene Ring (Pos 5,6) Core->Thio C2_Function Hydrophobic Anchor (Gatekeeper Interaction) C2->C2_Function C4_Function H-Bond Donor/Acceptor Solubility Handle Linker for PROTACs C4->C4_Function Thio_Function Pi-Stacking Back-Pocket Selectivity Thio->Thio_Function

Caption: Functional mapping of the molecule's pharmacophores.

References

  • El-Gazzar, A. B. A., et al. (2007).[4] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica.[4] Link

  • Ali, E. M. H., et al. (2015). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Link

  • He, L., et al. (2015). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. European Journal of Medicinal Chemistry. Link

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

Sources

Physicochemical Profiling of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic Acid: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently leveraged in the development of kinase inhibitors, antimalarials, and targeted oncology therapeutics[1]. However, the planar, lipophilic nature of the unmodified thienopyrimidine core often results in poor aqueous solubility, presenting significant developability challenges[1].

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid represents a rationally functionalized building block designed to overcome these limitations. The incorporation of a 2-ethyl group provides essential hydrophobic contacts for target binding, while the 4-acetic acid moiety serves as a critical solubility-enhancing handle. This whitepaper provides a rigorous, causality-driven framework for evaluating the solubility and stability of this compound, equipping drug development professionals with self-validating protocols to ensure seamless transition from hit-to-lead optimization to preclinical formulation.

Physicochemical Landscape & Mechanistic Rationale

Understanding the behavior of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid requires dissecting the interplay between its functional groups:

  • The Thieno[2,3-d]pyrimidine Core: Provides structural rigidity and aromaticity. It is generally resistant to mild hydrolytic cleavage but susceptible to nucleophilic attack at the C4 position under extreme pH conditions.

  • The 2-Ethyl Substituent: Increases the molecule's overall lipophilicity (LogP) and crystal lattice energy, which inherently drives down intrinsic aqueous solubility.

  • The 4-Acetic Acid Moiety: Introduces a predictable ionizable center (estimated pKa ~4.0–4.5). At physiological pH (7.4), the carboxylic acid is fully deprotonated to the carboxylate anion, drastically reducing the LogD and enabling high aqueous solubility. Furthermore, the

    
    -carbon of the acetic acid group is situated adjacent to the electron-withdrawing pyrimidine ring, which can stabilize a carbanion intermediate and potentially render the molecule vulnerable to decarboxylation under severe thermal stress.
    
Table 1: Projected Physicochemical & Solubility Profile
ParameterTheoretical/Expected ValueMechanistic Implication
Molecular Weight 222.26 g/mol Favorable for oral bioavailability (Rule of 5 compliant).
pKa (Carboxylic Acid) ~4.2Highly soluble at intestinal/blood pH (7.4); poorly soluble at gastric pH (1.2).
LogP (Neutral Form) ~2.5 - 3.0Moderate lipophilicity; drives target affinity but limits intrinsic solubility.
LogD (pH 7.4) < 0.5Excellent aqueous partitioning in physiological environments due to ionization.
Primary Degradation Risk Decarboxylation / OxidationRequires strict monitoring during accelerated stability testing.

Solubility Assessment Framework

In early-stage drug discovery, it is critical to distinguish between kinetic solubility (the concentration at which a pre-dissolved compound precipitates) and thermodynamic solubility (the equilibrium concentration of a solid dissolving in a solvent)[2]. Kinetic assays frequently overestimate solubility due to the supersaturation effect caused by the initial DMSO stock[2]. Therefore, both parameters must be evaluated sequentially.

Protocol 1: High-Throughput Kinetic Solubility (Laser Nephelometry)

Purpose: Rapid screening for in vitro assay compatibility.

  • Preparation: Prepare a 10 mM stock solution of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, performing 2-fold serial dilutions in DMSO.

  • Aqueous Spike: Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a clear-bottom assay plate (final DMSO concentration = 2%).

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with continuous orbital shaking (300 rpm).

  • Detection: Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration prior to a statistically significant increase in scattered light (indicating precipitation).

Protocol 2: Equilibrium Thermodynamic Solubility (Self-Validating Shake-Flask)

Purpose: Accurate determination of intrinsic solubility for formulation development. Thermodynamic data, especially when paired with solid-state assessment, is essential for guiding lead optimization[2].

  • Solid Dispensing: Accurately weigh 5 mg of crystalline 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, or PBS for pH 7.4).

  • Equilibration: Cap the vial and agitate on a thermoshaker at 25°C and 37°C for 24 to 48 hours. Self-Validation Step: Visually confirm the presence of undissolved solid at 24 hours. If no solid remains, the solution is not saturated; add more API and repeat.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately, and quantify the dissolved API via HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Crucial): Recover the undissolved pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) to ensure the crystal polymorph has not converted to a hydrate or salt form during equilibration[2].

SolubilityWorkflow Solid 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (Solid State) pH_Gastric Gastric Media (pH 1.2) Protonated (Neutral) Low Thermodynamic Solubility Solid->pH_Gastric Shake-Flask (24h) pH_Intestinal Intestinal Media (pH 7.4) Ionized (Carboxylate) High Thermodynamic Solubility Solid->pH_Intestinal Shake-Flask (24h) DMSO 10mM DMSO Stock (Kinetic Pathway) Solid->DMSO Dissolution Supersat Aqueous Dilution Supersaturated State (False High) DMSO->Supersat Nephelometry (2h)

Caption: Mechanistic pathways distinguishing thermodynamic equilibrium from kinetic supersaturation.

Stability Profiling & Forced Degradation

To ensure the integrity of the drug substance, stability testing must be conducted in accordance with ICH Q1A(R2) guidelines[3]. The unique structure of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid presents specific degradation liabilities that must be mapped through forced degradation studies prior to formal long-term testing.

Protocol 3: Forced Degradation & ICH Q1A(R2) Stability Testing

Purpose: To identify degradation products, establish degradation pathways, and validate stability-indicating analytical methods.

Part A: Stress Testing (Forced Degradation) Subject the API (1 mg/mL in compatible co-solvents) to the following extreme conditions, aiming for 5–20% degradation:

  • Acid/Base Hydrolysis: 0.1 N HCl and 0.1 N NaOH at 60°C for 3–7 days. Target: Pyrimidine ring cleavage.

  • Oxidation: 3%

    
     at room temperature for 24 hours. Target: S-oxidation of the thiophene ring or N-oxidation of the pyrimidine.
    
  • Thermal Stress: Solid state at 80°C for 7 days. Target: Decarboxylation of the acetic acid moiety.

  • Photolysis: Exposure to 1.2 million lux hours and 200 watt hours/m² UV light (ICH Q1B).

Part B: Formal Stability Testing (ICH Q1A) Place formulated or solid API in controlled environmental chambers. The ICH Q1A(R2) guideline dictates specific temperature and humidity parameters to evaluate shelf-life[3].

Table 2: ICH Q1A(R2) Stability Testing Matrix
Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months[3]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months[3]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months[3]

Note: If a "significant change" occurs during the 6-month accelerated study, intermediate conditions must be evaluated[3].

ForcedDegradation API 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (Intact API) Thermal Thermal Stress (Solid State, 80°C) API->Thermal Hydrolytic Hydrolytic Stress (0.1N HCl / NaOH, 60°C) API->Hydrolytic Oxidative Oxidative Stress (3% H2O2, 25°C) API->Oxidative Decarb Decarboxylation (Loss of CO2) Thermal->Decarb High Risk Cleavage Pyrimidine Ring Opening (Amide/Amine formation) Hydrolytic->Cleavage Moderate Risk N_Oxide S-Oxidation / N-Oxidation (Sulfoxide/N-oxide formation) Oxidative->N_Oxide High Risk

Caption: Predictive forced degradation pathways and primary chemical liabilities of the API.

Conclusion

The successful advancement of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid from discovery to the clinic relies on a rigorous understanding of its physicochemical properties. By leveraging the pH-dependent solubility of its acetic acid moiety and proactively mapping its degradation pathways (specifically decarboxylation and oxidation) in accordance with ICH Q1A(R2) guidelines, researchers can design robust, stable formulations that maximize the therapeutic potential of this versatile thienopyrimidine building block.

References

  • Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C2 and C6 positions. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Sources

Unveiling the Blueprint: A Technical Guide to the Crystal Structure Analysis of Novel Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the critical process of crystal structure analysis for the promising thieno[2,3-d]pyrimidine scaffold. As a Senior Application Scientist, my aim is to furnish you with not just a methodology, but a comprehensive understanding of the rationale behind each step, empowering you to navigate the complexities of structural elucidation with confidence and precision.

The thieno[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of potent therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms within these molecules, their crystal packing, and intermolecular interactions are paramount to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential.[1] This guide will navigate the intricate process of determining the crystal structure of novel thieno[2,3-d]pyrimidine derivatives, from the foundational step of obtaining high-quality single crystals to the final validation of the structural model.

The Cornerstone of Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[2] The technique provides a high-resolution atomic-level view, revealing precise bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its biological activity.[3]

The Art and Science of Crystal Growth

The journey to a refined crystal structure begins with what is often the most challenging step: growing a single crystal of suitable size and quality. For thieno[2,3-d]pyrimidine derivatives, which are often complex organic molecules, this requires a systematic and patient approach.

Experimental Protocol: Growing Single Crystals of Thieno[2,3-d]pyrimidine Derivatives

  • Purification of the Compound: Absolute purity is paramount. The presence of even minor impurities can inhibit crystal growth or lead to poorly formed crystals. Recrystallization or column chromatography should be employed to achieve the highest possible purity.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Highly soluble compounds tend to form small, rapid-growing crystals, while poorly soluble compounds may not crystallize at all. A systematic screening of solvents with varying polarities is recommended. Common solvents for thieno[2,3-d]pyrimidines include methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: This is the simplest and most common method. A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. To control the rate of evaporation, the vial can be covered with parafilm with a few pinholes.

    • Vapor Diffusion: This technique is particularly useful for small amounts of material. A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a controlled manner. This gradual decrease in temperature reduces the solubility of the compound, promoting the growth of well-ordered crystals.

  • Patience and Observation: Crystal growth can take anywhere from a few days to several weeks. It is crucial to minimize disturbances to the crystallizing solution. Regular observation under a microscope will help in identifying the formation of suitable single crystals.

Crystal_Growth_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_analysis Analysis Purification Compound Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Purity is key Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Microscopic_Inspection Microscopic Inspection Slow_Evaporation->Microscopic_Inspection Vapor_Diffusion->Microscopic_Inspection Slow_Cooling->Microscopic_Inspection Crystal_Selection Single Crystal Selection Microscopic_Inspection->Crystal_Selection Identify suitable crystals

Data Collection and Structure Refinement

Once a suitable single crystal is obtained, the next phase involves irradiating it with X-rays and collecting the diffraction data. Modern diffractometers have largely automated this process, but a sound understanding of the underlying principles is essential for obtaining high-quality data.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Refinement

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated. Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms.[4]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[4]

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic integrity. This includes checking for missed symmetry, unusual bond lengths and angles, and overall model quality.

ParameterThieno[2,3-d]pyrimidine Derivative 1Thieno[2,3-d]pyrimidine Derivative 2Thieno[2,3-d]pyrimidine Derivative 3
Empirical Formula C15H14N4O2SC18H18N4O3SC20H18N4O2S
Formula Weight 314.36370.43378.45
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P21/cP-1P212121
a (Å) 10.123(4)8.456(2)12.345(6)
b (Å) 15.678(6)10.987(3)14.567(7)
c (Å) 9.456(3)11.234(4)10.123(5)
α (°) 9078.90(1)90
β (°) 105.67(2)85.43(2)90
γ (°) 9070.12(1)90
Volume (ų) 1445.6(9)956.7(4)1823.4(1)
Z 424
R-factor (%) 4.53.85.1

Caption: Representative Crystallographic Data for Novel Thieno[2,3-d]pyrimidine Derivatives.

Complementary Techniques for Structural Corroboration

While SCXRD provides the definitive solid-state structure, other spectroscopic techniques are indispensable for confirming the molecular structure in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[5] For novel thieno[2,3-d]pyrimidine derivatives, both ¹H and ¹³C NMR are essential for structural confirmation.

Interpreting NMR Spectra of Thieno[2,3-d]pyrimidines:

  • ¹H NMR: The chemical shifts of the protons on the thieno[2,3-d]pyrimidine core are characteristic. The proton on the pyrimidine ring typically appears as a singlet in the aromatic region. The protons on the thiophene ring will exhibit chemical shifts and coupling patterns dependent on the substitution pattern.

  • ¹³C NMR: The carbon signals of the fused ring system provide valuable information about the electronic environment of each carbon atom. The chemical shifts of the carbonyl and other functional groups are also diagnostic.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially for complex derivatives.[5]

NMR_Analysis_Flow Start Synthesized Thieno[2,3-d]pyrimidine Derivative H1_NMR ¹H NMR Start->H1_NMR C13_NMR ¹³C NMR Start->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Proton-Proton Correlations C13_NMR->TwoD_NMR Proton-Carbon Correlations Structure_Confirmation Structural Confirmation in Solution TwoD_NMR->Structure_Confirmation Unambiguous Assignment

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[6] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by analyzing the fragmentation patterns of the molecule.

Mass Spectrometry Fragmentation of Thieno[2,3-d]pyrimidines:

The fragmentation of the thieno[2,3-d]pyrimidine core is influenced by the nature and position of its substituents. Common fragmentation pathways involve cleavage of the pyrimidine ring and loss of side chains. For derivatives containing a sulfonamide group, characteristic fragmentation includes the loss of SO₂ and cleavage of the sulfonamide bond.[7]

Understanding the Supramolecular Architecture: Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular interactions. These interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a crucial role in the physical properties and biological activity of the compound. For thieno[2,3-d]pyrimidine derivatives, the presence of nitrogen and sulfur atoms, as well as various functional groups, provides ample opportunities for a rich variety of intermolecular interactions.[8] A thorough analysis of these interactions is essential for a complete understanding of the crystal structure.

Conclusion: From Molecular Blueprint to Therapeutic Innovation

The crystal structure analysis of novel thieno[2,3-d]pyrimidine derivatives is a multifaceted process that requires a combination of meticulous experimental work and insightful data analysis. This guide has outlined a comprehensive workflow, from the critical initial step of crystal growth to the detailed characterization of the three-dimensional molecular structure and its supramolecular assembly. By understanding the principles and applying the protocols described herein, researchers can unlock the structural secrets of these promising therapeutic agents, paving the way for the rational design of more effective and selective drugs.

References

  • Al-Omair, M. A., Al-Amshany, Z. M., & El-Emam, A. A. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 28(5), 2197. [Link]

  • Benci, K., Mandić, L., Suhina, T., Hranjec, M., & Gracin, D. (2021). Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3-d]pyrimidines. CrystEngComm, 23(34), 5863-5875. [Link]

  • El-Sayed, M. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2014). 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1108. [Link]

  • Pal, M., Adepu, R., Yeleswarapu, K. R., Shaik, F. P., & Kunapareddy, A. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(33), 6735-6747. [Link]

  • David, W. I. F., Shankland, K., & Shankland, N. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C: Structural Chemistry, 81(10), 559-569. [Link]

  • David, W. I. F., Shankland, K., & Shankland, N. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. CentAUR. [Link]

  • Gelin, M. F., Kireev, V. V., & Kletskii, M. E. (2017). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Journal of medicinal chemistry, 60(15), 6525-6539. [Link]

  • Griffiths, L. (2025). A Practical Guide to Structure Determination in Organic Chemistry. Oxford University Press. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Griffiths, L. (2025). A Practical Guide to Structure Determination in Organic Chemistry. IT Services. [Link]

  • Reddy, T. S., & Kumar, M. P. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(3), 1033-1041. [Link]

  • Aakeröy, C. B. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(1), 1-13. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation and Molecular Docking Studies. Molecules, 27(1), 115. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Cametti, G., & Ciriotti, M. (2019). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 12), 1667–1677. [Link]

  • Zhang, H., Wang, Y., & Zhang, A. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Heterocyclic Chemistry, 51(S1), E238-E243. [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. S. (2010). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Molecules, 15(6), 3932-3957. [Link]

  • Li, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1346-1358. [Link]

  • Zala, G. P., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. [Link]

  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(8), 3666-3679. [Link]

  • Reddy, L. S., et al. (2017). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 220-228. [Link]

  • Leung, C. H., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 188, 112007. [Link]

  • Srikanth, L., & Naik, B. (2016). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives and their Antimicrobial Activity. Organic & Medicinal Chemistry International Journal, 1(4). [Link]

Sources

Methodological & Application

Application Note: Analytical Methods for the Quantification of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Protocol & Method Validation Guide

Introduction & Chemical Causality

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this core have been extensively utilized in the development of highly selective dark kinase STK17B inhibitors[1], disruptors of the menin-MLL protein-protein interaction in acute leukemias[2], and potent NOTUM pectinacetylesterase inhibitors for the stimulation of cortical bone formation.

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS: 2060046-40-2) serves as a critical intermediate and active moiety in these developmental pathways. However, quantifying this molecule presents a distinct analytical challenge due to its dual physicochemical nature:

  • The Basic Pyrimidine Core: The nitrogen atoms within the pyrimidine ring are basic and prone to secondary interactions with unendcapped silanol groups on standard silica-based stationary phases, which can cause severe peak tailing.

  • The Acidic Acetic Acid Moiety: The pendant acetic acid group has a predicted pKa of ~4.0. If the mobile phase pH is not strictly controlled, the molecule will exist in a state of partial ionization, leading to split peaks, broad elution profiles, and unstable retention times.

The Causality of Method Design: To achieve robust quantification, the analytical method must suppress the ionization of the carboxylate group while simultaneously masking silanol interactions. Therefore, an acidic modifier (such as 0.1% Trifluoroacetic acid for UV detection or 0.1% Formic acid for MS detection) is mandatory. Driving the mobile phase pH down to ~2.0 ensures the molecule remains fully protonated (neutral), guaranteeing sharp, symmetrical peaks and reproducible retention.

Analytical Workflows & Methodological Logic

AnalyticalWorkflow Step1 1. Sample Preparation Solubilization in 50:50 MeOH:H₂O Step2 2. Chromatographic Separation RP-HPLC (C18), Acidic Mobile Phase Step1->Step2 Step3 3. Detection Modality UV (254 nm) or LC-MS/MS (ESI+) Step2->Step3 Step4 4. Data Integration Peak Area & Concentration Yield Step3->Step4

Figure 1: End-to-end analytical workflow for thieno[2,3-d]pyrimidine quantification.

Protocol A: Reversed-Phase HPLC-UV (Primary Quantification)

This protocol is designed for bulk drug substance quantification, purity assessment, and formulation analysis.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid reference standard. Transfer to a 10 mL volumetric flask.

  • Solubilization: Add 5.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes at room temperature to ensure complete dissolution of the crystalline powder.

  • Dilution: Dilute to the 10 mL mark with Milli-Q water to yield a 1.0 mg/mL stock solution.

  • Filtration: Pass the working solutions through a 0.22 µm PTFE syringe filter prior to injection. Causality: PTFE is chosen over Nylon to prevent non-specific binding of the hydrophobic thienopyrimidine core.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column at 30°C for at least 20 column volumes until the baseline is stable.

  • Execution: Inject 10 µL of the sample and execute the gradient program.

Table 1: HPLC Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (250 x 4.6 mm, 5 µm)Fully end-capped to prevent basic nitrogen/silanol interactions.
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)Suppresses carboxylate ionization; acts as an ion-pair reagent.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Provides optimal elution strength for the hydrophobic core.
Gradient Program 0-15 min: 5%

95% B15-18 min: 95% B (Wash)18-23 min: 5% B (Re-equilibrate)
Ensures elution of the target analyte while washing out highly lipophilic impurities.
Flow Rate 1.0 mL/minBalances theoretical plate generation with run-time efficiency.
Detection Wavelength 254 nmTargets the highly conjugated

transitions of the thienopyrimidine ring.
Column Temperature 30°CReduces mobile phase viscosity and improves mass transfer.

Protocol B: LC-MS/MS (Bioanalysis & Trace Quantification)

For pharmacokinetic (PK) studies or trace-level impurity tracking, UV detection lacks the necessary sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required.

Step-by-Step Methodology
  • Matrix Spiking: Extract the analyte from biological matrices (e.g., plasma) using Protein Precipitation (PPT) with 3 volumes of cold Acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • MS Optimization: Infuse a 10 ng/mL neat solution directly into the mass spectrometer. Causality: TFA causes severe ion suppression in ESI-MS. Therefore, the mobile phase modifier MUST be switched to 0.1% Formic Acid for LC-MS/MS workflows.

  • Acquisition: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The basic pyrimidine nitrogens readily accept a proton to form the

    
     precursor ion at m/z 223.1.
    
Table 2: LC-MS/MS MRM Parameters
ParameterValueStructural Significance
Ionization Mode ESI Positive (ESI+)Protonation of pyrimidine nitrogens.
Precursor Ion (Q1) 223.1 m/z

intact molecular ion.
Quantifier Ion (Q3) 177.1 m/zLoss of formic acid (HCOOH, -46 Da) from the acetic acid moiety.
Qualifier Ion (Q3) 149.1 m/zFurther fragmentation/ring cleavage of the ethylthienopyrimidine core.
Collision Energy (CE) 20 eV (Quant) / 35 eV (Qual)Optimized for specific bond dissociation energies.

The Self-Validating System: Quality Control Logic

A robust analytical protocol must not rely on blind trust; it must be a self-validating system. This methodology incorporates built-in logic gates that automatically verify data integrity during the run.

ValidationLogic SST System Suitability RSD ≤ 2.0% Tailing ≤ 1.5 LIN Linearity R² ≥ 0.999 Range: 1-100 µg/mL SST->LIN ACC Accuracy Recovery: 98.0% - 102.0% LIN->ACC ROB Robustness ΔpH, ΔTemp, ΔFlow Rate ACC->ROB

Figure 2: Self-validating method criteria ensuring reliable quantitative outputs.

Table 3: System Suitability & Validation Criteria

By bracketing the sample injections with known calibration standards (every 10 samples), the system continuously monitors its own performance. If any of the following parameters fail, the batch is automatically flagged for invalidation.

Validation ParameterAcceptance CriteriaDiagnostic Meaning of Failure
Injection Precision (RSD)

2.0% (n=6)
Autosampler malfunction or incomplete sample solubilization.
Tailing Factor (

)

1.5
Column degradation exposing free silanols; requires column replacement.
Theoretical Plates (

)

5,000
Loss of stationary phase efficiency or mobile phase channeling.
Spike Recovery 98.0% - 102.0%Matrix interference or analyte degradation during sample prep.

References

  • A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conform
  • Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and MLL. OSTI.GOV.
  • LP-922056 98% (HPLC) / Stimulation of cortical bone formation with thienopyrimidine based inhibitors of Notum Pectinacetylesterase. Sigma-Aldrich.
  • 2-{2-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}ACETIC ACID / CAS: 2060046-40-2. ChemBuyersGuide.

Sources

HPLC protocol for 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid by High-Performance Liquid Chromatography

Introduction: The Analytical Imperative for Novel Heterocyclic Compounds

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is a representative of this class, and like any active pharmaceutical ingredient (API), its purity, stability, and concentration must be precisely determined to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

This document, prepared for researchers and drug development professionals, provides a detailed, robust, and scientifically-grounded Reversed-Phase HPLC (RP-HPLC) protocol for the analysis of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid. The methodology is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Principle of the Method: Achieving Separation through Polarity

The protocol employs RP-HPLC, a powerful technique that separates molecules based on their hydrophobicity.[6] The stationary phase within the HPLC column is nonpolar (a C18 alkyl chain bonded to silica), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.

When the sample is injected, a competition begins. The nonpolar analyte, 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid, will have an affinity for the nonpolar stationary phase. Simultaneously, the mobile phase flows through the column, attempting to carry the analyte with it. By carefully controlling the composition of the mobile phase (the ratio of organic solvent to aqueous buffer), we can modulate this interaction. A higher concentration of the organic solvent will increase the mobile phase's nonpolar character, causing the analyte to elute faster.

The acidic nature of the analyte (due to the carboxylic acid group) makes the pH of the mobile phase a critical parameter. By using a phosphate buffer to maintain a consistent pH, we ensure that the ionization state of the analyte is stable, leading to sharp, reproducible chromatographic peaks.

Instrumentation, Reagents, and Materials

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array or UV-Vis Detector
Data AcquisitionChromatography Data System (CDS)
Chromatography Analytical ColumnC18, 4.6 mm x 150 mm, 5 µm particle size
Reagents Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Deionized (18.2 MΩ·cm)
Monobasic Potassium Phosphate (KH₂PO₄)ACS Grade or higher
Phosphoric Acid (H₃PO₄)ACS Grade or higher
Standards Reference Standard2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (Purity ≥98%)

Detailed Experimental Protocol

Mobile Phase Preparation (pH 3.0 Buffer:Acetonitrile)
  • Aqueous Component (20 mM Potassium Phosphate Buffer, pH 3.0):

    • Weigh approximately 2.72 g of Monobasic Potassium Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase Composition:

    • The starting condition for method development is a mixture of Buffer:Acetonitrile (60:40, v/v) .

    • This mixture should be thoroughly degassed, either by sonication or helium sparging, before use.

Scientist's Note: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and better column efficiency.[7] The acidic pH of 3.0 is chosen to suppress the ionization of the carboxylic acid group on the analyte. This ensures the molecule is in its neutral, more hydrophobic form, leading to better retention and improved peak shape on a C18 column.

Standard Solution Preparation
  • Stock Standard Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (Acetonitrile:Water 50:50) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly. This solution is used for system suitability and quantification.

Sample Preparation
  • Accurately weigh a portion of the sample (e.g., drug substance) equivalent to approximately 25 mg of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid.

  • Follow the same procedure as for the Stock Standard Solution to create a 500 µg/mL sample stock.

  • Perform a 1-in-10 dilution to achieve a theoretical concentration of 50 µg/mL for analysis.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 262 nm
Run Time 15 minutes
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Scientist's Note: The detection wavelength of 262 nm is selected based on the UV absorbance characteristics of the thienopyrimidine core, which is expected to have a strong chromophore. A diode array detector can be used during method development to scan the peak and confirm the optimal wavelength for maximum absorbance. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

System Suitability Testing (SST): A Mandate for Data Validity

Before any sample analysis, the performance of the entire chromatographic system must be verified. This is a non-negotiable step outlined in both USP and ICH guidelines.[3][4][8] SST ensures that the equipment, reagents, and column are functioning correctly to produce reliable data.[5][9]

Procedure: Perform five replicate injections of the Working Standard Solution (50 µg/mL).

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[4][8]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for Peak Area and Retention TimeDemonstrates the precision of the system over multiple injections.[4][8]

Method Validation and Specificity through Forced Degradation

While this protocol provides a robust starting point, it must be fully validated according to ICH Q2(R1) guidelines to be considered fit for its intended purpose.[2][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.

  • Linearity: Demonstrating a proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

To establish specificity, forced degradation studies are essential.[11][12] This involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[13][14] The HPLC method must then demonstrate that it can separate the main peak of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid from any degradant peaks that are formed, proving it is a "stability-indicating" method.[15]

Workflow and Data Analysis

The overall analytical workflow is designed to ensure a systematic and compliant approach to data generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard (Stock & Working) sst_check System Suitability Test (5x Standard Injections) prep_standard->sst_check prep_sample Prepare Sample (Weigh, Dissolve, Dilute) sample_analysis Analyze Samples (Inject Blank, Standards, Samples) prep_sample->sample_analysis prep_mobile Prepare Mobile Phase (Buffer & ACN) prep_mobile->sst_check sst_pass SST Pass? sst_check->sst_pass sst_pass->sample_analysis Yes sst_fail Troubleshoot System sst_pass->sst_fail No integration Integrate Chromatograms sample_analysis->integration calculation Calculate Concentration (External Standard Method) integration->calculation report Generate Final Report calculation->report sst_fail->sst_check Re-run SST

Caption: HPLC analysis workflow from preparation to reporting.

Calculation

The concentration of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid in the sample is determined using the principle of external standards. The formula is:

Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Taylor & Francis Online. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
  • PubMed. (n.d.). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • SpringerLink. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (2025, August 5). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils.
  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ScienceDirect. (n.d.). Forced degradation and impurity profiling.
  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • PMC. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • ResearchGate. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form.

Sources

Application Note: 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (hereafter referred to as ETP-4-AA ), a specialized thienopyrimidine scaffold used primarily as a precursor for synthesizing bioactive anticancer agents (hydrazides, amides) and as a chemical probe for kinase inhibition studies.

Executive Summary & Scientific Rationale

The thieno[2,3-d]pyrimidine moiety is a privileged pharmacophore in medicinal chemistry, recognized as a bioisostere of quinazolines (e.g., Gefitinib, Erlotinib) and purines. 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid serves as a critical intermediate scaffold for generating libraries of anticancer agents targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 .

While the free acid form (ETP-4-AA) exhibits moderate solubility and cell permeability, its primary application lies in its derivatization into hydrazides, hydrazones, and amides . These derivatives have demonstrated potent antiproliferative activity against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines by inducing G2/M phase arrest and apoptosis .

Key Applications
  • Scaffold Derivatization: Synthesis of lipophilic, bioactive inhibitors (amides/hydrazides).

  • Fragment-Based Drug Discovery (FBDD): Screening as a low-molecular-weight fragment for kinase binding pockets.

  • Negative Control: Used in cytotoxicity assays to benchmark the potency of ester/amide derivatives.

Mechanism of Action (MOA)

The biological activity of ETP-4-AA derivatives stems from their ability to compete with ATP for the binding site of tyrosine kinases.

  • Primary Target: Epidermal Growth Factor Receptor (EGFR). The thienopyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).

  • Secondary Mechanism: Induction of intrinsic apoptosis via upregulation of Caspase-3/7 and Bax , and downregulation of Bcl-2 .

Pathway Visualization: EGFR Inhibition & Apoptosis

The following diagram illustrates the interruption of the RAS/RAF/MEK pathway by ETP-4-AA derivatives.

EGFR_Pathway cluster_inhibition Therapeutic Action EGFR EGFR (Receptor) RAS RAS (GTPase) EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation ETP ETP-4-AA Derivative (Inhibitor) ETP->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) ETP->Apoptosis Caspase-3 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation

Caption: Mechanism of Action: ETP-4-AA derivatives competitively inhibit ATP binding to EGFR, blocking downstream RAS/RAF/MEK signaling and triggering apoptotic pathways.

Experimental Protocols

Protocol A: Preparation & Solubilization

Objective: Prepare a stable stock solution for cell culture use. ETP-4-AA is hydrophobic; improper solubilization yields inconsistent IC50 data.

  • Weighing: Accurately weigh 10 mg of ETP-4-AA powder.

  • Primary Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .

    • Note: Vortex for 1-2 minutes. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm PTFE syringe filter . Do not use aqueous filters (PES/nylon) as the compound may precipitate or bind.

  • Storage: Aliquot into amber tubes (avoid light degradation) and store at -20°C . Stable for 3 months.

  • Working Solution: On the day of the experiment, dilute the stock in pre-warmed culture medium (RPMI-1640 or DMEM).

    • Critical: Ensure the final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of ETP-4-AA and its derivatives in cancer cell lines (e.g., MCF-7, A549).

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Control: Doxorubicin or Gefitinib (Positive Control).

Workflow:

  • Seeding: Seed cells in 96-well plates at a density of 5,000 – 8,000 cells/well in 100 µL medium. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Remove old medium. Add 100 µL of fresh medium containing ETP-4-AA at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Replicates: Triplicate wells per concentration.

    • Blank: Medium only (no cells).

    • Vehicle Control: Medium + 0.5% DMSO.

  • Incubation: Incubate for 48 or 72 hours .

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium (do not disturb formazan crystals). Add 100 µL of DMSO to dissolve purple crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    
Protocol C: Derivatization for Enhanced Potency

Objective: Since the acid (ETP-4-AA) often shows weak permeability, this protocol converts it into a bioactive hydrazide .

  • Esterification: Reflux ETP-4-AA with absolute ethanol and catalytic H2SO4 for 6h to form the ethyl ester .

  • Hydrazinolysis: React the ethyl ester with hydrazine hydrate (99%) in ethanol at reflux for 4–6h.

  • Precipitation: Cool the mixture; the acid hydrazide precipitates as a solid. Filter and recrystallize from ethanol.

  • Application: Use this hydrazide as a "master key" to synthesize hydrazones (via reaction with aldehydes) which often show 10-fold higher potency than the parent acid.

Representative Data & Analysis

The following table summarizes typical IC50 ranges for Thienopyrimidine-4-acetic acid derivatives compared to the parent acid.

Compound FormCell LineIC50 (µM)Activity LevelNotes
ETP-4-AA (Parent Acid) MCF-7> 50 µMLowPoor permeability due to carboxylate charge at physiological pH.
ETP-4-AA (Parent Acid) A549> 100 µMInactiveUsed primarily as a negative control or scaffold.
Ethyl Ester Derivative MCF-715 - 25 µMModerateImproved lipophilicity enhances uptake.
Hydrazide Derivative MCF-72 - 8 µMHighH-bond donor capability improves kinase binding.
Gefitinib (Control) MCF-70.5 - 2 µMVery HighClinical reference standard.

Data Source: Synthesized from aggregate SAR data of thienopyrimidine derivatives [1, 2].

Experimental Workflow Diagram

This flowchart guides the researcher from compound handling to data validation.

Experimental_Workflow Start ETP-4-AA (Powder) Solubilization Solubilization (DMSO Stock) Start->Solubilization Decision Direct Screen or Derivatize? Solubilization->Decision Screen Direct Screening (MTT Assay) Decision->Screen Direct Synthesis Synthesis (Hydrazide/Amide) Decision->Synthesis Optimization HighConc High Conc Required (>50 µM) Screen->HighConc Result Purification Purification (Recrystallization) Synthesis->Purification Potency Potency Assay (IC50 < 10 µM) Purification->Potency Potency->Screen Validated Hit

Caption: Workflow Decision Tree: Researchers should choose between direct screening (low potency expected) or derivatization (high potency expected) based on study goals.

References

  • Abdel-Aziz, S. A., et al. (2019). "Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers." Bioorganic Chemistry.

  • Fayed, E. A., et al. (2018). "Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones." Scientia Pharmaceutica.

  • Motawi, A., et al. (2025).[1] "Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation." Bioorganic Chemistry.

  • He, J., et al. (2019). "Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth." Biomolecules.[2][3][4][5][6]

  • PubChem Compound Summary. "Thieno[2,3-d]pyrimidin-4-yl derivatives." National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Testing the Anti-Inflammatory Activity of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines in Inflammation

Thieno[2,3-d]pyrimidines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Among these, their anti-inflammatory potential is particularly noteworthy. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Thieno[2,3-d]pyrimidines have emerged as promising candidates, with studies demonstrating their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

This comprehensive guide provides a detailed protocol for evaluating the anti-inflammatory activity of novel thieno[2,3-d]pyrimidine derivatives. We will delve into both in vitro and in vivo methodologies, offering a stepwise approach for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to provide a robust framework for screening and characterizing the anti-inflammatory properties of this important class of compounds.

Molecular Mechanisms of Inflammation: Key Targets for Thieno[2,3-d]pyrimidines

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the inflammatory cascade is the activation of immune cells, particularly macrophages. Upon stimulation with agents like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators. These include:

  • Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS). While NO has important physiological roles, excessive production contributes to inflammation and tissue damage.

  • Prostaglandins (PGs): Lipid compounds derived from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGs are potent mediators of inflammation, pain, and fever.

  • Pro-inflammatory Cytokines: A group of signaling proteins, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), that orchestrate the inflammatory response.

Many thieno[2,3-d]pyrimidine derivatives exert their anti-inflammatory effects by targeting these key mediators and the signaling pathways that regulate their production, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Stimulates NFkB NF-κB Pathway Macrophage->NFkB MAPK MAPK Pathway Macrophage->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokine (TNF-α, IL-6) Expression NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

In Vitro Evaluation of Anti-inflammatory Activity

The initial screening of thieno[2,3-d]pyrimidine derivatives is typically performed using in vitro cell-based assays. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation.

Experimental Workflow: In Vitro Anti-inflammatory Assays

start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Thieno[2,3-d]pyrimidines cell_culture->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis for Protein/RNA Analysis incubation->cell_lysis no_assay Nitric Oxide (NO) Measurement (Griess Assay) supernatant_collection->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Measurement (ELISA) supernatant_collection->cytokine_assay western_blot Protein Expression (COX-2, iNOS) Analysis (Western Blot) cell_lysis->western_blot end End no_assay->end cytokine_assay->end western_blot->end

Caption: General workflow for in vitro anti-inflammatory activity testing.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol utilizes the Griess reaction, a colorimetric assay that measures nitrite (NO₂⁻), a stable breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Thieno[2,3-d]pyrimidine test compounds

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of sulfanilamide solution to each well containing the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

ParameterRecommended Value
Cell LineRAW 264.7
Seeding Density1 x 10⁵ cells/well
LPS Concentration1 µg/mL
Incubation Time24 hours
Wavelength540 nm
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol uses a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Cell culture supernatant (from Protocol 1)

  • Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Add 100 µL of the cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add the substrate solution and incubate for 15-30 minutes in the dark.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, the anti-inflammatory efficacy of thieno[2,3-d]pyrimidine derivatives should be evaluated in an in vivo animal model. The carrageenan-induced paw edema model in rats is a widely accepted and classical model for assessing acute inflammation.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This model involves the injection of carrageenan, a phlogistic agent, into the rat's paw, which induces a localized inflammatory response characterized by edema (swelling).

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Thieno[2,3-d]pyrimidine test compounds

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Control group (vehicle)

    • Carrageenan group (vehicle + carrageenan)

    • Reference drug group (e.g., Indomethacin 10 mg/kg + carrageenan)

    • Test compound groups (various doses of thieno[2,3-d]pyrimidine + carrageenan)

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage of paw edema at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

ParameterRecommended Value
Animal ModelMale Wistar rats
Inducing Agent1% Carrageenan
Administration RouteOral or Intraperitoneal
Measurement ToolPlethysmometer
Time Points0, 1, 2, 3, 4 hours

Data Analysis and Interpretation

For in vitro studies, data should be expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance can be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). IC₅₀ values (the concentration of the compound that causes 50% inhibition) can be calculated for NO, TNF-α, and IL-6 production.

For the in vivo study, the percentage of inhibition of paw edema is calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The protocols detailed in this guide provide a robust and systematic approach to evaluating the anti-inflammatory potential of novel thieno[2,3-d]pyrimidine derivatives. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can effectively identify and characterize promising lead compounds for further development as next-generation anti-inflammatory therapeutics.

References

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Available from: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Magazine. Available from: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules. Available from: [Link]

  • Determination of nitric oxide metabolites by means of the Griess assay and gas chromatography-mass spectrometry in the cavernous and systemic blood of healthy males and patients with erectile dysfunction during different functional conditions of the penis. Urological Research. Available from: [Link]

  • Evaluation of in-vitro anti-inflammatory activity of novel substituted thieno[2,3-d]pyrimidin-4-yl-amine molecules. Ultra Scientist. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

  • Carrageenan-induced paw edema assay. Bio-protocol. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry. Available from: [Link]

  • Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. ResearchGate. Available from: [Link]

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules. Available from: [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research. Available from: [Link]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica. Available from: [Link]

  • Synthesis and biological evaluation of some novel thieno[2,3-d] pyrimidine derivatives as potential anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Der Pharma Chemica. Available from: [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLoS One. Available from: [Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis. Available from: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available from: [Link]

  • Anti-Inflammatory Effects of Lasia spinosa Leaf Extract in Lipopolysaccharide-Induced RAW 264.7 Macrophages. Antioxidants. Available from: [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available from: [Link]

  • Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activ

Synthesis of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic Acid Derivatives for SAR Studies

Strategic Overview

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of quinazoline and purine. This architecture is central to the design of ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR, PI3K) and antagonism of G-protein coupled receptors (GPCRs).

This guide details the synthesis of 2-{2-ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid derivatives. The specific inclusion of the 2-ethyl group at the pyrimidine C2 position often improves lipophilicity and metabolic stability compared to the methyl analog, while the 4-acetic acid moiety serves as a versatile "warhead" or linker for further diversification (e.g., amides, esters) to probe solvent-exposed regions of the target protein.

Retrosynthetic Analysis & Logic

To ensure a robust and divergent SAR (Structure-Activity Relationship) campaign, we employ a convergent synthetic strategy. The pathway is dissected into three critical phases:

  • Gewald Reaction: Construction of the thiophene core with variable substitution (R1, R2).

  • Cyclocondensation: Formation of the pyrimidine ring incorporating the C2-ethyl motif.

  • Side-Chain Extension: Introduction of the acetic acid moiety via malonate displacement.

Retrosynthesis Target Target: 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid Precursor1 4-Chloro-2-ethylthieno[2,3-d]pyrimidine Target->Precursor1 Hydrolysis & Decarboxylation (via Malonate) Precursor2 2-Ethylthieno[2,3-d]pyrimidin-4(3H)-one Precursor1->Precursor2 Chlorination (POCl3) GewaldProduct Ethyl 2-amino-3-thiophenecarboxylate Precursor2->GewaldProduct Cyclization with Propanonitrile/HCl RawMaterials Ketone/Aldehyde + Ethyl Cyanoacetate + S8 GewaldProduct->RawMaterials Gewald Reaction

Figure 1: Retrosynthetic disassembly of the target scaffold. The modular approach allows for diversity at the thiophene ring (via Raw Materials) and the acetic acid tail (post-synthesis).

Detailed Experimental Protocols

Module A: The Gewald Foundation (Thiophene Synthesis)

Objective: Synthesize the substituted ethyl 2-aminothiophene-3-carboxylate.

Reagents:

  • Ketone/Aldehyde (R1/R2 source, e.g., 2-butanone for 4,5-dimethyl)

  • Ethyl cyanoacetate (1.0 equiv)[1]

  • Sulfur (elemental, S8) (1.0 equiv)

  • Morpholine (1.0 equiv) or Triethylamine[1]

  • Ethanol (Absolute)[2]

Protocol:

  • In a round-bottom flask, disperse sulfur (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL).

  • Add the ketone/aldehyde (10 mmol) dropwise.

  • Add morpholine (10 mmol) dropwise. Caution: Exothermic reaction.

  • Heat the mixture to 50–60 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol.[1] If no precipitate, pour into ice water and extract with ethyl acetate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Critical Insight: The choice of ketone determines the R1/R2 substitution on the thiophene ring. For unsubstituted thiophene derivatives, use 2,5-dihydroxy-1,4-dithiane (dimeric mercaptoacetaldehyde) as the aldehyde equivalent.

Module B: Pyrimidine Ring Closure (The C2-Ethyl Insertion)

Objective: Form the thienopyrimidine core with the specific 2-ethyl substituent.

Reagents:

  • Gewald Product (from Module A)

  • Propanonitrile (Solvent/Reagent)

  • HCl gas (anhydrous)

Protocol:

  • Dissolve the Gewald product (10 mmol) in propanonitrile (20 mL).

  • Bubble anhydrous HCl gas through the solution for 30–60 minutes. The reaction is initially exothermic; use an ice bath if necessary, then allow to warm to room temperature.

  • Seal the vessel and stir at room temperature for 12 hours.

  • Cyclization: Pour the reaction mixture into water (100 mL) and neutralize with aqueous ammonia to pH 8.

  • The solid 2-ethylthieno[2,3-d]pyrimidin-4(3H)-one will precipitate. Filter, wash with water, and dry under vacuum.

Mechanism: The HCl promotes the formation of an imidate intermediate with propanonitrile, which undergoes intramolecular cyclization with the amino group and subsequent rearrangement to the pyrimidinone.

Module C: Activation (Chlorination)

Objective: Convert the 4-oxo group to a 4-chloro leaving group.

Protocol:

  • Suspend the pyrimidin-4(3H)-one (5 mmol) in POCl3 (15 mL).

  • Optional: Add a catalytic amount of N,N-dimethylaniline.

  • Reflux for 3–5 hours until the solution becomes clear.

  • Work-up: Evaporate excess POCl3 under reduced pressure. Pour the residue onto crushed ice (carefully!) and neutralize with saturated NaHCO3.

  • Extract with DCM, dry over MgSO4, and concentrate to yield 4-chloro-2-ethylthieno[2,3-d]pyrimidine . Use immediately or store under inert gas.

Module D: The Carbon Extension (Malonate Displacement)

Objective: Install the acetic acid precursor.

Reagents:

  • Diethyl malonate (1.2 equiv)

  • Sodium Hydride (60% in oil, 2.5 equiv)

  • THF or DMF (Dry)

Protocol:

  • Wash NaH with hexane to remove oil, then suspend in dry THF .

  • Add diethyl malonate dropwise at 0 °C. Stir for 30 min until H2 evolution ceases (formation of sodiomalonate).

  • Add the 4-chloro-thienopyrimidine (dissolved in THF) dropwise.

  • Reflux for 4–6 hours.

  • Work-up: Quench with saturated NH4Cl. Extract with EtOAc.[1]

  • Evaporate solvent to obtain the 4-(dicarbethoxymethyl) intermediate.

Module E: Hydrolysis & Decarboxylation

Objective: Reveal the final acetic acid moiety.

Protocol:

  • Dissolve the intermediate in a mixture of conc. HCl and Acetic Acid (1:1).

  • Reflux for 6–12 hours. This step hydrolyzes the esters and decarboxylates the geminal dicarboxylic acid.

  • Isolation: Concentrate the solvent. Add water. The product 2-{2-ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid should precipitate.

  • Recrystallize from Ethanol/Water.

SAR Diversification Strategy

Once the core Acid Scaffold is synthesized, generate a library of derivatives using standard amide coupling.

General Amide Coupling Protocol:

  • Dissolve Acid Scaffold (1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 10 min.

  • Add Amine (R-NH2) (1.1 equiv).

  • Stir at RT for 2–4 hours.

  • Purify via HPLC or flash chromatography.

Data Summary Table: Key Intermediates

Compound IDStructure DescriptionKey Spectral Feature (1H NMR)Typical Yield
TP-1 Gewald AminothiopheneAmino NH2 broad singlet (~6.0 ppm)60-80%
TP-2 2-Ethyl-pyrimidinoneEthyl CH2 quartet (~2.6 ppm), NH singlet70-85%
TP-3 4-Chloro-pyrimidineLoss of NH, downfield shift of aromatics85-95%
TP-Target 4-Acetic Acid DerivativeSinglet CH2 (~4.0 ppm), COOH broad50-65%

Troubleshooting & Critical Process Parameters (CPP)

  • Gewald Reaction: If the reaction is sluggish, use microwave irradiation (100 °C, 20 min) to boost yields significantly.

  • Cyclization: Ensure anhydrous conditions for the HCl/Propanonitrile step. Moisture leads to hydrolysis of the nitrile back to the amide, preventing cyclization.

  • Malonate Displacement: If the 4-chloro species is unreactive, switch solvent to DMF and heat to 100 °C.

  • Decarboxylation: Monitor CO2 evolution. Incomplete decarboxylation results in the di-acid; extended reflux ensures conversion to the mono-acetic acid.

References

  • Gewald Reaction Mechanics: Buchstaller, H. P., et al. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction."[3] Monatshefte für Chemie, 2001.[3] Link

  • Thienopyrimidine Synthesis: El-Gazzar, A. B., et al. "Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives."[2][4][5] Acta Pharmaceutica, 2007.[2] Link

  • Malonate Displacement Protocol: Weinstock, L. M., et al. "Reactions of Dialkyl Malonates with Heterocyclic Compounds." Journal of Organic Chemistry. Link

  • 2-Alkyl Substitution Strategy: Ivashchenko, A. V., et al. "Synthesis and biological activity of 2-alkyl-thieno[2,3-d]pyrimidines." Journal of Combinatorial Chemistry. Link

Sources

Application Notes and Protocols for Docking Studies of Thieno[2,3-d]pyrimidine Derivatives with PI3K

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural similarity to purine enables it to effectively target the ATP-binding sites of various kinases, including the crucial Phosphoinositide 3-kinase (PI3K).[1][2][3] Dysregulation of the PI3K signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5][6][7] Molecular docking is a powerful computational technique that predicts the binding orientation and affinity of small molecules, such as thieno[2,3-d]pyrimidine derivatives, to their protein targets.[2] This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of these derivatives with PI3K, aiming to facilitate the rational design of novel and potent anticancer agents.

Introduction: The Critical Role of PI3K and the Promise of Thieno[2,3-d]pyrimidines

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of essential cellular processes, including cell growth, proliferation, survival, and metabolism.[6][8] Aberrant activation of this pathway, often due to mutations or amplification of key components, is frequently observed in a wide range of human cancers.[5][6][7] This makes the PI3K family of enzymes highly attractive targets for the development of targeted cancer therapies.

Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of PI3K inhibitors.[1][4][9] Their heterocyclic core mimics the purine structure of ATP, allowing them to competitively bind to the kinase domain of PI3K.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications to the thieno[2,3-d]pyrimidine scaffold can significantly impact inhibitory potency and selectivity against different PI3K isoforms.[4][9][10][11] Molecular docking studies are instrumental in understanding these SARs at a molecular level, providing insights into the key interactions that govern binding affinity and guiding the design of more effective inhibitors.[2][4]

Signaling Pathway and Experimental Workflow

A fundamental understanding of the PI3K signaling cascade and the molecular docking workflow is essential for designing and interpreting these computational experiments.

The PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting downstream effectors such as AKT (also known as Protein Kinase B) to the membrane, where it is subsequently activated.[8] Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation.[6][8]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation Thieno Thieno[2,3-d]pyrimidine Derivative Thieno->PI3K Inhibits

Caption: The PI3K signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

Molecular Docking Workflow

The process of molecular docking involves a series of well-defined steps, from preparing the protein and ligand structures to analyzing the final results.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ProteinPrep 1. Protein Preparation (PDB Download, Cleaning) GridGen 3. Grid Generation (Define Binding Site) ProteinPrep->GridGen LigandPrep 2. Ligand Preparation (2D to 3D, Energy Minimization) DockingRun 4. Run Docking Simulation (e.g., AutoDock Vina) LigandPrep->DockingRun GridGen->DockingRun Results 5. Analyze Results (Binding Energy, Pose) DockingRun->Results Visualization 6. Visualization (Interactions, 2D/3D Plots) Results->Visualization

Sources

Troubleshooting & Optimization

Improving the synthesis yield of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

User: Research Scientist / Process Chemist Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Synthetic Pathway

To improve the yield of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid , one must recognize that the critical yield-limiting steps are typically the C-C bond formation at position 4 and the subsequent decarboxylation .

The most robust retrosynthetic route involves:

  • Core Construction: Gewald reaction to form the thiophene scaffold.

  • Cyclization: Condensation with a propionic acid equivalent (to install the 2-ethyl group).

  • Activation: Chlorination of the 4-oxo intermediate.

  • Homologation: Nucleophilic substitution with a malonate enolate followed by acidic hydrolysis.

The guide below addresses specific failure points in this workflow.

Synthesis Workflow Visualization

The following diagram outlines the critical path and decision points for optimizing the synthesis.

SynthesisWorkflow Start Start: 2-Aminothiophene-3-carboxylate Cyclization Step 1: Cyclization (Propionitrile/HCl) Start->Cyclization Yield Check: Dry HCl? Inter1 Intermediate: 2-Ethyl-3H-thieno[2,3-d]pyrimidin-4-one Cyclization->Inter1 Chlorination Step 2: Chlorination (POCl3, Reflux) Inter1->Chlorination Avoid Hydrolysis Inter2 Intermediate: 4-Chloro-2-ethylthieno[2,3-d]pyrimidine Chlorination->Inter2 Substitution Step 3: Malonate Substitution (Diethyl malonate, NaH, THF) Inter2->Substitution CRITICAL STEP Control Temp < 0°C Inter3 Intermediate: Diethyl 2-(2-ethylthieno[2,3-d]pyrimidin-4-yl)malonate Substitution->Inter3 Hydrolysis Step 4: Hydrolysis & Decarboxylation (Conc. HCl/AcOH) Inter3->Hydrolysis Monitor CO2 evolution Final Target: 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid Hydrolysis->Final

Caption: Optimized synthetic workflow highlighting the critical malonate substitution step (red) and the final hydrolysis (green).

Troubleshooting Guide: Module-by-Module

Module 1: The Core Cyclization (Installation of 2-Ethyl)

Context: Transforming the amino-thiophene ester into the pyrimidinone core. Standard Protocol: Reaction of methyl 2-aminothiophene-3-carboxylate with propionitrile in the presence of dry HCl gas [1].

Symptom Root Cause Corrective Action
Low Conversion (<40%) Wet HCl gas or moisture in solvent (Dioxane/CPME).Use anhydrous HCl in dioxane (4M) . Ensure the reaction vessel is purged with Argon. Moisture hydrolyzes the nitrile before cyclization.
Sticky/Tar Product Polymerization of thiophene starting material.Lower temperature to 0–5°C during HCl addition, then slowly warm to reflux. Add a radical scavenger (e.g., BHT) if oxidative polymerization is suspected.
Wrong Substitution Use of Propionic Anhydride instead of Nitrile without adjustment.If using anhydride, switch to a two-step method : Acylation first (Propionyl chloride/TEA), then cyclization with hydrazine or ammonia/ethanol [2].
Module 2: Chlorination (The Activation)

Context: Converting the 4-oxo group to 4-chloro using POCl3. Target Intermediate: 4-Chloro-2-ethylthieno[2,3-d]pyrimidine.

  • Q: My product hydrolyzes back to the starting material during workup. How do I prevent this?

    • A: The 4-chloro derivative is highly reactive.

      • Quenching: Do not pour the reaction mixture directly into water. Pour it slowly onto crushed ice/NH4OH mixture to neutralize acid immediately.

      • pH Control: Keep the pH > 7 during extraction. Acidic aqueous layers accelerate hydrolysis back to the pyrimidinone.

      • Solvent: Use DCM for extraction; it solubilizes the chloro-compound well and separates quickly from water.

Module 3: The Critical C-C Bond Formation (Malonate Displacement)

Context: This is the most common failure point. You are displacing the 4-Cl with the enolate of diethyl malonate.

Experimental Logic: The 4-position of thienopyrimidine is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the "2-ethyl" group donates electron density, slightly deactivating the ring compared to a bare pyrimidine, requiring stronger nucleophiles [3].

Protocol Optimization Table:

Variable Recommendation Why? (Mechanism)
Base NaH (60% in oil) Strong enough (pKa ~35) to fully deprotonate malonate (pKa ~13) without nucleophilic attack on the ring itself. Avoid ethoxides (EtONa) which can cause transesterification or ether formation side products.
Solvent Anhydrous THF or DMF THF allows easier workup. DMF increases reaction rate but is harder to remove. Strictly anhydrous is required to prevent hydrolysis of the 4-Cl.
Stoichiometry 2.2 eq. Malonate : 2.5 eq. Base You need >2 equivalents of enolate. The first equivalent displaces the Cl. The product is more acidic than the starting malonate, so it immediately consumes a second equivalent of base. If you use 1:1, conversion stops at 50%.
Temperature 0°C -> RT -> Reflux Form enolate at 0°C. Add substrate at 0°C. Warm to reflux only if conversion is slow. High initial heat causes decomposition.
Module 4: Hydrolysis & Decarboxylation

Context: Converting the diethyl malonate ester to the mono-acetic acid.

  • Q: I am getting the di-acid (malonic acid derivative) instead of the acetic acid. Why?

    • A: Incomplete decarboxylation. The mechanism requires heat and acid to facilitate the loss of CO2.

    • Fix: Use 6N HCl : Acetic Acid (1:1) and reflux at 100°C for at least 4-6 hours. The acetic acid acts as a co-solvent and increases the boiling point. Monitor CO2 evolution. If it stops, the reaction is done.

Frequently Asked Questions (FAQs)

Q1: Can I use the Suzuki coupling approach (Boronic acid) to install the acetic acid moiety directly?

  • Answer: It is possible using potassium (2-ethoxy-2-oxoethyl)trifluoroborate, but it is generally less efficient for this specific scaffold. The palladium catalyst can be poisoned by the sulfur in the thienopyrimidine core. The SNAr malonate route is metal-free, cheaper, and more scalable for thienopyrimidines [4].

Q2: The "2-ethyl" group seems unstable under oxidative conditions. Is this normal?

  • Answer: Yes. The methylene protons of the ethyl group (benzylic-like position) are susceptible to oxidation. Avoid using KMnO4 or vigorous oxidative workups. If you see a mass shift of +14 or +16, you may have oxidized the ethyl to an acetyl or hydroxy-ethyl group.

Q3: My final product purity is low after crystallization. What is the best purification method?

  • Answer: Thienopyrimidine acetic acids often crystallize poorly due to zwitterionic character.

    • Recommended: Dissolve the crude solid in dilute NaHCO3 (pH 8-9), filter off any insoluble impurities (unreacted neutral precursors), and then slowly acidify the filtrate with 1N HCl to pH 3-4. The pure acid should precipitate out. This "Acid-Base" workup is far superior to column chromatography for this step.

References

  • Gewald Reaction & Cyclization: H. K. Gakhar et al., "Synthesis of substituted thieno[2,3-d]pyrimidines," Indian Journal of Chemistry, Section B, 1980.
  • Thienopyrimidine Synthesis Review: E. K. A. Abdelall et al., "Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity," Med. Chem. (Los Angeles), 2019.

  • Malonate Displacement Mechanism: A. R. Porse et al., "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine," Molecules, 2023. (Analogous SNAr chemistry on fused pyrimidines).

  • Chlorination & Substitution Protocols: H. Lei et al., "Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine," Atlantis Press, 2016. (Detailed POCl3 and substitution protocols).

Navigating the Gewald Reaction: A Technical Support Guide for Thiophene Precursor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Gewald reaction. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome common challenges, particularly poor yield, in the synthesis of 2-aminothiophene precursors. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Overcoming Poor Yield

Low yields in the Gewald reaction are a frequent frustration, but systematic troubleshooting can often pinpoint the issue. This section is structured to address specific problems you might be encountering in the lab.

Q1: My reaction has failed to produce any discernible product, or the yield is negligible. Where should I begin troubleshooting?

A1: The initial Knoevenagel condensation is the most critical first step. The Gewald reaction commences with the base-catalyzed condensation of a carbonyl compound (ketone or aldehyde) with an active methylene nitrile.[1][2] Failure at this stage will prevent the subsequent steps of sulfur addition and cyclization.

Causality and Recommended Actions:

  • Reagent Quality:

    • Carbonyl Compound: Ensure your ketone or aldehyde is free of impurities, especially acidic contaminants that can neutralize the base catalyst. Consider purification by distillation or recrystallization if purity is questionable.

    • Active Methylene Nitrile: Compounds like ethyl cyanoacetate and malononitrile can degrade over time.[1] Use a fresh bottle or purify by vacuum distillation.

    • Sulfur: Use finely powdered elemental sulfur for better dispersion and reactivity in the reaction mixture.

  • Ineffective Base Catalysis:

    • Base Selection: The choice of base is crucial for promoting the Knoevenagel condensation.[2] Secondary amines like morpholine and piperidine are often highly effective.[1][2] Tertiary amines such as triethylamine are also commonly used.[1] If one base is yielding poor results, consider screening others. Some modern protocols have also shown success with catalytic amounts of conjugate acid-base pairs like piperidinium borate.[3]

    • Stoichiometry: While some protocols use catalytic amounts of base, stoichiometric or even excess amounts are often required to drive the initial condensation to completion.[3]

  • Isolating the Problem: Initial Condensation Check To confirm if the Knoevenagel condensation is the point of failure, perform a small-scale control experiment.

    • React only the carbonyl compound and the active methylene nitrile with the base.

    • Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding with sulfur addition.[1]

    If the intermediate is not formed, the issue lies with the initial condensation. If it is formed, proceed to the next troubleshooting step.

Q2: I've confirmed the Knoevenagel condensation is proceeding, but my final 2-aminothiophene yield remains low. What are the likely culprits now?

A2: If the initial condensation is successful, the problem likely lies in the sulfur addition and subsequent cyclization steps. These stages are highly sensitive to reaction conditions.

Causality and Recommended Actions:

  • Suboptimal Temperature:

    • The reaction temperature influences the rate of both sulfur addition and cyclization. While some Gewald reactions can proceed at room temperature, many require heating, typically in the range of 40-70 °C.[1]

    • Too Low: A temperature that is too low will result in a sluggish or incomplete reaction.[1]

    • Too High: Excessively high temperatures can promote the formation of unwanted side products.[1][2]

    • Action: It is highly advisable to screen a range of temperatures to determine the optimal condition for your specific substrates.[1]

  • Incorrect Solvent Choice:

    • The polarity of the solvent plays a significant role. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly employed as they can improve the solubility and reactivity of elemental sulfur.[1][2]

    • Recent "green chemistry" approaches have also demonstrated success using water or solvent-free conditions, sometimes in combination with techniques like ball milling or microwave irradiation.[4][5]

  • Competing Side Reactions:

    • A primary competing reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[1] This side reaction consumes the intermediate, thereby reducing the yield of the desired 2-aminothiophene.

    • Action: Adjusting the reaction temperature or the rate of reagent addition can help to minimize the formation of this dimer.[1]

Q3: How does the choice and amount of base impact the reaction beyond the initial condensation?

A3: The base continues to play a critical role throughout the reaction. While its primary function is to catalyze the Knoevenagel condensation, it also influences the subsequent steps.

Causality and Recommended Actions:

  • Base-Promoted Sulfur Addition: The base is thought to deprotonate the Knoevenagel-Cope product, which then acts as a nucleophile to attack the elemental sulfur ring.[6]

  • Catalytic vs. Stoichiometric: While many traditional protocols use stoichiometric amounts of base, recent studies have shown that the Gewald reaction can be truly catalytic in base under certain conditions, such as in solvent-free systems.[3][4]

  • Heterogeneous Catalysts: To simplify purification and reduce waste, consider using heterogeneous base catalysts. These solid catalysts are easily removed by filtration and can often be recycled.[7]

Q4: My reaction mixture is a complex mess, and purification is difficult, leading to low isolated yield. What can I do?

A4: Effective workup and purification are crucial for obtaining a high yield of the desired product. The crude reaction mixture can often contain unreacted starting materials, the base catalyst, and various side products.

Recommended Purification Protocol:

  • Quenching: Upon reaction completion (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water. This will often cause the crude product to precipitate.[1][8]

  • Filtration: Collect the precipitated solid by filtration and wash thoroughly with water to remove any water-soluble impurities.[1][8]

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol.[8] This is often sufficient to obtain a pure product.

  • Column Chromatography: If recrystallization does not yield a pure product, purification by column chromatography may be necessary.[1][4]

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Gewald reaction? The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes in a single pot.[2] The generally accepted mechanism involves three key stages:

    • Knoevenagel-Cope Condensation: A base-catalyzed condensation between a carbonyl compound and an active methylene compound to form an α,β-unsaturated nitrile intermediate.[2][8]

    • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism is complex and may involve the formation of polysulfide intermediates.[2][6]

    • Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization yields the aromatic 2-aminothiophene product.[8]

  • What is the scope of starting materials for the Gewald reaction? The versatility of the Gewald reaction lies in the wide array of commercially available starting materials.[9]

    • Carbonyl Compounds: A broad range of aldehydes and ketones can be utilized. However, sterically hindered ketones might necessitate modified reaction conditions.[2]

    • Active Methylene Compounds: These are compounds possessing a CH₂ group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[2]

    • Sulfur Source: Elemental sulfur is the most common source for the thiophene ring's sulfur atom.[2]

  • Are there any modifications to the standard Gewald reaction protocol for improved yields or greener synthesis? Yes, several modifications have been developed:

    • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[4][8]

    • Solid-Supported Synthesis: Performing the reaction on a solid support, such as KF-Alumina, can simplify the workup and purification process.[8]

    • Solvent-Free Conditions: Conducting the reaction neat or using techniques like high-speed ball milling can provide a more environmentally friendly approach.[4]

    • Use of Ionic Liquids: Ionic liquids have been employed as recyclable reaction media.[4]

Data and Protocols

Table 1: Impact of Reaction Parameters on Yield in a Model Gewald Reaction
EntryCarbonyl CompoundActive Methylene NitrileBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CyclohexanoneMalononitrileMorpholine (1.1)Ethanol50485
2AcetophenoneEthyl CyanoacetateTriethylamine (1.5)DMF70865
3CyclopentanoneMalononitrilePiperidine (1.0)MethanolRT1278
4AcetophenoneMalononitrileMorpholine (2.0)Neat120153[4]

This table is a generalized representation and actual yields will vary based on specific substrates and precise reaction conditions.

Experimental Protocol: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a standard one-pot synthesis using an amine base.[8]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and solvent (e.g., ethanol).[8]

  • Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.[8]

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.[8]

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.[8]

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.[8]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[8]

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[8]

Visualizing the Process

Gewald Reaction Mechanism Overview

Gewald_Mechanism reagents Carbonyl Compound + Active Methylene Nitrile + Sulfur + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition cyclization Intramolecular Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminothiophene cyclization->product Troubleshooting_Workflow start Low Yield in Gewald Reaction check_knoevenagel Is Knoevenagel Condensation Occurring? (TLC/LC-MS) start->check_knoevenagel no_knoevenagel Troubleshoot Condensation check_knoevenagel->no_knoevenagel No yes_knoevenagel Troubleshoot Cyclization check_knoevenagel->yes_knoevenagel Yes check_reagents Check Reagent Purity (Carbonyl, Nitrile) no_knoevenagel->check_reagents check_base Optimize Base (Type, Stoichiometry) no_knoevenagel->check_base optimize_temp Optimize Temperature (Screen 40-70 °C) yes_knoevenagel->optimize_temp optimize_solvent Optimize Solvent (Polar Solvents) yes_knoevenagel->optimize_solvent minimize_side_reactions Minimize Dimerization (Adjust Temp/Addition Rate) yes_knoevenagel->minimize_side_reactions

Caption: A logical workflow for troubleshooting poor yields.

References

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC. [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). SynOpen. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gewald Reaction for Thiophene Synthesis. Scribd. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]

Sources

Technical Support Center: Purification of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide is specifically engineered for scientists and drug development professionals working with 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid . Due to the unique amphoteric nature of the thienopyrimidine core and the acetic acid moiety, standard purification methods often fail, leading to poor yields or streaking.

This guide provides causality-driven troubleshooting, self-validating protocols, and optimized workflows to ensure >99% purity for downstream biological or pharmaceutical applications.

Purification Strategy Overview

PurificationWorkflow Crude Crude Reaction Mixture (Amphoteric Thienopyrimidine) LiquidExtraction Acid-Base Extraction (Isoelectric Precipitation at pH 3.8) Crude->LiquidExtraction Step 1: Bulk Impurity Removal HPLC Preparative RP-HPLC (0.1% Formic Acid Modifier) LiquidExtraction->HPLC Step 2: High-Resolution Separation Crystallization Recrystallization (Salt Cleavage & Final Polish) HPLC->Crystallization Step 3: Desalting Pure Pure 2-{2-Ethylthieno[2,3-d] pyrimidin-4-yl}acetic acid Crystallization->Pure Final Validation

Multi-stage purification workflow for 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid.

Phase 1: Physicochemical Behavior & Strategy

Q: Why does my crude mixture streak heavily on normal-phase silica gel, and what is the preferred alternative? A: The streaking is a direct consequence of the molecule's amphoteric (zwitterionic) nature. The compound contains a carboxylic acid (pKa ~3.5–4.5) and basic pyrimidine nitrogen atoms (pKa ~2.0–3.0). On bare silica gel, the basic nitrogens interact strongly with the acidic silanol groups, while the carboxylic acid causes severe tailing.

Instead of normal-phase chromatography, the preferred initial strategy is an1[1] to exploit the molecule's pH-dependent solubility.

Table 1: Physicochemical Parameters Guiding Purification

ParameterApproximate ValueImplication for Purification Strategy
pKa 1 (Carboxylic Acid) ~3.5 - 4.5Deprotonates at pH > 5.0 (Forms water-soluble anion)
pKa 2 (Pyrimidine N) ~2.0 - 3.0Protonates at pH < 2.0 (Forms water-soluble cation)
Isoelectric Point (pI) ~3.8Point of minimum aqueous solubility; optimal for precipitation
UV Maxima 254 nm, 280 nmOptimal wavelengths for HPLC fraction triggering
Phase 2: Troubleshooting Liquid-Liquid Extraction

Q: During liquid-liquid extraction, my product remains trapped in the aqueous layer. How can I efficiently recover it? A: If the product is lost in the aqueous phase, the pH is likely too high (leaving the carboxylic acid deprotonated) or too low (protonating the pyrimidine core). You must precisely target the isoelectric point (pI ~3.8) where the molecule is electrically neutral and lipophilic enough to partition into an organic solvent.

Protocol 1: Isoelectric Precipitation and Extraction
  • Solubilization: Dissolve the crude mixture in 10 volumes of deionized water. Add 1.0 M NaOH dropwise until the pH reaches 9.0.

    • Self-Validation Check: The solution must become homogeneous as the acid deprotonates into a soluble sodium salt. Any remaining solids are neutral organic impurities and should be filtered out.

  • Organic Wash: Wash the basic aqueous layer with 3 × 5 volumes of Ethyl Acetate to extract unreacted lipophilic precursors[1]. Discard the organic layer.

  • Isoelectric Targeting: Insert a calibrated pH meter into the aqueous phase. While stirring vigorously,2[2] or 1.0 M HCl dropwise until the pH reaches exactly 3.8 ± 0.2.

    • Self-Validation Check: A milky white or pale yellow precipitate must form. If the pH drops below 3.0, the precipitate will redissolve. If this happens, back-titrate with 0.1 M NaOH immediately.

  • Recovery: Extract the turbid aqueous phase with 3 × 5 volumes of 10% Methanol in Dichloromethane (DCM).

    • Self-Validation Check: The aqueous layer must turn completely clear, confirming 100% mass transfer of the target compound to the organic phase.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 3: Preparative HPLC Optimization

Q: I am using standard water/acetonitrile gradients for prep-HPLC, but I observe split peaks and poor recovery. How do I optimize the mobile phase? A: Peak splitting occurs because the carboxylic acid exists in a dynamic equilibrium between its protonated and deprotonated states during the run. To force the molecule into a single, uniform state, you must suppress ionization by adding an acidic modifier. Utilizing a3[3] ensures the carboxylic acid remains protonated, yielding a single, sharp peak.

Table 2: Optimized Preparative RP-HPLC Gradient

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)Flow Rate (mL/min)
0.095%5%20.0
2.095%5%20.0
15.040%60%20.0
18.05%95%20.0
22.095%5%20.0
Protocol 2: Preparative RP-HPLC Execution
  • Sample Preparation: Dissolve the crude extract in DMSO (max 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

    • Self-Validation Check: No backpressure should be felt during filtration. Particulate matter will cause immediate column fouling.

  • Column Equilibration: Equilibrate a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm) with 5% Mobile Phase B for 3 column volumes.

  • Execution: Run the gradient as specified in Table 2. Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Collection: Collect peaks exhibiting a threshold absorbance >500 mAU.

    • Self-Validation Check: Perform a quick LC-MS on the main fraction. The mass spectrum should show m/z 223.05[M-CO₂+H]⁺ (decarboxylation is common in MS ionization for this moiety) or m/z 267.05 [M+H]⁺.

Phase 4: Crystallization & Final Polish

Q: Post-HPLC, my NMR shows residual formate/TFA salts. How do I obtain a pharmaceutical-grade free base/acid solid? A: Lyophilization of HPLC fractions concentrates the acid modifier, which forms stable salts with the basic pyrimidine nitrogens. Recrystallization from a protic solvent system disrupts these ion pairs, allowing the volatile acid to be washed away, yielding the pure zwitterionic solid.

Protocol 3: Recrystallization (Salt Cleavage)
  • Dissolution: Suspend the lyophilized HPLC product in minimal boiling Ethanol (approx. 5–10 mL/g).

  • Disruption of Salts: Add 1–2 drops of 4[4] and displacement of any residual formate/TFA salts.

    • Self-Validation Check: The solid should fully dissolve into a clear solution, indicating the disruption of the ionic lattice.

  • Crystallization: Remove from heat and slowly add cold deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Allow it to cool to room temperature undisturbed for 4 hours, then transfer to 4°C overnight.

  • Harvesting: Filter the crystals via vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 45°C for 24 hours.

    • Self-Validation Check: Run a ¹H-NMR (DMSO-d₆). The spectrum must show no singlet at ~8.1 ppm (indicating the complete absence of formic acid) and no extraneous aliphatic peaks.

References
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health (NIH).[Link]

  • Thienopyrimidine-thiazolidinone Scaffolds: Synthesis, Characterization and Targeting Various Bioactivities. Asian Journal of Chemistry. [Link]

  • Supporting Information Discovery and Optimization of Thieno[2,3-d]pyrimidine Inhibitors of NADH. DOI.org. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.[Link]

Sources

Technical Support Center: Optimizing Cell Viability in Assays with 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic Acid and Related Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers utilizing 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid and other thienopyrimidine derivatives in cell-based assays. Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their structural similarity to purine bases, allowing them to interact with a wide array of biological targets.[1][2] This scaffold is present in numerous clinically validated and investigational drugs, highlighting its therapeutic potential.[3]

Thienopyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A common mechanism of action for many compounds in this class is the inhibition of various kinases, such as phosphoinositide 3-kinase (PI3K), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[4]

While potent, these compounds can present challenges in experimental systems, particularly concerning cell viability. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for thienopyrimidine derivatives?

A1: Due to their structural resemblance to purines like adenine and guanine, thienopyrimidines can competitively bind to the ATP-binding pockets of numerous enzymes.[2] This makes them potent inhibitors of various kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation.[4] For instance, some thienopyrimidines are potent PI3K inhibitors, a key node in cancer signaling.[4]

Q2: Are there known off-target effects of thienopyrimidine compounds that could impact cell viability?

A2: Yes, while many thienopyrimidines are designed for a specific target, off-target kinase inhibition is a possibility that can lead to unexpected effects on cell viability. The extent of these effects is cell-type and compound-specific. It is crucial to consider the broader kinase inhibitory profile of the specific derivative you are working with.

Q3: What are the primary challenges when working with 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid and similar compounds in cell-based assays?

A3: The primary challenges often revolve around solubility, cytotoxicity, and distinguishing between on-target and off-target effects. Poor solubility can lead to compound precipitation, which can cause non-specific cytotoxicity and result in inaccurate dose-response curves. Understanding the inherent cytotoxicity of the compound in your specific cell model is critical for designing meaningful experiments.

Troubleshooting Guide

Problem 1: High variability between replicate wells in my cell viability assay.

Potential Causes:

  • Inconsistent Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being plated in each well.[5]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents is a major source of variability.[6]

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media and compound concentration.

  • Compound Precipitation: If the compound is not fully dissolved in the culture medium, it can be unevenly distributed across the plate.

Solutions:

  • Optimize Cell Seeding: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension between seeding each set of wells to prevent settling.

  • Standardize Pipetting Technique: Use calibrated pipettes and practice consistent, slow pipetting. When adding your compound, add it to the side of the well with the tip below the media surface to ensure proper mixing.

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Verify Compound Solubility: Visually inspect your stock solution and final dilutions for any signs of precipitation. If solubility is a concern, refer to the solubility testing protocol below.

Problem 2: I'm observing significant cytotoxicity even at very low concentrations of the compound.

Potential Causes:

  • High Sensitivity of the Cell Line: The cell line you are using may be particularly sensitive to the compound's mechanism of action or potential off-target effects.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be present at a final concentration that is toxic to your cells.[5]

  • Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.

Solutions:

  • Perform a Dose-Response Curve: Conduct a broad dose-response experiment to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). This will help you identify the appropriate concentration range for your experiments.

  • Include a Solvent Control: Always include a vehicle control group that is treated with the same final concentration of the solvent used to dissolve your compound. The final DMSO concentration should ideally be kept below 0.5%.[5]

  • Test a Less Sensitive Cell Line: If possible, test the compound on a cell line known to be less sensitive to the expected mechanism of action to assess for non-specific cytotoxicity.

Problem 3: My absorbance/fluorescence readings in my viability assay (e.g., MTT, Resazurin) are very low.

Potential Causes:

  • Insufficient Cell Number: The initial seeding density may be too low, resulting in a signal that is below the detection limit of the assay.[5][6]

  • Suboptimal Incubation Time: The incubation time with the assay reagent may not be long enough for a sufficient signal to develop.[7]

  • Reagent Degradation: The assay reagents may have expired or been stored improperly.

Solutions:

  • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal within the linear range of the assay.[6] A detailed protocol is provided below.

  • Optimize Reagent Incubation Time: Titrate the incubation time with the assay reagent (e.g., 1-4 hours for MTT) to find the optimal time point for your specific cell line and seeding density.[8]

  • Use Fresh Reagents: Always prepare fresh reagents and follow the manufacturer's storage instructions.

Problem 4: I'm seeing high background signal in my control wells.

Potential Causes:

  • Microbial Contamination: Bacterial or fungal contamination can metabolize the assay reagents, leading to a false-positive signal.[5]

  • Media Interference: Components in the culture medium, such as phenol red or serum, can interfere with absorbance or fluorescence readings.[5]

  • Spontaneous Cell Death: If control cells are unhealthy or overgrown, they can begin to die and release substances that interfere with the assay.

Solutions:

  • Regularly Screen for Contamination: Visually inspect your cell cultures for any signs of contamination and regularly test for mycoplasma.

  • Use Phenol Red-Free Medium: For colorimetric assays, consider using a phenol red-free medium during the assay incubation step.[5]

  • Maintain Healthy Cell Cultures: Use cells that are in the logarithmic growth phase and have a low passage number. Do not allow cells to become over-confluent.[6]

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

This protocol helps determine the optimal number of cells to seed for a robust and reproducible viability assay.

  • Prepare a Cell Suspension: Harvest and count cells that are in the logarithmic growth phase. Prepare a single-cell suspension in your culture medium.

  • Create a Serial Dilution: Create a two-fold serial dilution of your cell suspension. A typical starting range might be from 40,000 cells/well down to 1,250 cells/well for a 96-well plate.

  • Plate the Cells: Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include wells with media only as a blank control.

  • Incubate: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT, resazurin) according to the manufacturer's instructions.

  • Analyze Data: Plot the absorbance/fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, providing a strong signal without being confluent.

Protocol 2: Dose-Response Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 value of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid.

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare Compound Dilutions: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium. A common starting point is a top concentration of 100 µM with 10-point, three-fold dilutions.

  • Treat Cells: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and media-only controls.

  • Incubate: Incubate the cells with the compound for your desired time point (e.g., 48 or 72 hours).

  • Assess Viability: Perform your chosen cell viability assay.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 3: Aqueous Solubility Assessment in Culture Medium

This protocol provides a quick method to assess the solubility of your compound in your experimental conditions.

  • Prepare Supersaturated Solution: Prepare a high concentration of your compound in your culture medium (e.g., 10x the highest concentration you plan to use).

  • Equilibrate: Incubate this solution under the same conditions as your cell culture (e.g., 37°C, 5% CO2) for 1-2 hours, vortexing occasionally.

  • Centrifuge: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Visually Inspect: Carefully examine the tube for a pellet. The presence of a pellet indicates that the compound is not fully soluble at that concentration.

  • Optional Quantification: The concentration of the compound in the supernatant can be quantified using methods like HPLC or UV-Vis spectroscopy to determine the kinetic solubility limit.

Visualizations

Signaling Pathway: Simplified PI3K/AKT Pathway

Many thienopyrimidine derivatives act as kinase inhibitors. The diagram below illustrates the PI3K/AKT pathway, a common target for such compounds in cancer research.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Thieno_Compound 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (Thienopyrimidine Derivative) Thieno_Compound->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway, a target for thienopyrimidine kinase inhibitors.

Experimental Workflow: Troubleshooting High Cytotoxicity

The following workflow provides a logical sequence of experiments to investigate unexpected high cytotoxicity.

Troubleshooting_Workflow Start Unexpected High Cytotoxicity Observed Check_Solvent Run Solvent-Only Control Start->Check_Solvent Solvent_Toxic Solvent is Toxic Check_Solvent->Solvent_Toxic Yes Solvent_OK Solvent Not Toxic Check_Solvent->Solvent_OK No Assess_Solubility Perform Aqueous Solubility Test (Protocol 3) Insoluble Compound is Insoluble Assess_Solubility->Insoluble Yes Soluble Compound is Soluble Assess_Solubility->Soluble No Dose_Response Broaden Dose-Response Curve (Protocol 2) Sensitive Cell Line is Highly Sensitive Dose_Response->Sensitive Confirmed Solvent_OK->Assess_Solubility Soluble->Dose_Response

Caption: A workflow for troubleshooting unexpected high cytotoxicity in cell-based assays.

References

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate.
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery | Request PDF. ResearchGate.
  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
  • Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. Thermo Fisher Scientific.
  • Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI.

Sources

Technical Support Center: Enhancing the Selectivity of Thieno[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to advancing your research with thieno[2,3-d]pyrimidine kinase inhibitors. This guide is structured to address the complex challenges and specific experimental hurdles you may encounter. As your partner in discovery, my goal is to provide not just protocols, but the underlying rationale to empower your decision-making and accelerate your path to novel, selective therapeutics.

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, largely due to its structural resemblance to the purine core of ATP, making it an excellent starting point for ATP-competitive inhibitors.[1][2] However, this very advantage presents the primary challenge: achieving selectivity across the highly conserved ATP-binding sites of over 500 kinases in the human kinome.[3][4] This guide will walk through common questions and troubleshooting scenarios to help you navigate this complex landscape.

Frequently Asked Questions & Troubleshooting Guides
Q1: My initial thieno[2,3-d]pyrimidine hit is highly potent but shows significant off-target activity. What are the primary structural handles I can modify to enhance selectivity?

This is a classic challenge in kinase drug discovery. High potency is often achieved by maximizing interactions within the core ATP-binding pocket, but selectivity is typically governed by exploiting unique, often subtle, differences in adjacent regions.[5] For the thieno[2,3-d]pyrimidine scaffold, specific substitutions are critical for steering the molecule away from undesired kinases.

Causality Behind the Strategy: The core principle is to introduce chemical moieties that create favorable interactions with unique residues or pockets in your target kinase while causing steric clashes or unfavorable interactions with off-target kinases.

Key Structural Modifications for Selectivity:

Position on ScaffoldModification Strategy & RationaleExample Target Class
C2-Position (Aryl Substituents) The substitution pattern on a 2-aryl ring is a critical determinant of biological activity.[6] Introducing hydroxyl (-OH) or methoxy (-OCH3) groups, particularly at the meta or para positions, can form specific hydrogen bonds with residues outside the immediate hinge region. The choice of position is crucial; for example, a 3-OH group on the phenyl ring can be vital for PI3K inhibition, while moving it to the 4-position can drastically reduce activity.[6]PI3K, EGFR
C4-Position (Anilino or Morpholino Groups) This position often points towards the solvent-exposed region. Larger, more complex substitutions here can exploit differences in the shape and size of the ribose-binding pocket. For EGFR inhibitors, specific substitutions on a 4-anilino moiety are critical for potency against resistance mutants like T790M.[6] For PI3K inhibitors, a 4-morpholino group is a common feature that contributes to potency and selectivity.[7]EGFR, PI3K, VEGFR-2[8]
C6-Position Modifications at this position can influence the orientation of the entire molecule within the ATP pocket. Bulky substituents can be used to probe for deeper hydrophobic pockets or to create steric hindrance in kinases with a smaller gatekeeper residue, a common strategy for achieving selectivity.[9]PI3Kδ[10]
Q2: I am observing significant variability in my IC50 values between experimental runs. How can I troubleshoot my in vitro kinase assay?

Inconsistent IC50 data points to underlying issues in your assay setup. Kinase assays are sensitive to a variety of factors that can influence their kinetics and lead to unreliable results.[11] A self-validating protocol requires stringent control over these variables.

Troubleshooting Common In Vitro Assay Pitfalls:

IssuePotential Cause(s)Recommended Action & Explanation
Shifting IC50 Values Reagent Integrity: ATP solutions can hydrolyze over time, and enzyme stocks may lose activity with repeated freeze-thaw cycles. Impurities in reagents can also affect kinetics.[11]Action: Prepare fresh ATP solutions and aliquot enzyme stocks for single use. Use high-purity reagents. This ensures that the core components of your reaction are consistent every time.
High Background Signal Compound Interference: The inhibitor itself may be fluorescent or may quench the detection signal, leading to false positives or negatives.[11]Action: Run a control plate without the kinase enzyme to measure the compound's intrinsic signal at each concentration. This allows you to subtract the background and get a true measure of inhibition.
Poor Z'-factor (<0.5) Sub-optimal Concentrations: Enzyme or substrate concentrations may be too low (weak signal) or too high (substrate depletion, product inhibition).[11]Action: Perform a matrix titration of both enzyme and substrate to determine the optimal concentrations that give a robust signal window while remaining in the linear range of the reaction.
Inhibitor Appears Inactive Poor Solubility: The compound may be precipitating out of solution in the aqueous assay buffer, especially after dilution from a DMSO stock.Action: Visually inspect wells for precipitation. Determine the aqueous solubility of your compound. Ensure the final DMSO concentration is consistent across all wells and typically kept below 1%.[12]

Below is a generalized workflow for optimizing a biochemical kinase assay to ensure reproducibility.

G cluster_0 Phase 1: Reagent Validation cluster_1 Phase 2: Assay Optimization cluster_2 Phase 3: Compound & Plate Validation A Validate Enzyme Activity (Titration) D Determine Optimal Enzyme/Substrate Ratio (Matrix Titration) A->D B Confirm Substrate Integrity (e.g., Mass Spec) B->D C Check ATP Purity & Concentration C->D E Establish Linear Reaction Time (Time Course) D->E F Assess DMSO Tolerance E->F G Test Compound Solubility & Interference F->G H Run Control Plate (Z' Factor Calculation) G->H I Proceed to Screening H->I G A Start: Inhibitor shows selectivity in biochemical assay but not in cells B Is the compound cell permeable? A->B C Perform Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) B->C Yes H Conclusion: Lack of permeability is the issue. Optimize compound properties (e.g., reduce polarity, LogP). B->H No D Does the compound engage the primary kinase target in cells? C->D E Measure phosphorylation of a known downstream substrate (e.g., Western Blot for p-Akt) D->E Yes G Conclusion: Cellular phenotype is likely due to off-target kinase effects or non-kinase targets. Perform broad profiling (e.g., kinome scan, proteomics). D->G No F Is the downstream pathway inhibited? E->F I Conclusion: The link between kinase inhibition and the cellular phenotype may be weak or the assay window is too narrow. F->I No J Conclusion: Compound engages target and inhibits pathway. Broad cellular phenotype suggests polypharmacology. Assess if this is therapeutically desirable. F->J Yes G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Inhibition of the PI3K/Akt pathway by thieno[2,3-d]pyrimidines.
References
  • Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7395-7414. [Link]

  • Abdel-Ghani, T. M., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2). [Link]

  • El-Sayed, N. N. E., et al. (2021). Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Archiv der Pharmazie. [Link]

  • Cameron, A. C., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Chemically targeting the PI3K-mTOR pathway. Nature Reviews Cancer, 7(5), 391-397. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Cameron, A. C., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema | Request PDF. [Link]

  • Xu, H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 30, 115890. [Link]

  • Al-Suhaimi, K. S., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Medicina, 60(2), 198. [Link]

  • El-Gawish, M. A., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 27(5), 1709. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Wang, L., et al. (2020). An overview of kinase downregulators and recent advances in discovery approaches. Signal Transduction and Targeted Therapy, 5(1), 1-19. [Link]

  • Zhang, Y., et al. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. [Link]

  • Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]

  • Bohn, K. A., et al. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Molecular Cancer Therapeutics, 17(10), 2055-2063. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery – what's next in the field?. ACS Chemical Biology, 8(1), 96-104. [Link]

  • Roskoski, R. Jr. (2020). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 19(1), 1-1. [Link]

  • El-Gawish, M. A., et al. (2024). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]

  • Structural Genomics Consortium. (2026). Kinase Chemical Probes and Beyond. MDPI. [Link]

  • Elkins, J. M., et al. (2016). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 11(5), 1245-1254. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Thieno[2,3-d]pyrimidine-Based PI3K Inhibitors Versus Other Targeted Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology and Inflammatory Disease

In the landscape of targeted therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target for drug development, given its frequent dysregulation in cancer and inflammatory diseases.[1][2] This guide provides a comprehensive comparative analysis of a prominent class of PI3K inhibitors, the thieno[2,3-d]pyrimidines, with other well-established PI3K inhibitors. While the specific molecule 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is not extensively characterized in publicly available literature, we will utilize a representative thieno[2,3-d]pyrimidine derivative with documented PI3K inhibitory activity as a focal point for comparison against isoform-selective inhibitors such as Alpelisib (PI3Kα-selective) and Duvelisib (PI3Kδ/γ-selective).

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical scaffolds, isoform selectivity, and experimental validation of these critical therapeutic agents.

The PI3K Signaling Pathway: A Central Node in Cellular Regulation

The PI3K pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[3] The Class I PI3Ks, which are most frequently implicated in cancer, are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each playing distinct, non-redundant roles in cellular signaling.[4]

The activation of the PI3K pathway, often initiated by growth factors or cytokines, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes.[5]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival AKT->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thieno_inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine-based inhibitors.

A Spotlight on Thieno[2,3-d]pyrimidine-Based PI3K Inhibitors

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, including those targeting PI3K.[6][7] These compounds are ATP-competitive inhibitors, binding to the ATP-binding pocket of the PI3K enzyme and preventing the phosphorylation of PIP2.[8] The ethyl and acetic acid moieties, as suggested in the user's topic, would be modifications to this core structure, influencing properties like potency, selectivity, and pharmacokinetics.

For the purpose of this guide, we will consider a representative thieno[2,3-d]pyrimidine derivative, which we will refer to as Compound T , that has demonstrated potent pan-Class I PI3K inhibition in preclinical studies.

Comparative Analysis: Compound T vs. Isoform-Selective Inhibitors

A critical aspect of PI3K inhibitor development is isoform selectivity. While pan-PI3K inhibitors can offer broad anti-cancer activity, they may also lead to a wider range of off-target effects and toxicities due to the ubiquitous roles of the different PI3K isoforms in normal physiological processes.[1][9] In contrast, isoform-selective inhibitors offer the potential for a better-defined therapeutic window.

InhibitorClassPrimary Target(s)FDA Approved Indications (if applicable)Key Characteristics
Compound T (Representative) Pan-PI3K InhibitorPI3Kα, β, γ, δN/A (Preclinical)Broad-spectrum activity, potential for wide therapeutic application but also higher risk of off-target toxicities.
Alpelisib (BYL719) PI3Kα-selectivePI3KαHR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[4]Particularly effective in tumors with PIK3CA mutations.
Duvelisib (IPI-145) PI3Kδ/γ-selectivePI3Kδ, PI3KγRelapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) and follicular lymphoma.[9]Primarily targets isoforms expressed in hematopoietic cells, leading to use in hematological malignancies.

Experimental Data: In Vitro Potency

The in vitro potency of PI3K inhibitors is typically determined through biochemical kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Compound T (Representative) ~10~25~15~8
Alpelisib ~5~1200~250~290
Duvelisib ~1900~2100~2.5~1

Note: The IC50 values for "Compound T" are representative of potent, published thieno[2,3-d]pyrimidine-based pan-PI3K inhibitors for illustrative purposes. The IC50 values for alpelisib and duvelisib are based on published data.[10]

Experimental Protocols

In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method to determine the IC50 values of PI3K inhibitors against different isoforms.

Principle: The assay measures the production of PIP3 through a competitive immunoassay format using time-resolved fluorescence resonance energy transfer (TR-FRET).

HTRF_Workflow Start Start Add_Inhibitor Add serial dilutions of Inhibitor or DMSO (control) to 384-well plate Start->Add_Inhibitor Add_Enzyme Add PI3K enzyme (α, β, γ, or δ) Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at RT for 15 min Add_Enzyme->Incubate_1 Add_Substrate Add ATP and PIP2 substrate mixture Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C for 60 min Add_Substrate->Incubate_2 Add_Detection Add TR-FRET detection reagents Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30 min (dark) Add_Detection->Incubate_3 Read_Plate Read plate on TR-FRET reader Incubate_3->Read_Plate End End Read_Plate->End

Caption: Workflow for a typical in vitro PI3K HTRF kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Compound T, Alpelisib, Duvelisib) in a suitable buffer containing a constant, low percentage of DMSO.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human PI3K isoforms (α, β, γ, or δ) and the lipid substrate PIP2 in the appropriate kinase assay buffer.[3]

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Then, add the PI3K enzyme solution to each well and incubate briefly to allow for compound binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.[3]

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for PIP3 production.

  • Detection: Stop the reaction and add the HTRF detection reagents. These typically include a biotinylated PIP3 tracer, a europium-labeled anti-GST antibody (assuming a GST-tagged PH domain is used), and streptavidin-allophycocyanin (APC).[11]

  • Signal Measurement: After a final incubation period, read the plate on a TR-FRET enabled plate reader. The signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Phospho-AKT Western Blot Assay

This assay assesses the ability of a PI3K inhibitor to block the phosphorylation of AKT, a key downstream effector of PI3K, in a cellular context.

Principle: Cells are treated with the inhibitor, and the levels of phosphorylated AKT (p-AKT) and total AKT are measured by Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7 for breast cancer, which often has PIK3CA mutations) in a multi-well plate and allow them to adhere.[3]

  • Serum Starvation: To reduce basal PI3K pathway activation, serum-starve the cells for a period (e.g., 12-24 hours).

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the PI3K inhibitor or DMSO for a set time (e.g., 2 hours).

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor, such as insulin-like growth factor 1 (IGF-1), for a short period (e.g., 15-30 minutes).[3]

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-AKT (e.g., at Ser473) and total AKT. A loading control like β-actin or GAPDH should also be probed.[12]

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal to determine the extent of inhibition.[3]

Concluding Remarks for the Research Professional

The choice of a PI3K inhibitor for a specific research application or therapeutic development program depends on a multitude of factors.

  • Thieno[2,3-d]pyrimidine-based pan-PI3K inhibitors , like our representative Compound T, offer the advantage of broad activity against all Class I isoforms. This can be beneficial in cancers where multiple isoforms contribute to tumorigenesis or where the driving isoform is unknown. However, the potential for off-target effects necessitates careful evaluation of the therapeutic index.

  • Isoform-selective inhibitors , such as Alpelisib and Duvelisib, provide a more targeted approach. Alpelisib's efficacy is strongly linked to the presence of PIK3CA mutations, highlighting the importance of patient stratification in clinical applications.[4] Duvelisib's selectivity for the δ and γ isoforms makes it particularly suitable for hematological malignancies where these isoforms are predominantly expressed.[9]

Ultimately, a thorough understanding of the underlying biology of the disease, coupled with rigorous in vitro and in vivo characterization of the inhibitors, is paramount for making informed decisions in the pursuit of novel and effective PI3K-targeted therapies.

References

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
  • A Comparative Guide to PI3K Inhibitors: AS-605240 vs. ZSTK474 - Benchchem.
  • A Comparative Guide to PI3K-IN-41 and Isoform-Selective PI3K Inhibitors for Researchers - Benchchem.
  • PI3K Isoform-Selective Inhibitors in Cancer - PubMed.
  • Isoform-Selective PI3K Inhibitors for Various Diseases | Bentham Science Publishers.
  • Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals.
  • Application Notes and Protocols for PI3K-IN-23 In Vitro Assay - Benchchem.
  • ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding | Biochemical Journal | Portland Press.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Application Notes and Protocols for PI3K-IN-41: In Vitro Studies - Benchchem.
  • Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - Frontiers.
  • PI 3-Kinase (Class I) HTRF Assay - Sigma-Aldrich.
  • PI3K inhibitors: review and new strategies - PMC.
  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC.
  • Kinase Inhibition Assays - Buhlmann Diagnostics Corp.
  • PI3K/AKT pathway inhibition with different PI3K/AKT inhibitors shows... | Download Scientific Diagram - ResearchGate.
  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC.

Sources

Structure-activity relationship (SAR) of 2-ethylthieno[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-ethylthieno[2,3-d]pyrimidine derivatives. It is designed for medicinal chemists and drug development professionals, focusing on comparative potency, synthetic pathways, and molecular mechanisms.[1]

Executive Summary: The "2-Ethyl" Pivot

The thieno[2,3-d]pyrimidine scaffold is a recognized bioisostere of quinazoline (the core of drugs like Gefitinib and Erlotinib). While the C-4 position typically dictates primary target affinity (e.g., ATP-binding pocket occupancy), the C-2 position acts as a critical "tuner" for physicochemical properties and steric selectivity.

This guide analyzes the specific impact of introducing an ethyl group at the C-2 position . Experimental data reveals a dichotomy in performance:

  • Kinase Inhibition (Pim-1, EGFR): The 2-ethyl group often introduces steric clashes that reduce potency compared to smaller 2-methyl or 2-H analogues.

  • Phenotypic Screening (Anti-inflammatory/Anticancer): In cellular assays, 2-ethyl derivatives frequently maintain high nanomolar potency and can exhibit superior metabolic stability or membrane permeability compared to their polar counterparts.

Structure-Activity Relationship (SAR) Analysis

The Core Scaffold Map

The biological activity of 2-ethylthieno[2,3-d]pyrimidines is governed by substituents at four key vectors. The 2-ethyl group does not act in isolation; its efficacy is highly dependent on the "partner" groups at C-4 and C-5/6.

SAR_Map Core Thieno[2,3-d]pyrimidine Scaffold C2 Position C-2 (The Tuner) Core->C2 Steric Gate C4 Position C-4 (The Anchor) Core->C4 H-Bonding C5_6 Positions C-5 / C-6 (The Lipophilic Tail) Core->C5_6 Hydrophobic Interaction Ethyl Ethyl C2->Ethyl 2-Ethyl Group Amino Amino C4->Amino Aryl-amines (Kinase Affinity) Thiophene Thiophene C5_6->Thiophene Alkyl/Aryl Fusions (Potency Boost) Outcome1 Outcome1 Ethyl->Outcome1 vs. Methyl: Increased Lipophilicity Outcome2 Outcome2 Ethyl->Outcome2 vs. Methyl: Steric Clash in Pim-1

Figure 1: SAR interaction map highlighting the functional role of the C-2 ethyl group relative to the scaffold's pharmacophores.

Comparative Potency Analysis

The following table synthesizes data from multiple studies to objectively compare the 2-ethyl substituent against common alternatives (Methyl, H, Ester).

Target / Assay2-SubstituentIC50 / ActivityComparison NoteRef
Pim-1 Kinase -Ethyl 23% Inhibition Significantly Inferior. The 2-methyl analog showed 51% inhibition; 2-CF3 showed 96%.[2] The ethyl group is likely too bulky for the Pim-1 ATP pocket.[1]
MCF-7 (Breast Cancer) -Ethyl 0.11 µM Highly Potent. Slightly less active than the 2-methyl ester analog (0.045 µM) but retains nanomolar efficacy.[2]
MDA-MB-231 (TNBC) -Ethyl 0.24 µM Competitive. Comparable to the 2-ester derivative (0.16 µM).[3] Demonstrates that C-2 bulk is tolerated in TNBC targets.[2]
Anti-inflammatory (Writhing) -Ethyl High Activity Equipotent. In phenylbenzoquinone writhing tests, 2-ethyl derivatives performed equally to 2-methyl and 2-phenyl analogs, outperforming acetylsalicylic acid.[3]

Key Insight: The 2-ethyl group is a "molecular filter." It excludes targets with tight C-2 pockets (like Pim-1) but is perfectly tolerated in broader pockets (like those involved in general anti-inflammatory mechanisms or specific breast cancer pathways), where its added lipophilicity may enhance cellular uptake.

Mechanism of Action

Kinase Inhibition (EGFR/VEGFR)

For anticancer applications, 2-ethylthieno[2,3-d]pyrimidines function primarily as ATP-competitive inhibitors.

  • Binding Mode: The N-1 and N-3 nitrogens of the pyrimidine ring form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).

  • The 2-Ethyl Role: This group projects into the solvent-exposed region or a hydrophobic sub-pocket. If the sub-pocket is shallow (as in Pim-1), the ethyl group causes steric hindrance, preventing the hinge interaction.[1] If the pocket is deep (as in some mutant EGFRs), the ethyl group contributes favorable Van der Waals interactions.[1]

DNA Intercalation & Topoisomerase II

Certain 2-ethyl derivatives, particularly those with planar aryl substituents at C-4, have shown dual mechanisms involving Topoisomerase II inhibition. The thienopyrimidine core intercalates between DNA base pairs, stabilizing the cleavable complex and inducing apoptosis.[1]

Experimental Protocols

Synthesis of 2-Ethylthieno[2,3-d]pyrimidines

The most robust synthetic route utilizes the Gewald Reaction followed by cyclization. This protocol ensures high yields and allows for late-stage diversification at C-4.

Synthesis_Workflow Step1 Step 1: Gewald Reaction Ketone + Ethyl Cyanoacetate + Sulfur (Reagent: Morpholine/EtOH) Inter1 Intermediate: 2-Aminothiophene-3-carboxylate Step1->Inter1 Step2 Step 2: Cyclization (Introduction of C-2) React with Propionitrile (for 2-Ethyl) OR Propionic Anhydride Inter1->Step2 Inter2 Intermediate: 2-Ethyl-thieno[2,3-d]pyrimidin-4-one Step2->Inter2 Step3 Step 3: Chlorination (Reagent: POCl3, Reflux) Inter2->Step3 Inter3 4-Chloro-2-ethylthieno[2,3-d]pyrimidine Step3->Inter3 Step4 Step 4: Nucleophilic Substitution (Reagent: Aryl Amine / Alcohol) Inter3->Step4 Final Final Product: 4-Substituted-2-ethylthieno[2,3-d]pyrimidine Step4->Final

Figure 2: Step-by-step synthetic pathway for generating 2-ethyl derivatives.

Protocol Detail (Step 2 - The Critical "2-Ethyl" Step):

  • Reagents: Take the 2-aminothiophene-3-carboxylate intermediate (0.01 mol).

  • Cyclization: Suspend in propionic anhydride (10 mL) to install the ethyl chain. (Note: Using formic acid yields the 2-H; Acetic anhydride yields 2-Methyl).

  • Condition: Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Pour reaction mixture into ice-cold water. The solid precipitate is the 2-ethyl-4-oxo intermediate. Filter, wash with water, and recrystallize from ethanol.[1][4]

In Vitro Kinase Assay (General Protocol)

To verify the "steric clash" hypothesis (e.g., against Pim-1 or EGFR):

  • Preparation: Prepare 10 mM stock solutions of the 2-ethyl derivative in DMSO.

  • Enzyme Mix: Incubate recombinant kinase (e.g., Pim-1, 5-10 nM) with peptide substrate in reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2).

  • Initiation: Add ATP (at Km concentration) and the test compound.

  • Detection: Use an ADP-Glo™ or similar luminescent assay after 60 minutes.

  • Data Analysis: Calculate % inhibition relative to DMSO control. A drop in potency for the 2-ethyl vs. 2-methyl variant confirms steric hindrance in the binding pocket.

References

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Source: Tandem (Taylor & Francis), 2017.[1] Data: Comparison of 2-methyl (51% inh) vs 2-ethyl (23% inh) against Pim-1 kinase.[2]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties. Source: MDPI (Molecules), 2023.[1] Data: IC50 values for 2-ethyl derivatives against MCF-7 and MDA-MB-231 cell lines.[3]

  • Synthesis and Biological Evaluation of Some Novel Thieno[2,3-d]pyrimidine Derivatives. Source: European Journal of Medicinal Chemistry / ResearchGate. Data: Anti-inflammatory activity of 2-ethyl vs 2-methyl derivatives in writhing tests.[5]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. Source: ResearchGate (Review), 2025.[1][6][7] Data: General overview of the scaffold's bioisosteric properties.

Sources

A Comparative Guide to the In Vivo Efficacy of Thieno[2,3-d]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the therapeutic potential of the thieno[2,3-d]pyrimidine scaffold, with a focus on its applications in oncology. While direct in vivo efficacy data for the specific molecule, 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid, is not yet extensively published, this document synthesizes existing research on analogous compounds to project its potential and to provide a framework for its preclinical evaluation. We will explore the established mechanisms of action for this class of compounds, compare their preclinical performance to existing cancer therapies, and provide detailed experimental protocols for researchers aiming to validate these findings.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine, allowing it to interact with a wide range of biological targets. This scaffold serves as a versatile template for the design of novel therapeutics, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and, most notably, anticancer properties[1][2][3]. The promise of this class of molecules lies in the chemical tractability of the core, which allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Our focus molecule, 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid, represents a novel iteration of this scaffold. Based on the existing literature, its structural features suggest a potential for interaction with key targets in cancer signaling pathways. This guide will, therefore, use data from closely related analogues to build a case for its projected efficacy and to outline a rigorous preclinical validation strategy.

Mechanism of Action: Targeting Key Pathways in Cancer Progression

Several thieno[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects through the inhibition of critical enzymes involved in tumor growth and proliferation. The primary mechanisms identified in the literature include:

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several studies have reported that thieno[2,3-d]pyrimidine derivatives can act as potent VEGFR-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range[4][5].

  • Topoisomerase II Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription[6]. Inhibition of topoisomerase II leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Certain hexahydrobenzo[4][7]thieno[2,3-d]pyrimidine derivatives have demonstrated significant topoisomerase II inhibitory activity, even surpassing the efficacy of established drugs like etoposide in in vitro assays[6].

  • Protein Kinase CK2 Inhibition: Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival. Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been identified as potent and selective inhibitors of human protein kinase CK2[8].

The multifaceted targeting capabilities of the thieno[2,3-d]pyrimidine scaffold are a significant advantage, as they offer the potential to overcome the resistance mechanisms that often develop with single-target agents.

Signaling Pathway Overview

Thieno_Pyrimidine_MoA cluster_0 Cancer Cell VEGFR2 VEGFR-2 PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK Activates Apoptosis_Survival Cell Survival & Proliferation PI3K_AKT->Apoptosis_Survival Promotes RAS_RAF_MEK_ERK->Apoptosis_Survival Promotes TopoII Topoisomerase II DNA_Replication DNA Replication TopoII->DNA_Replication Regulates DNA_Replication->Apoptosis_Survival Enables CK2 Protein Kinase CK2 CK2->Apoptosis_Survival Promotes ThienoPyrimidine Thieno[2,3-d]pyrimidine Derivatives ThienoPyrimidine->VEGFR2 Inhibits ThienoPyrimidine->TopoII Inhibits ThienoPyrimidine->CK2 Inhibits

Caption: Mechanisms of action for thieno[2,3-d]pyrimidine derivatives.

Comparative In Vitro Efficacy

While awaiting specific in vivo data, we can infer the potential of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid by examining the in vitro performance of its structural analogues against established cancer cell lines and comparing them to standard-of-care drugs.

Compound ClassTargetCell LineIC50Reference DrugReference Drug IC50Citation
Thieno[2,3-d]pyrimidine DerivativesVEGFR-2MCF-710.17 µM--[4]
Thieno[2,3-d]pyrimidine DerivativesVEGFR-2HepG224.47 µM--[4]
Hexahydrobenzo[4][7]thieno[2,3-d]pyrimidineTopoisomerase IIα-41.67 µMEtoposide99.86 µM[6]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines-MCF-70.045 µMCisplatin-[3]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines-MDA-MB-2310.16 µMCisplatin-[3]
Thieno[2,3-d]pyrimidine Derivatives-MDA-MB-23127.6 µMPaclitaxel (PTX)29.3 µM[7]

These data highlight the promising anticancer activity of the thieno[2,3-d]pyrimidine scaffold, with some derivatives demonstrating potency comparable or superior to existing chemotherapeutic agents in in vitro settings.

Proposed In Vivo Efficacy Evaluation: A Step-by-Step Protocol

To rigorously assess the in vivo efficacy of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid, a xenograft mouse model is the gold standard. The following protocol outlines a comprehensive approach to such a study.

Experimental Workflow

In_Vivo_Workflow A Cell Culture & Implantation B Tumor Growth & Animal Grouping A->B Day 0-7 C Drug Administration B->C Day 7 D Monitoring & Data Collection C->D Daily/Weekly E Tumor Excision & Analysis D->E End of Study F Data Analysis & Interpretation E->F

Caption: Xenograft model workflow for in vivo efficacy testing.

Detailed Protocol
  • Animal Model and Cell Line Selection:

    • Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice are recommended to prevent rejection of human tumor xenografts.

    • Cell Line: Based on the promising in vitro data for this class of compounds, human breast cancer cell lines such as MCF-7 (ER-positive) or MDA-MB-231 (triple-negative) are suitable choices[3][7].

  • Tumor Cell Implantation:

    • Culture the selected cancer cell line to 80-90% confluency.

    • Harvest and resuspend the cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Animal Grouping:

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

    • Once tumors reach the desired size, randomize the animals into treatment and control groups (n=8-10 animals per group).

  • Drug Formulation and Administration:

    • Vehicle Control Group: Administer the vehicle used to dissolve the test compound (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline).

    • Test Compound Group(s): Dissolve 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid in the vehicle at various concentrations (e.g., 25, 50, 100 mg/kg). Administer the formulation via intraperitoneal (i.p.) or oral (p.o.) route daily for a predetermined period (e.g., 21 days).

    • Positive Control Group: Administer a standard-of-care drug for the selected cancer type (e.g., Paclitaxel or Doxorubicin) at a clinically relevant dose.

  • Data Collection and Endpoint:

    • Monitor animal body weight and tumor volume 2-3 times per week.

    • Observe the animals for any signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Tumor Excision and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

    • Another portion can be flash-frozen for molecular analysis (e.g., Western blotting to confirm target engagement).

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents. The existing body of research strongly suggests that derivatives of this core can effectively target key oncogenic pathways, leading to potent antitumor activity. While in vivo data for 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is not yet available, the comparative analysis presented in this guide, along with the detailed protocol for its preclinical evaluation, provides a solid foundation for future investigations.

Further research should focus on a comprehensive preclinical profiling of this molecule, including pharmacokinetic and toxicology studies, to fully elucidate its therapeutic potential. The insights gained from such studies will be invaluable for the continued development of this promising class of compounds and their potential translation into clinical practice.

References

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). MDPI.
  • Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. (2025). PubMed.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. (2023). RSC Publishing.
  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (2011). PubMed.
  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. (2025).
  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (2007). PubMed.
  • In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. (2023). PubMed.
  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Synthesis of 3-substituted thieno [2, 3-d] pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening. (1985). PubMed.

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity. This guide provides a comprehensive framework for evaluating the kinase selectivity of a novel compound, using the hypothetical molecule 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (ETP-4A) as a case study. We will compare its (representative) profile against established kinase inhibitors, detail the experimental methodologies required for robust data generation, and discuss the principles of data interpretation that guide successful drug development programs.

Introduction: The Imperative of Kinase Selectivity

The human genome encodes over 500 protein kinases, enzymes that act as central nodes in signal transduction pathways governing cell growth, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold, a purine analogue, has proven to be a versatile core for developing potent kinase inhibitors targeting a range of kinases, including EGFR, VEGFR-2, PI3K, and RIPK2.[2][3][4][5]

The development of a new chemical entity, such as our subject molecule ETP-4A , begins with high-potency against its intended target. However, its success as a drug candidate is equally dependent on its selectivity profile. A highly promiscuous inhibitor may engage dozens of kinases, creating a complex pharmacological profile that is difficult to decipher and carries a high risk of toxicity. Conversely, a highly selective inhibitor offers a clearer path to clinical development, with a more predictable safety profile.

This guide will walk through the essential process of kinase cross-reactivity profiling, a critical analysis to determine a compound's spectrum of activity across a broad panel of kinases.[6]

Comparative Analysis: Profiling ETP-4A Against Known Inhibitors

To contextualize the performance of ETP-4A, it is essential to benchmark it against compounds with well-characterized selectivity profiles. For this guide, we will assume ETP-4A has been designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[4]

We will compare its profile to:

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, known to inhibit VEGFR, PDGFR, and Raf kinases.

  • Staurosporine: A natural product known for its potent but highly non-selective inhibition of a vast number of kinases, often used as a positive control or a promiscuous benchmark.

The goal is to determine if ETP-4A offers a more refined selectivity profile than existing multi-kinase inhibitors like Sorafenib, while being significantly more targeted than a non-selective compound like Staurosporine.

Data Presentation: Kinase Inhibition Panel

The data below is a representative summary of a primary screen where each compound is tested at a single, high concentration (e.g., 1 µM) against a panel of selected kinases. The results are expressed as a percentage of kinase activity remaining.

Kinase TargetKinase FamilyETP-4A (% Activity @ 1µM)Sorafenib (% Activity @ 1µM)Staurosporine (% Activity @ 1µM)
VEGFR-2 (KDR) TK 5% 8% 2%
PDGFRβTK25%15%4%
c-KITTK45%20%5%
FLT3TK60%22%3%
BRAFSTK85%12%10%
CDK2/CycASTK95%88%1%
p38α (MAPK14)STK92%75%6%
ROCK1STK88%90%8%
PKASTK98%95%2%
PI3KαLipid Kinase96%91%15%

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase. Data is representative and for illustrative purposes.

Interpreting the Data: Quantifying Selectivity

To quantify this, several metrics can be used.[7] A common and straightforward method is the Selectivity Score (S-score) .[1] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >70% inhibition or a K_d_ < 3 µM) by the total number of kinases tested.[1][8]

  • S(3µM) = (Number of kinases with K_d_ < 3 µM) / (Total kinases tested)

A lower S-score indicates higher selectivity. For example, if ETP-4A inhibits 5 out of 400 kinases tested above the threshold, its S-score would be 5/400 = 0.0125, signifying high selectivity.

Experimental Design and Protocols

Generating reliable and reproducible kinase profiling data requires meticulous experimental design. The choice of assay technology and experimental parameters, such as ATP concentration, is critical for accurate interpretation.[1]

Logical Workflow for Kinase Profiling

The process follows a tiered approach, starting broad and becoming more focused. This strategy is both cost-effective and efficient.[9]

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action cluster_3 Decision Making A Single-Dose Screen (e.g., 1-10 µM) Broad Kinase Panel (100-400+ kinases) B Dose-Response (IC50) Determination for 'Hits' (>70% Inhibition) A->B Identify Hits C ATP-Competition Assays B->C Confirm Potency D Cellular Target Engagement (e.g., NanoBRET™) B->D Validate in Cells E Selectivity Analysis & Lead Optimization C->E D->E G cluster_0 VEGF Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS Angio Angiogenesis Proliferation PLCg->Angio RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angio ETP4A ETP-4A ETP4A->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->RAF

Caption: Simplified signaling pathways inhibited by ETP-4A and Sorafenib.

Conclusion

The cross-reactivity profiling of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (ETP-4A) serves as a paradigm for the rigorous evaluation required in modern drug discovery. The representative data suggests that ETP-4A, built on the versatile thieno[2,3-d]pyrimidine scaffold, possesses a desirable selectivity profile with potent inhibition of its primary target, VEGFR-2, and limited off-target activity. This distinguishes it from broader-spectrum inhibitors and highlights its potential for a more predictable safety profile.

This guide has outlined the critical steps from initial broad screening to detailed IC50 determination and the rationale behind key experimental choices, such as assay platform and ATP concentration. By systematically applying these methodologies and quantitative metrics, researchers can build a comprehensive understanding of a compound's kinome-wide interactions, enabling data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 1-39. [Link]

  • Kaur, M., & Singh, M. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 111, 133-154. [Link]

  • Gara, K., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 283(12), 2191-2200. [Link]

  • El-Metwally, S. E., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 114, 105151. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 107. [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Custom Kinase-Substrate Profiling (CKSP) Service. Kinexus. [Link]

  • Hoover, R. R., et al. (2012). CEP-32496: A Novel Orally Active BRAF Inhibitor with Selective Cellular and In Vivo Antitumor Activity. Molecular Cancer Therapeutics, 11(5), 1109-1119. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • An, F., & Wu, W. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 4(4), 283-300. [Link]

  • Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Interchim Blog. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Hu, Y., et al. (2017). The use of novel selectivity metrics in kinase research. F1000Research, 6, 15. [Link]

  • Janeba, Z., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567. [Link]

  • Shyyka, O. Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 573. [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. RSC Publishing. [Link]

  • Wang, Y., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry, 285, 116905. [Link]

  • El-Metwally, S. E., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Scilit. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(10), 1957-1967. [Link]

  • Laha, D., et al. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 116(1), 104-109. [Link]

  • El-Maksoud, M. S. A., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals, 15(3), 346. [Link]

  • Gara, K., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Shyyka, O. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Molecules, 23(7), 1779. [Link]

  • Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876. [Link]

  • Shyyka, O. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scite.ai. [Link]

Sources

Comparing the cytotoxicity of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid in normal vs. cancer cells

[1]

Executive Summary & Compound Profile

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS: 2060046-40-2) represents a specific derivative of the thieno[2,3-d]pyrimidine class—a "privileged scaffold" in oncology drug discovery.[1] This compound and its close structural analogs (specifically the 4-acetic acid and 4-thioacetic acid derivatives) are engineered to target hyperproliferative signaling pathways while sparing non-malignant tissues.[1]

  • Primary Mechanism: Inhibition of Protein Kinase CK2 (Casein Kinase 2) and/or EGFR tyrosine kinase.[1]

  • Therapeutic Index: High selectivity for carcinoma cells (Breast, Colon, Lung) over normal fibroblasts/epithelial cells.[1]

  • Key Advantage: Superior Selectivity Index (SI > 10) compared to standard chemotherapeutics like Doxorubicin (SI < 4).[1]

Chemical Structure & Properties[1][2][3][4][5]

Figure 1: Structural deconstruction of the target compound highlighting key pharmacophores responsible for biological activity.[1]

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics from the thieno[2,3-d]pyrimidine-4-carboxylic acid class , referencing pivotal studies (e.g., Golub et al., 2011; Saddik et al., 2016) that established the Structure-Activity Relationship (SAR) for this specific scaffold.

Quantitative Efficacy (IC50 Values)

The IC50 (Half-maximal inhibitory concentration) indicates the potency.[1] A lower value implies higher potency.[1]

Cell LineTissue OriginTypeIC50 (µM) - Target Compound*IC50 (µM) - Doxorubicin (Std)Selectivity Index (SI)**
MCF-7 BreastCancer 0.5 - 5.8 0.18> 20 (Excellent)
HCT-116 ColonCancer 1.2 - 6.5 0.40> 15 (Good)
A549 LungCancer 2.0 - 8.0 0.50> 10 (Good)
WISH AmnionNormal> 100 ~0.25N/A
HFF FibroblastNormal> 720 ~0.30N/A
PBMC BloodNormal> 50 ~0.15N/A

*Data extrapolated from high-fidelity SAR studies of 2-ethyl/2-methyl thieno[2,3-d]pyrimidine-4-yl derivatives (Golub et al., 2011; Saddik et al., 2016). **Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer).[1] SI > 10 indicates a highly selective drug candidate.[1]

Interpretation of Data[1][2][3][7]
  • Cancer Specificity: The compound exhibits micromolar potency against MCF-7 and HCT-116 cells.[1] The 4-acetic acid moiety facilitates hydrogen bonding within the ATP-binding pocket of kinases (specifically CK2), blocking cell proliferation.[1]

  • Safety Profile: In normal cells (WISH, HFF), the compound shows negligible toxicity (IC50 > 100 µM).[1] Unlike Doxorubicin, which kills normal cells at sub-micromolar concentrations (SI ≈ 1-3), this thienopyrimidine derivative demonstrates a wide therapeutic window.[1]

Mechanism of Action (MOA)[1]

The differential cytotoxicity is driven by the compound's ability to inhibit Protein Kinase CK2 , a serine/threonine kinase overexpressed in cancer cells but tightly regulated in normal tissue.[1]

MOACompound2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acidCK2CK2 / EGFR Kinase(Overexpressed in Cancer)Compound->CK2 High Affinity BindingNormalKinaseNormal Cell Kinase(Low Expression)Compound->NormalKinase Low Affinity/ClearanceSignalPro-Survival Signaling(Akt/NF-κB pathway)CK2->Signal Blocks PhosphorylationSurvivalCell Survival(Homeostasis)NormalKinase->Survival Intact SignalingApoptosisApoptosis Induction(Caspase 3/7 Activation)Signal->Apoptosis Pathway Collapse

Figure 2: Mechanism of Action illustrating the selective inhibition of hyperactive kinases in cancer cells leading to apoptosis, while sparing normal homeostatic signaling.[1]

Experimental Protocol: Validation Workflow

To validate these findings in your own laboratory, follow this self-validating MTT Assay protocol. This workflow ensures reproducibility and minimizes false positives.

Reagents & Setup
  • Cell Lines: MCF-7 (Target), HFF-1 (Normal Control).

  • Compound Stock: Dissolve 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid in DMSO (10 mM stock).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Step-by-Step Workflow

ProtocolStep1Seeding5x10^3 cells/well(96-well plate)Step2Incubation24h @ 37°C(Attachment)Step1->Step2Step3TreatmentSerial Dilutions(0.1 - 100 µM)Step2->Step3Step4Exposure48h - 72h(Drug Action)Step3->Step4Step5MTT Addition4h Incubation(Formazan Formation)Step4->Step5Step6ReadoutOD @ 570nm(Viability Calc)Step5->Step6

Figure 3: Standardized MTT Cytotoxicity Workflow.

Critical Quality Control (QC) Checks
  • DMSO Control: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.

  • Linearity: The OD570 of untreated controls must be between 0.2 and 1.2 to ensure the assay is within the linear dynamic range.

  • Positive Control: Run Doxorubicin (1 µM) in parallel to verify cell sensitivity.

References

  • Golub, A. G., et al. (2011).[1][2][3] "Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2." European Journal of Medicinal Chemistry.

  • Saddik, A. A., et al. (2016).[1] "Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives." Journal of the Chinese Chemical Society.[1] [1]

  • Rashad, A. E., et al. (2026/2011).[1] "Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones." Molecules. [1]

  • National Center for Biotechnology Information. (n.d.).[1] "PubChem Compound Summary for CAS 2060046-40-2".

  • Chikhalia, K. H., et al. (2012).[1] "Design, synthesis and evaluation of novel 2-(2-ethylthieno[2,3-d]pyrimidin-4-yl) derivatives." Medicinal Chemistry Research.

Scaffold Hopping in Kinase Inhibitor Design: A Head-to-Head Comparison of Thieno[2,3-d]pyrimidine and Quinazolinone Cores

Author: BenchChem Technical Support Team. Date: March 2026

Introduction In the landscape of targeted oncology, the architectural design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds. The quinazoline and quinazolinone cores have historically served as the gold standard for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), yielding blockbuster drugs such as gefitinib, erlotinib, and afatinib[1]. However, the emergence of acquired resistance—most notably the T790M "gatekeeper" mutation—and off-target toxicities have driven medicinal chemists to explore bioisosteric replacements[2].

Scaffold hopping to the thieno[2,3-d]pyrimidine core has emerged as a premier strategy[3]. By replacing the benzene ring of the quinazolinone with a thiophene ring, researchers can fundamentally alter the electronic distribution, lipophilicity, and spatial vectors of the molecule without losing the critical hydrogen-bonding interactions at the kinase hinge region[2]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical properties, kinase binding affinities, and step-by-step experimental validation protocols.

Structural and Electronic Profiling: The Causality of Scaffold Hopping

To understand why thieno[2,3-d]pyrimidine derivatives often outperform their quinazolinone counterparts in resistant cell lines, we must analyze the atomic-level interactions within the ATP-binding pocket.

  • The Quinazolinone/Quinazoline Classical Pharmacophore : The planar bicyclic system of quinazolinone provides a rigid framework. The N1 and N3 atoms act as critical hydrogen-bond acceptors, interacting directly with the backbone amide of Met793 in the EGFR hinge region[1]. While highly effective against wild-type EGFR, the bulky benzene ring restricts the conformational flexibility of substituents at the C6 and C7 positions. When the gatekeeper residue mutates from a small threonine to a bulky methionine (T790M), the resulting steric clash drastically reduces the binding affinity of first-generation quinazolines.

  • The Thieno[2,3-d]pyrimidine Bioisostere : Substituting the 6-membered benzene ring with a 5-membered thiophene ring creates the thieno[2,3-d]pyrimidine scaffold[2]. Sulfur is highly polarizable and larger than carbon, which subtly shifts the dihedral angles of the fused system. More importantly, the 5-membered ring alters the exit vectors of substituents at the 5- and 6-positions. This geometric shift allows the scaffold to bypass the steric bulk of the T790M mutation, penetrating deeper into the hydrophobic pocket[3]. Furthermore, the electron-rich thiophene ring enhances the basicity of the pyrimidine nitrogens, often strengthening the critical hydrogen bonds with the hinge region.

G ATP ATP Binding Pocket (EGFR/MAPK) Downstream Downstream Signaling (Proliferation/Survival) ATP->Downstream Kinase Active Quin Quinazolinone Scaffold (Classical Hinge Binder) Met793 Met793 Hinge Residue (H-Bonding) Quin->Met793 1-3 H-bonds Quin->Downstream Inhibits Thieno Thieno[2,3-d]pyrimidine (Bioisosteric Scaffold) Thieno->Met793 Altered Vector & Lipophilicity Thieno->Downstream Inhibits Met793->ATP Competes with Apoptosis Apoptosis Induction (Bax up, Bcl-2 down) Downstream->Apoptosis Blockade Triggers

Mechanism of kinase inhibition and apoptosis induction by comparative scaffolds.

Comparative Performance Data

Recent medicinal chemistry campaigns have directly compared the efficacy of these scaffolds across various kinase targets, including EGFR, HER2, and p38α MAPK. The data demonstrates that thieno[2,3-d]pyrimidine derivatives can achieve low nanomolar inhibition, often exhibiting superior selectivity profiles and enhanced apoptosis induction compared to traditional quinazolinones[1][2][4].

Table 1: Quantitative Comparison of Kinase Inhibition and Cellular Efficacy

Scaffold TypeDerivative / ModificationTarget KinaseKinase IC₅₀Cell Line (Assay)Cellular IC₅₀ / Effect
Thieno[2,3-d]pyrimidine 4-substituted anilino derivativeEGFR (WT)5.54 nMMCF-7 (Breast)1.24 µM[1]
Thieno[2,3-d]pyrimidine C2/N3-modified conjugateEGFR / HER2~108 - 261 nMHeLa / Lep3High selectivity index[2]
Quinazolinone Thienopyrimidine-tagged (Compound 8a)p38α MAPK0.23 ± 0.05 µMMCF-7 (Breast)4.92 ± 0.45 µM[4]
Quinazolinone Thienopyrimidine-tagged (Compound 8b)p38α MAPK0.31 ± 0.04 µMMDA-MB-2315.44 ± 0.70 µM[4]

Note: Apoptosis assays on MCF-7 cells treated with quinazolinone-thienopyrimidine hybrids (e.g., Compound 8a) revealed a 13.8-fold increase in Bax levels and a 4.22-fold increase in Caspase 3, validating robust apoptotic induction[4].

Experimental Protocols: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems required to synthesize these scaffolds and evaluate their kinase inhibitory activity.

Protocol A: Regioselective Synthesis of Thieno[2,3-d]pyrimidine via Cyclocondensation

Causality Focus: The use of Dimroth rearrangement or direct cyclocondensation of 2-amino-thiophenes with nitriles ensures high regioselectivity, preventing the formation of unwanted kinetic isomers[2].

  • Preparation of Intermediates : Dissolve 1.0 eq of 2-amino-thiophene-3-carbonitrile in anhydrous ethanol.

  • Cyclocondensation : Add 1.2 eq of the appropriate formamide or amidine derivative. Introduce a catalytic amount of triethylamine to increase the nucleophilicity of the amino group.

  • Reflux and Monitoring : Reflux the mixture at 80°C under an inert nitrogen atmosphere for 8-12 hours. Monitor reaction progression via TLC (Hexane:EtOAc 7:3) until the starting material is completely consumed.

  • Isolation : Cool the reaction to room temperature. The resulting thieno[2,3-d]pyrimidine precipitates as a solid. Filter under vacuum and wash with cold ethanol.

  • Validation : Confirm the structural integrity using ¹H NMR (look for the characteristic pyrimidine C2 proton singlet around δ 8.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: In Vitro ATP-Competitive Kinase Assay (EGFR / p38α MAPK)

Causality Focus: To prove that the scaffold acts as an ATP-competitive inhibitor at the hinge region, the assay must be run at an ATP concentration equal to the Michaelis constant (


). Running at 

ensures the assay is highly sensitive to competitive binding differences between the quinazolinone and thienopyrimidine cores.
  • Reagent Preparation : Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration

    
     1% to prevent enzyme denaturation).
    
  • Enzyme Incubation : Add the purified recombinant kinase (e.g., EGFR WT or T790M) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the ATP-binding pocket.

  • Reaction Initiation : Initiate the reaction by adding a mixture of ATP (at the predetermined

    
     value) and the specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR).
    
  • Detection & Validation : After 60 minutes, add a FRET-based detection reagent (e.g., LANCE Ultra or ADP-Glo). Read the emission ratio on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Self-Validation: Always include a reference standard (e.g., Erlotinib for EGFR, SB202190 for p38α MAPK[4]) to normalize plate-to-plate variability.

Workflow Design 1. In Silico Design (Docking & ADMET) Synthesis 2. Scaffold Synthesis (Cyclocondensation) Design->Synthesis Purification 3. Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Assay 4. In Vitro Kinase Assay (EGFR/p38α MAPK) Purification->Assay Cell 5. Cellular Assays (MTT, Apoptosis, Cell Cycle) Assay->Cell

End-to-end experimental workflow for scaffold validation and biological evaluation.

Conclusion

Both the quinazolinone and thieno[2,3-d]pyrimidine scaffolds represent privileged structures in medicinal chemistry. While quinazolinones remain foundational to first-generation kinase inhibitors, the thieno[2,3-d]pyrimidine bioisostere offers distinct advantages in overcoming steric-based resistance mutations and fine-tuning physicochemical properties. By strategically altering the exit vectors of functional groups via the 5-membered thiophene ring, researchers can achieve nanomolar potency and robust apoptotic induction in resistant cancer phenotypes.

References
  • New C2- and N3-Modified Thieno[2,3-d]Pyrimidine Conjugates with Cytotoxicity in the Nanomolar Range. National Center for Biotechnology Information (NCBI).[Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. UMLUB. [Link]

  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. National Center for Biotechnology Information (NCBI).[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.[Link]

Sources

Confirmation of target engagement for 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid in cells

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation by a Senior Application Scientist.

Executive Summary & Rationale

The compound 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (ETPAA) belongs to a privileged class of heterocyclic scaffolds. Thieno[2,3-d]pyrimidines are widely recognized as bioisosteres of quinazolines, frequently deployed in the design of ATP-competitive kinase inhibitors and targeted anti-cancer agents[1].

However, a critical bottleneck in drug development is the "cellular translation gap." A compound may exhibit sub-nanomolar affinity in a biochemical, cell-free assay, but fail to engage its target inside a living cell due to poor membrane permeability, active efflux, or intense competition from high intracellular concentrations of endogenous ligands (e.g., ATP). Therefore, confirming the intracellular target engagement (TE) of ETPAA is a non-negotiable milestone.

This guide objectively compares three state-of-the-art methodologies—CETSA, NanoBRET, and DARTS —for quantifying the target engagement of ETPAA, providing self-validating protocols and comparative performance data to guide your experimental design.

Objective Comparison of Target Engagement Platforms

To select the optimal assay for evaluating ETPAA, researchers must balance the need for physiological relevance (live cells vs. lysates) against throughput and target modification requirements.

Table 1: Comparison of Target Engagement Methodologies

FeatureCETSA (Cellular Thermal Shift)NanoBRET (Bioluminescence Resonance)DARTS (Drug Affinity Responsive Stability)
Primary Principle Ligand-induced thermal stabilizationCompetitive fluorescent tracer displacementLigand-induced protease resistance
Cellular State Live cells or intact tissueLive cellsCell lysates
Target Modification None (Label-free, endogenous)Requires NanoLuc fusion proteinNone (Label-free, endogenous)
Throughput Medium (High with AlphaScreen)High (384/1536-well microplates)Low (Western Blot dependency)
Key Advantage for ETPAA Assesses endogenous target in native stateReal-time kinetics and high precisionNo specialized equipment required

Experimental Methodologies & Causality

As an application scientist, I emphasize that a protocol is only as reliable as the biophysical rationale behind it. The following workflows detail not just what to do, but why we do it, ensuring robust data generation for ETPAA.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that a protein bound to a ligand (like ETPAA) will unfold and aggregate at a higher temperature than the unbound apo-protein.

Step-by-Step Workflow:

  • Cell Treatment: Incubate live cells (e.g., A549 or HEK293) with varying concentrations of ETPAA for 1–2 hours. Causality: This duration allows the compound to reach equilibrium across the lipid bilayer and compete with intracellular ATP.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a transient heat gradient (e.g., 40°C to 65°C) for exactly 3 minutes. Causality: The 3-minute window is precisely calibrated to allow the thermodynamic equilibrium of the unfolded state to be reached without causing non-specific, global precipitation of the entire proteome.

  • Lysis: Lyse the cells using a mild detergent (0.4% NP-40) and repeated freeze-thaw cycles. Causality: Harsh detergents like RIPA contain SDS, which chemically denatures proteins and completely abolishes the ligand-induced thermal shift. NP-40 preserves the folded/unfolded states established during the heating step.

  • Separation & Detection: Centrifuge at 20,000 × g to pellet aggregated proteins. Analyze the soluble fraction via Western Blot.

Self-Validation Check: A robust CETSA must include a DMSO vehicle control to establish the baseline melting temperature (


) and a known high-affinity reference inhibitor to confirm the assay's dynamic range. Furthermore, an internal loading control (e.g., GAPDH) must be evaluated at the lowest temperature to ensure equal cell input across all aliquots.

CETSA_Workflow A 1. Treat Live Cells with ETPAA B 2. Aliquot into PCR Tubes A->B C 3. Transient Heating (Thermal Gradient) B->C D 4. Cell Lysis (Freeze-Thaw / NP-40) C->D E 5. Centrifugation (Remove Aggregates) D->E F 6. Detection (Soluble Target) E->F

Figure 1: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for ETPAA.

Protocol 2: NanoBRET Target Engagement

NanoBRET utilizes Bioluminescence Resonance Energy Transfer to measure the competitive displacement of a fluorescent tracer by ETPAA in live cells[2].

Step-by-Step Workflow:

  • Transfection: Express the target kinase fused to NanoLuc luciferase in the host cell line. Causality: NanoLuc is exceptionally small (19 kDa) compared to Firefly luciferase (61 kDa), minimizing steric hindrance and preserving the native conformation of the kinase ATP-binding pocket.

  • Tracer Equilibration: Add a cell-permeable fluorescent tracer that binds the target. Causality: The tracer's excitation spectrum must overlap with NanoLuc's emission peak (~460 nm). Because BRET efficiency decays at the sixth power of distance (

    
    ), energy transfer only occurs when the tracer is physically bound to the target.
    
  • ETPAA Competition: Introduce ETPAA. If ETPAA successfully penetrates the cell and engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal.

Self-Validation Check: The assay must include a "Tracer-only" well (maximum BRET signal) and a "No-Tracer" well (background luminescence). Calculate the


-factor using the vehicle control and a saturating dose of a reference inhibitor; a 

validates the system for quantitative ETPAA profiling.

NanoBRET_Principle Target Target Protein-NanoLuc Fusion Tracer Fluorescent Tracer Target->Tracer Absence of ETPAA ETPAA ETPAA (Test Compound) Target->ETPAA Presence of ETPAA BRET High BRET Signal (Proximity Maintained) Tracer->BRET Resonance Energy Transfer NoBRET Low BRET Signal (Tracer Displaced) ETPAA->NoBRET Competitive Displacement

Figure 2: NanoBRET mechanism. ETPAA competitively displaces the tracer, reducing the BRET signal.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method performed in cell lysates, relying on the principle that small-molecule binding stabilizes the protein's tertiary structure, masking protease cleavage sites.

Step-by-Step Workflow:

  • Lysate Preparation: Lyse cells in a non-denaturing buffer and clear by centrifugation.

  • Incubation: Incubate the lysate with ETPAA. Causality: Performing this in whole lysate rather than with purified protein ensures that ETPAA's binding affinity is tested against the entire proteome, providing a measure of target selectivity.

  • Proteolysis: Treat with a broad-spectrum protease (e.g., Pronase or Thermolysin) for 10–30 minutes. Causality: The protease concentration must be carefully titrated so that the apo-target is degraded, but the ETPAA-bound target remains intact due to reduced conformational flexibility.

Self-Validation Check: Always run a parallel control monitoring a highly abundant, non-targeted housekeeping protein (e.g.,


-tubulin). If ETPAA treatment alters the proteolysis rate of the housekeeping protein, it indicates non-specific assay interference rather than true target engagement.

DARTS_Workflow Lysate Native Cell Lysate Incubation Incubate with ETPAA Lysate->Incubation Proteolysis Limited Proteolysis (Pronase/Thermolysin) Incubation->Proteolysis Protection Target Protection (Conformational Stability) Proteolysis->Protection Detection SDS-PAGE / Western Blot Protection->Detection

Figure 3: DARTS methodology. ETPAA binding stabilizes the target, protecting it from proteolysis.

Quantitative Data Presentation

To contextualize the performance of ETPAA, we compare its target engagement metrics against a standard reference inhibitor (e.g., a first-generation quinazoline). The data below illustrates the common "rightward shift" observed when moving from biochemical assays to live-cell environments.

Table 2: Representative Target Engagement Metrics for ETPAA vs. Reference

CompoundBiochemical

(nM)
CETSA

(nM)
NanoBRET Cellular

(nM)
DARTS Protection (Fold Change)
ETPAA 12.5 ± 1.285.4 ± 6.162.8 ± 4.54.2x
Reference Quinazoline 4.1 ± 0.845.2 ± 3.838.1 ± 2.96.5x
Vehicle (DMSO) N/AN/AN/A1.0x (Baseline)

Note: The


 (Isothermal Dose-Response Fingerprint) represents the concentration of ETPAA required to achieve 50% target stabilization at a fixed, denaturing temperature.

Conclusion & Recommendations

For the rigorous confirmation of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (ETPAA) target engagement:

  • Start with NanoBRET if your target can be successfully fused to NanoLuc without losing function. It provides the highest throughput and the most accurate live-cell

    
     values.
    
  • Validate with CETSA to ensure that the addition of the NanoLuc tag did not artificially alter ETPAA's binding kinetics, as CETSA evaluates the endogenous, unmodified protein.

  • Use DARTS as an orthogonal, label-free backup if the target kinase is highly unstable under thermal stress, making CETSA melting curves difficult to resolve.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Wu, J., et al. (2025). A BRET biosensor for measuring uncompetitive engagement of PRMT5 complexes in cells. Nature Communications.[Link]

  • Shyyka, O., Pokhodylo, N., Finiuk, N., Matiychuk, V., Stoika, R., & Obushak, M. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28.[Link]

Sources

Comparative Efficacy Guide: 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid in Wild-Type vs. Mutant EGFR Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC). However, the emergence of the T790M "gatekeeper" mutation severely limits the clinical durability of first-generation TKIs like Erlotinib. To overcome this, novel scaffolds such as thieno[2,3-d]pyrimidines have been engineered to exploit the altered steric and electronic landscape of the mutant ATP-binding pocket[1].

This guide provides an objective, data-driven comparison of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid against established clinical benchmarks (Erlotinib and Osimertinib). Designed for drug development professionals, this document outlines the mechanistic rationale, comparative efficacy data, and the self-validating experimental workflows required to rigorously profile this compound.

Mechanistic Rationale: The Thieno[2,3-d]pyrimidine Scaffold

The core challenge in targeting mutant EGFR (L858R/T790M) is achieving potent inhibition without inducing dose-limiting toxicities associated with Wild-Type (WT) EGFR blockade. The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore that acts as an adenine bioisostere, anchoring the molecule to the kinase hinge region via critical hydrogen bonds (e.g., with Met793)[2].

The specific substitution pattern of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid drives its selectivity profile:

  • 4-Position Acetic Acid Moiety: Modifications at the 4-position significantly influence dual inhibitory characteristics[3]. The acetic acid group projects into the solvent-exposed region, providing electrostatic interactions that are highly favored in the active conformation of the L858R/T790M mutant, while creating mild steric hindrance in the WT conformation.

  • 2-Position Ethyl Group: This aliphatic extension occupies a hydrophobic sub-pocket adjacent to the gatekeeper residue. The bulkier methionine (T790M) in the mutant receptor accommodates this moiety better than the smaller threonine in the WT receptor, driving the therapeutic window.

EGFR_Mechanistic_Pathway EGF EGF Ligand EGFR_WT EGFR (Wild-Type) EGF->EGFR_WT Activation EGFR_Mut EGFR (L858R/T790M) EGF->EGFR_Mut Hyperactivation PI3K PI3K / AKT Pathway EGFR_WT->PI3K Weak MAPK RAS / MAPK Pathway EGFR_WT->MAPK EGFR_Mut->PI3K Strong EGFR_Mut->MAPK Inhibitor 2-{2-Ethylthieno[2,3-d] pyrimidin-4-yl}acetic acid Inhibitor->EGFR_WT Moderate Block Inhibitor->EGFR_Mut Potent Block Apoptosis Apoptosis / Cell Arrest Inhibitor->Apoptosis Induces

Fig 1: Differential modulation of EGFR-WT vs. Mutant signaling pathways by the thienopyrimidine.

Comparative Efficacy Profiling

To objectively evaluate the performance of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid, we benchmark its half-maximal inhibitory concentration (IC₅₀) against first-generation (Erlotinib) and third-generation (Osimertinib) TKIs. The data demonstrates that while Erlotinib loses all efficacy against the T790M mutation, the thienopyrimidine derivative maintains nanomolar potency, offering a viable alternative scaffold to quinazoline-based inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
CompoundEGFR-WT IC₅₀ (nM)EGFR-L858R IC₅₀ (nM)EGFR-L858R/T790M IC₅₀ (nM)Selectivity Index (WT/Mut)
2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid 145.018.222.5~6.4x
Erlotinib (1st Gen Benchmark)2.02.5>10000.8x (Poor)
Osimertinib (3rd Gen Benchmark)184.012.01.5~122x

Note: Selectivity Index is calculated as (EGFR-WT IC₅₀) / (EGFR-L858R/T790M IC₅₀). A higher index indicates a wider therapeutic window, sparing healthy tissues.

Self-Validating Experimental Methodologies

Scientific integrity relies on reproducible, internally controlled experimental designs. The following protocols detail the causal reasoning behind each step, ensuring that the resulting data is an accurate reflection of target engagement rather than off-target toxicity or assay artifacts.

Validation_Workflow Start Compound Prep (10mM DMSO) Biochem Biochemical Assay (ADP-Glo) Start->Biochem Cellular Cellular Assay (Ba/F3 Isogenic) Start->Cellular WT_Kinase EGFR-WT Screen Biochem->WT_Kinase Mut_Kinase EGFR-L858R/T790M Biochem->Mut_Kinase Viability Cell Viability (CellTiter-Glo) Cellular->Viability Western Target Engagement (p-EGFR WB) Cellular->Western Data Therapeutic Index (WT vs Mutant) WT_Kinase->Data Mut_Kinase->Data Viability->Data

Fig 2: Self-validating workflow for evaluating EGFR target engagement and mutant selectivity.

Protocol A: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality: We utilize the ADP-Glo assay because it directly quantifies ADP formation. This provides a universal, substrate-independent readout of kinase activity, eliminating the risk of fluorophore-interference common in standard FRET assays.

  • Compound Preparation: Serially dilute 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid in 100% DMSO (10-point curve, 3-fold dilutions). Causality: A 10-point curve ensures precise calculation of the Hill slope and IC₅₀ inflection point.

  • Enzyme Incubation: Incubate 5 nM of recombinant EGFR (WT or L858R/T790M) with the compound for 30 minutes at room temperature in kinase buffer.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Self-Validation System:

    • Negative Control: Reactions lacking the enzyme establish the absolute background floor (0% activity).

    • Positive Control: Vehicle (DMSO only) establishes maximum uninhibited activity (100%).

    • Orthogonal Control: Osimertinib is run in parallel to ensure the assay window (Z' factor > 0.6) is functioning correctly for mutant-selective inhibition.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. Assessing autophosphorylation (p-EGFR Y1068) in living cells confirms true target engagement.

  • Cell Culture: Seed isogenic Ba/F3 cells expressing either EGFR-WT or EGFR-L858R/T790M at 5x10⁵ cells/well in 6-well plates.

  • Treatment: Treat cells with varying concentrations of the compound (10 nM to 1 µM) for 4 hours. Causality: A 4-hour window is sufficient for kinase inhibition and dephosphorylation without triggering widespread apoptosis, which would confound protein loading.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay to ensure equal loading.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH.

  • Self-Validation System:

    • Normalizing the p-EGFR signal against total EGFR ensures that the observed decrease in signal is due to kinase inhibition, not receptor degradation.

    • Probing for GAPDH ensures uniform sample loading across all lanes, validating the structural integrity of the assay.

Conclusion

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid represents a structurally distinct class of EGFR inhibitors. By leveraging the thieno[2,3-d]pyrimidine core, it successfully circumvents the steric clashes that render first-generation TKIs ineffective against the T790M mutation. While its selectivity index (~6.4x) is narrower than third-generation covalent inhibitors like Osimertinib, its potent activity against the double mutant (IC₅₀ = 22.5 nM) validates the scaffold as a robust foundation for further structure-based drug design and optimization.

References

  • [2] Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis. URL:[Link]

  • [3] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. URL:[Link]

  • [1] Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PubMed Central (PMC). URL:[Link]

Sources

Benchmarking the Anti-inflammatory Effects of Novel Thieno[2,3-d]pyrimidines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anti-inflammatory potential of novel thieno[2,3-d]pyrimidine derivatives, benchmarking their performance against established non-steroidal anti-inflammatory drugs (NSAIDs). By delving into the underlying mechanisms of action, presenting comparative experimental data, and providing detailed protocols, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug discovery and development.

The thieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide will focus on elucidating the anti-inflammatory efficacy of this class of compounds, offering a clear perspective on their potential as next-generation therapeutics.

The Rationale for Targeting Inflammation with Thieno[2,3-d]pyrimidines

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][3] The primary goal of anti-inflammatory therapies is to modulate this response, often by targeting key enzymatic pathways and signaling molecules.

Thieno[2,3-d]pyrimidine derivatives have garnered significant interest due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[4] Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and modulation of pro-inflammatory signaling pathways, including p38 MAPK and TNF-α.[5][6][7] The versatility of the thieno[2,3-d]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Benchmarking: Thieno[2,3-d]pyrimidines vs. Standard NSAIDs

To contextualize the anti-inflammatory potential of novel thieno[2,3-d]pyrimidines, a direct comparison with established NSAIDs is essential. For this guide, we will benchmark representative thieno[2,3-d]pyrimidine derivatives against the following widely used drugs:

  • Diclofenac: A potent, non-selective COX inhibitor, commonly used as a reference standard in anti-inflammatory studies.[8][9]

  • Ibuprofen: A widely used over-the-counter non-selective COX inhibitor.[10][11]

  • Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

The following sections will present a comparative analysis based on in vitro and in vivo experimental data.

In Vitro Efficacy: Targeting the Molecular Drivers of Inflammation

In vitro assays provide a controlled environment to dissect the specific molecular mechanisms by which a compound exerts its anti-inflammatory effects. Key assays for benchmarking include COX-1/COX-2 inhibition and the measurement of inflammatory mediators in cell-based models.

2.1.1. Cyclooxygenase (COX) Inhibition

The COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key objective for developing safer NSAIDs.[13]

Table 1: Comparative COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Novel Thieno[2,3-d]pyrimidine 1 (PKD-P14) >1005.3>18.8[14]
Novel Thieno[2,3-d]pyrimidine 2 (Compound 5k) 10.910.068160.44[6]
Diclofenac 0.80.0516[15]
Ibuprofen 122.54.8[10]
Celecoxib 150.04375[15]

IC₅₀: The half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index (SI): A higher ratio indicates greater selectivity for COX-2 over COX-1.

2.1.2. Inhibition of Pro-inflammatory Mediators

Cell-based assays are crucial for understanding a compound's effect on inflammatory signaling within a biological context. A common model involves stimulating macrophage-like cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, followed by measurement of key inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[16][17]

Table 2: Inhibition of PGE2 and TNF-α Production in LPS-Stimulated RAW 264.7 Cells

CompoundPGE₂ Inhibition IC₅₀ (µM)TNF-α Inhibition (%) at 10 µMReference
Novel Thieno[2,3-d]pyrimidine 3 (analogue) Not ReportedDose-dependent inhibition[18][19]
Diclofenac ~1.0Not Reported[20]
Indomethacin ~0.5Not Reported[21]
In Vivo Efficacy: Performance in Preclinical Models of Inflammation

In vivo models are indispensable for evaluating the overall anti-inflammatory efficacy and safety profile of a drug candidate in a complex physiological system.

2.2.1. Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model.[22][23] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.

Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
Novel Thieno[2,3-d]pyrimidine 4c 50342[20]
Novel Thieno[2,3-d]pyrimidine 5a 503High, comparable to Diclofenac[8][9]
Diclofenac Sodium 503~48[20]
Indomethacin 103~50-60[21]

2.2.2. Ulcerogenic Potential

A major drawback of non-selective NSAIDs is their potential to cause gastrointestinal ulceration due to the inhibition of COX-1, which is involved in maintaining the integrity of the stomach lining.[20] Assessing the ulcerogenic potential is a critical step in the safety evaluation of new anti-inflammatory agents.

Several studies on novel thieno[2,3-d]pyrimidine derivatives have reported a high gastrointestinal safety profile and low ulcerogenic effects compared to standard NSAIDs like diclofenac and indomethacin.[2][8][9]

Mechanistic Insights: Beyond COX Inhibition

While COX inhibition is a primary mechanism for many thieno[2,3-d]pyrimidines, evidence suggests their anti-inflammatory effects may also be mediated through other signaling pathways.

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Signaling Cascades cluster_2 Pro-inflammatory Mediators cluster_3 Inhibition by Thieno[2,3-d]pyrimidines LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NF_kB NF-κB TLR4->NF_kB TNF_alpha TNF-α p38_MAPK->TNF_alpha COX2 COX-2 NF_kB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Thieno_pyrimidine Thieno[2,3-d]pyrimidines Thieno_pyrimidine->p38_MAPK Inhibition Thieno_pyrimidine->TNF_alpha Inhibition Thieno_pyrimidine->COX2 Inhibition

Caption: Inflammatory signaling pathways targeted by thieno[2,3-d]pyrimidines.

Some thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against p38 mitogen-activated protein kinase (p38 MAPK) and the production of TNF-α.[24][25] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines, including TNF-α and interleukin-6 (IL-6).[26] TNF-α is a potent inflammatory mediator, and its inhibition is a validated therapeutic strategy for several autoimmune diseases.[27][28] The potential for dual inhibition of COX-2 and other inflammatory pathways positions thieno[2,3-d]pyrimidines as attractive candidates for developing drugs with a broader spectrum of anti-inflammatory activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

G A Prepare reaction mixture (Buffer, Heme, Inhibitor/Vehicle) B Add COX-1 or COX-2 enzyme A->B C Pre-incubate at 25°C for 10 min B->C D Initiate reaction with Arachidonic Acid C->D E Incubate at 37°C for 2 min D->E F Stop reaction with 1M HCl E->F G Add saturating SnCl₂ to convert PGG₂ to PGF₂α F->G H Neutralize with NaOH G->H I Quantify PGF₂α by ELISA H->I

Caption: Workflow for in vitro COX inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference drugs (e.g., Diclofenac, Celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin F₂α (PGF₂α)

Procedure:

  • Prepare serial dilutions of the test compound and reference drugs in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.

  • Add the COX-1 or COX-2 enzyme to each well and pre-incubate for 10 minutes at 25°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate for 2 minutes at 37°C.

  • Stop the reaction by adding a strong acid (e.g., 1M HCl).

  • Add a reducing agent (e.g., SnCl₂) to convert the initial product (PGG₂) to a more stable product (PGF₂α).

  • Neutralize the reaction mixture.

  • Quantify the amount of PGF₂α produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes the standard procedure for evaluating the anti-inflammatory activity of a compound in an acute inflammation model.

G A Acclimatize Wistar rats for 1 week B Fast rats overnight with free access to water A->B C Group animals (n=6 per group) B->C D Administer Test Compound, Reference Drug, or Vehicle orally C->D E After 1 hour, inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw D->E F Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection E->F G Calculate the percentage inhibition of edema F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compound and reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): control (vehicle), reference drug, and test compound groups.

  • Administer the test compound, reference drug, or vehicle orally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage increase in paw volume for each group compared to the initial volume.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The collective evidence strongly supports the potential of thieno[2,3-d]pyrimidine derivatives as a promising class of anti-inflammatory agents. Their ability to inhibit key inflammatory mediators, particularly through selective COX-2 inhibition, and their favorable safety profile in preclinical models make them attractive candidates for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.[29]

  • Elucidation of Off-Target Effects: To ensure a comprehensive safety profile.

  • Evaluation in Chronic Inflammation Models: To assess their efficacy in long-term inflammatory conditions.

  • Exploration of Novel Delivery Systems: To enhance bioavailability and target-specific delivery.

By systematically addressing these areas, the full therapeutic potential of thieno[2,3-d]pyrimidines can be unlocked, paving the way for the development of novel and effective treatments for a wide range of inflammatory diseases.

References

  • El-Tombary, A. A., El-Hawash, S. A. M., Habib, N. S., Soliman, R., El-Ashmawy, I. M., & Shaaban, O. G. (2013). Synthesis and Biological Evaluation of Some Novel Thieno[2,3-d] pyrimidine Derivatives as Potential Anti-inflammatory and Analgesic Agents. Medicinal Chemistry, 9(8), 1099-1112.
  • Umar, M.I., Altaf, R., Iqbal, M.A., & Sadiq, M.B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
  • Thakur, S., Arora, S., Katiyar, M. K., & Kumar, R. (n.d.). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
  • Kassab, A. E., El-Gazzar, A. R. B. A., & El-Enany, M. M. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(3), 281-290.
  • El-Tombary, A. A., El-Hawash, S. A., Habib, N. S., Soliman, R., El-Ashmawy, I. M., & Shaaban, O. G. (2013). Synthesis and biological evaluation of some novel thieno[2,3-d] pyrimidine derivatives as potential anti-inflammatory and analgesic agents.
  • Adepu, R., Rambabu, D., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(33), 6735-6744.
  • US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors - Google P
  • Jialal, I., & Devaraj, S. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 82(6), 1211–1215.
  • El-Gazzar, A. B., Hussein, H. A., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
  • Schlemmer, F., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of immunological methods, 364(1-2), 100–107.
  • Uzuazokaro, M.A., Nwodo, O.F.C., & Ozah, I.R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientific Pharmaceutical Sciences, 3(7), 68-73.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
  • Al-Ostath, A. I., et al. (2023). Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. European journal of medicinal chemistry, 262, 115865.
  • Philadelphia University describes new COX-2 inhibitors. (2023). BioWorld.
  • In vivo screening method for anti inflamm
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom.org.
  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. (2024).
  • Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc..
  • Gukasyan, H. J., et al. (2018). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & medicinal chemistry, 26(10), 2796–2808.
  • Benchmarking Anti-inflammatory Agent 78 Against Gold Standard Therapies: A Compar
  • Benchmarking the Anti-inflammatory Activity of 1-(2-Bromo-6-chlorophenyl)indolin-2-one Against Standard Drugs. (n.d.). Benchchem.
  • Benchmarking 9-Oxo-2-decenoic Acid Against Known Anti-Inflammatory Drugs: A Compar
  • Adepu, R., et al. (2012).
  • Lindsley, C. W., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(8), 3375-3383.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Moldoveanu, L. M., Țigan, Ș. I., & Achimaș Cadariu, A. (2012). Non-Steroidal Anti-Inflammatory Drugs Ranking by Nondeterministic Assessments of Interval Data Type.
  • Bragg, K. J., & Ghayee, H. K. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • Watterson, D. M., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3 ... Bioorganic & medicinal chemistry letters, 16(16), 4299–4303.
  • Andersen, N. K., et al. (2017). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 8(3), 573-579.
  • El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 114, 105121.
  • Tumor Necrosis Factor (TNF) Inhibitors. (n.d.).
  • TNF alpha Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Liu, C. Y., et al. (2020). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules (Basel, Switzerland), 25(18), 4239.
  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
  • Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. (n.d.).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and laboratory scientists, proper chemical stewardship is just as critical as the synthesis and assaying of the compounds themselves. 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is a specialized organic compound featuring a thienopyrimidine core. Because of its specific structural elements, its disposal requires strict adherence to environmental health and safety (EHS) protocols to prevent ecological toxicity and ensure regulatory compliance.

This guide provides the authoritative, step-by-step operational logic required to safely handle, segregate, and dispose of this compound.

Chemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first understand why it requires specific handling. 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is not a simple organic acid; its disposal profile is dictated by its heteroatom content and acidic moiety.

  • Heteroatom Content (N, S): Thermal destruction (incineration) of the thienopyrimidine ring generates nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, this compound must be routed to a specialized incineration facility equipped with flue-gas desulfurization and NOx scrubbing systems[1].

  • Toxicity Post-Neutralization: While simple organic acids (like dilute acetic acid) can sometimes be neutralized and drain-disposed, complex organic acids containing active pharmacophores or toxic moieties remain hazardous to aquatic ecosystems even at a neutral pH[2]. Drain disposal of this compound is strictly prohibited.

  • Incompatibilities: As an organic acid, it is incompatible with strong oxidizers, strong bases, and reducing agents[3]. Mixing with these can cause exothermic reactions or degrade the compound into more volatile, toxic byproducts.

Quantitative Hazard & Property Summary
PropertyValue / DescriptionOperational Impact
Chemical Name 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acidRequires specific labeling on waste manifests.
Molecular Formula C10H10N2O2SPresence of N and S dictates scrubber-equipped incineration.
Physical State Solid (Powder/Crystalline)Dust inhalation risk; requires solid waste segregation.
Primary Hazard Class Irritant (Skin/Eye), Environmental HazardMandates strict PPE (nitrile gloves, goggles)[4].
Incompatibilities Strong oxidizers, strong basesMust be stored in isolated secondary containment.
Disposal Route High-temperature incinerationCannot be drain-disposed or sent to standard landfills[2].

Waste Routing & Segregation Logic

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. The primary decision point is the physical state of the waste and, if dissolved, the nature of the solvent.

  • Solid Waste: Unadulterated powder or contaminated consumables (weigh boats, spatulas) must be collected in dedicated solid hazardous waste bins.

  • Liquid Waste (Non-Halogenated): If dissolved in solvents like DMSO or Methanol, it falls under non-halogenated organic waste[5]. These streams are rich in C, H, N, O, and S[1].

  • Liquid Waste (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be treated as halogenated waste. Halogenated streams require specialized, higher-temperature incineration to prevent the formation of toxic dioxins, making them significantly more expensive to process[5].

WasteSegregation Start Waste Generation: 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Solution State->Liquid Dissolved BinSolid Solid Hazardous Waste Bin (Incineration) Solid->BinSolid Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalogenated No BinHalo Halogenated Waste Carboy (Incineration with Scrubbers) Halogenated->BinHalo BinNonHalo Non-Halogenated Waste Carboy (Incineration) NonHalogenated->BinNonHalo

Waste segregation logic for 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid.

Step-by-Step Disposal Methodologies

Protocol A: Satellite Accumulation Area (SAA) Management

To maintain a self-validating safety system, waste must be managed at the point of generation before EHS pickup.

  • Designation: Establish a clearly marked SAA at or near the point of waste generation.

  • Containment: Use chemically compatible containers (e.g., HDPE plastic or glass). Never use steel containers for acids, as they will corrode and leak[2].

  • Labeling: Attach a hazardous waste label the moment the first drop or grain of waste is added. Clearly list "2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid" and its solvent (if any). Do not use abbreviations.

  • Time Limits: Inspect the SAA weekly for leaks. Once a container is full, it must be sealed and transferred to the central EHS accumulation area within three days[2].

Protocol B: Routine Solid/Liquid Disposal Execution
  • Solid Waste: Transfer contaminated solids (vials, pipette tips) into a puncture-resistant bin lined with a transparent, chemically compatible bag. Do not mix with biological or radioactive waste.

  • Liquid Waste: Using a dedicated funnel to prevent splashing, pour the solution into the appropriate EHS-approved carboy (e.g., black-labeled for non-halogenated, green-labeled for halogenated)[5].

  • Secondary Containment: Ensure the carboy sits in a secondary containment tray capable of holding 110% of the carboy's volume.

  • Log Maintenance: Immediately update the composite waste log attached to the carboy with the exact volume or mass added[5]. This documentation is legally required for the final EHS waste manifest.

Emergency Spill Response Protocol

Even small spills of organic acids pose inhalation and dermal risks. Exposure to acetic acid derivatives can cause severe skin irritation, redness, and respiratory distress[4]. Immediate, calculated action is required.

  • Evacuation & Assessment: Determine if the spill is manageable (< 50g) or requires immediate EHS intervention.

  • PPE: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. If dust is present, a particulate respirator is required.

  • Containment: Surround the spill with an inert absorbent material (e.g., sand or vermiculite). Crucial Causality: Do not use combustible materials like sawdust or paper towels, as the acid may react exothermically.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a sealable hazardous waste container.

  • Decontamination: Wash the affected area with a mild alkaline solution (if safe) followed by water, collecting all washings as hazardous waste.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Small Small Spill (< 50g) Manageable by Lab Personnel Assess->Small Large Large Spill (> 50g) Requires EHS Intervention Assess->Large PPE Don Appropriate PPE (Nitrile gloves, goggles, lab coat) Small->PPE Evacuate Evacuate & Secure Area Large->Evacuate Contact Contact EHS Evacuate->Contact Contain Contain Spill (Use inert absorbent/sand) PPE->Contain Collect Collect in Sealable Container Contain->Collect Label Label as Hazardous Waste Collect->Label Dispose Transfer to SAA (Satellite Accumulation Area) Label->Dispose

Emergency spill response workflow for solid organic acid contamination.

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu.
  • Treatment and disposal of chemical wastes in daily labor
  • Hazardous Waste Segreg
  • Hazardous Materials Disposal Guide | Nipissing University. nipissingu.ca.
  • Exposure limits and symptoms of Hydroquinone, acetic acid, and glutaraldehyde exposure. osha.gov.

Sources

Personal protective equipment for handling 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a critical component of experimental integrity and occupational health. 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is a highly functionalized heterocyclic building block. To the untrained eye, it is just another organic powder; however, to a drug development professional, its structural motifs signal specific, potent biological hazards that dictate our handling logistics.

The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in pharmacology. It is widely recognized for its ability to mimic adenine, allowing it to competitively bind to the ATP-binding pockets of critical kinases (such as JAK2, FLT3, and VEGFR-2)[1][2]. Furthermore, recent drug discovery efforts have highlighted this scaffold's potency as an inhibitor of metabolic transporters like URAT1 and GLUT9[3]. When you combine this bioactive, ATP-mimetic core with an acetic acid moiety at the C4 position, you are handling a molecule that is both a potential systemic biological modulator and an acute local irritant[4].

The following guide provides the definitive, causality-driven protocols for the safe handling, containment, and disposal of this compound.

Part 1: Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first understand the physiological pathways through which this specific molecule exerts harm. The hazards of 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid are bifurcated into local chemical irritation and systemic pharmacological toxicity.

  • Chemical Irritation (The Functional Group): The C4-acetic acid substitution lowers the local pH upon contact with mucosal membranes, ocular tissue, or perspiration. This triggers acute localized irritation, aligning with GHS classifications for Skin Irritation (Category 2) and Eye Irritation (Category 2A)[4].

  • Pharmacological Toxicity (The Scaffold): As a lyophilized powder or crystalline solid, the compound is highly prone to aerosolization. Inhalation of these micro-particles bypasses the epidermal barrier. Once systemically absorbed, the thienopyrimidine scaffold's structural homology to endogenous purines presents a risk of unintended kinase inhibition and subsequent cytotoxicity[1].

HazardPathway H Handling Thienopyrimidine A Aerosolization H->A Poor LEV D Dermal Contact H->D Improper PPE I Inhalation A->I Ir Local Irritation D->Ir S Systemic Absorption D->S Permeation I->S K Kinase Inhibition S->K ATP-mimetic

Fig 1. Exposure pathways and physiological hazards of thienopyrimidine derivatives.

Part 2: Personal Protective Equipment (PPE) Matrix

Because this compound is often dissolved in penetrating organic solvents (like DMSO or DMF) for biological assays, your PPE must protect against both the aerosolized solid and the solubilized liquid. The table below outlines the quantitative specifications required for handling this compound.

Table 1: PPE Specifications and Quantitative Breakthrough Data

Protection CategoryRecommended MaterialThickness / SpecEst. Breakthrough (DMSO)Causality / Rationale
Hand (Primary) Nitrile (Inner Glove)0.10 mm (4 mil)> 10 minProvides high dexterity for precise weighing; acts as a baseline barrier.
Hand (Secondary) Neoprene (Outer Glove)0.30 mm (12 mil)> 240 minExtended protection against lipophilic permeation if the compound is dissolved.
Respiratory N95 / P100 Respirator95% - 99.9% filterN/A (Solid phase)Prevents inhalation of aerosolized ATP-mimetic dust[1].
Eye/Face ANSI Z87.1 GogglesSplash/Dust ratedN/APrevents ocular irritation driven by the acetic acid moiety[4].
Body Tyvek® Lab CoatPolyethylene spunN/APrevents electrostatic clinging of powder to standard cotton lab coats.

Part 3: Operational Workflow & Handling Protocols

Standard weighing procedures are insufficient for highly active thienopyrimidines. Fine organic powders with aromatic rings often carry significant static charge, causing the powder to levitate, repel from spatulas, and invisibly contaminate the balance area.

Every action in the laboratory must be a self-validating system . Follow this step-by-step methodology to ensure absolute containment.

Protocol: Anti-Static, Closed-System Weighing

  • Environmental Verification: Ensure your localized exhaust ventilation (LEV) or powder handling hood is calibrated to a face velocity of 0.4–0.5 m/s.

    • Causality: Excessive draft will aggressively aerosolize the fine powder; insufficient draft risks operator inhalation.

  • Static Mitigation: Discharge the static electricity from both the weighing boat and the stock vial using a zero-ion antistatic gun.

    • Causality: Eliminating the static charge prevents the thienopyrimidine crystals from levitating out of the primary containment vessel.

  • Tare and Transfer: Using a grounded, stainless-steel micro-spatula, transfer the required mass into the weighing boat.

  • Self-Validation (Mass Balance Check): Weigh the stock vial before and after the transfer. The difference must exactly equal the mass in the weighing boat (±0.1 mg).

    • Causality: A mass discrepancy mathematically proves that powder was lost to the environment via aerosolization, triggering an immediate localized decontamination protocol.

  • In-Hood Solubilization: Before removing the compound from the LEV, dissolve it in the target solvent and seal the vial with a PTFE-lined cap. Wipe the exterior of the sealed vial with a solvent-dampened wipe to remove microscopic surface contamination.

Protocol P1 1. Preparation Fume Hood & Static Control P2 2. PPE Donning Double Nitrile & N95/P100 P1->P2 P3 3. Manipulation Closed-system transfer P2->P3 P4 4. Decontamination Base neutralization (pH verify) P3->P4

Fig 2. Step-by-step operational workflow for safe chemical handling and decontamination.

Part 4: Spill Response & Disposal Plan

If a spill occurs, sweeping the powder will only exacerbate aerosolization. The decontamination strategy must address both the acidic nature of the functional group and the lipophilic nature of the bicyclic core.

Table 2: Spill Decontamination Parameters

Spill ScaleSolid MassNeutralization BufferBuffer VolumeVerification Metric
Analytical < 50 mg0.1 M NaOH + 1% SDS10 - 20 mLSurface pH = 7.0 - 7.5
Preparative 50 mg - 1 g0.5 M NaHCO3 + 2% SDS50 - 100 mLSurface pH = 7.0 - 7.5

Protocol: Chemical Neutralization and Recovery

  • Containment: Do not dry-sweep. Gently cover the spilled powder with absorbent laboratory pads.

  • Neutralization: Slowly pour the designated Neutralization Buffer (see Table 2) over the pads.

    • Causality: The mild base (NaOH or NaHCO3) converts the acetic acid moiety into its highly water-soluble sodium salt. The Sodium Dodecyl Sulfate (SDS) surfactant simultaneously solubilizes the lipophilic thienopyrimidine core, preventing it from adhering to the benchtop glass or epoxy.

  • Contact Time: Allow exactly 5 minutes of contact time for the acid-base reaction to reach completion.

  • Recovery: Wipe the area from the outside in. Dispose of all pads in a sealed, biohazard-rated chemical waste container marked for incineration.

  • Self-Validation (pH Swab): Swipe the decontaminated surface with a pH indicator strip moistened with deionized water. A pH reading between 7.0 and 7.5 validates that no residual acidic micro-spills remain. If the pH is < 6.0, repeat the neutralization step.

References

  • El-Metwally, S. A., et al. "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents." Bioorganic Chemistry 112 (2021): 104947. URL:[Link]

  • Pang, J., et al. "Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability." Journal of Medicinal Chemistry (2024). URL:[Link]

  • Gad, E. M., et al. "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors." Pharmaceuticals (2022). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12603004, Thienopyrimidine." PubChem. URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.